molecular formula C13H18O2 B1205494 Phenethyl valerate CAS No. 7460-74-4

Phenethyl valerate

Cat. No.: B1205494
CAS No.: 7460-74-4
M. Wt: 206.28 g/mol
InChI Key: PDGPIBIURNPBSE-UHFFFAOYSA-N
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Description

Phenethyl valerate (CAS 7460-74-4), also known as 2-phenylethyl pentanoate, is an organic ester compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by its very slow evaporation rate and a boiling point of approximately 268 °C at 760 mm Hg . As a reagent, it is valued in research for its distinct odor profile, which is primarily described as fruity (85.69%), floral (79.27%), and sweet (69.86%), with specific notes of rose, honey, apple, and pineapple . Its primary research applications are in the fields of flavor and fragrance science, where it serves as a key compound for studying the sensory properties of esters and their interactions in complex mixtures . Furthermore, this compound is of significant interest in green chemistry and biocatalysis research. It is representative of the types of aroma compounds that can be synthesized using immobilized lipase enzymes, an area of study focused on developing sustainable and eco-friendly industrial synthesis methods . This research is critical for advancing the production of bio-based flavors and fragrances. This product is provided For Research Use Only (RUO). It is not intended for use in diagnostic procedures, drug administration, or personal care products, and must not be used for any household or personal applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl pentanoate
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InChI

InChI=1S/C13H18O2/c1-2-3-9-13(14)15-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDGPIBIURNPBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID9064712
Record name Pentanoic acid, 2-phenylethyl ester
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Molecular Weight

206.28 g/mol
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Boiling Point

268.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl pentanoate
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CAS No.

7460-74-4
Record name Phenylethyl valerate
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Record name Phenethyl valerate
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Record name Phenylethyl valerate
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Record name Phenethyl valerate
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Foundational & Exploratory

A Technical Guide to the Enzymatic Synthesis of Phenethyl Valerate Using Lipase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Biocatalysis in Flavor & Fragrance Synthesis

Phenethyl valerate, also known as 2-phenylethyl pentanoate, is a valuable ester characterized by its pleasant fruity, floral, and sweet aroma profile with notes of rose and honey.[1][2] These organoleptic properties make it a sought-after ingredient in the flavor, fragrance, and cosmetic industries.[2] Traditionally, such esters are produced via chemical synthesis, often requiring harsh conditions like high temperatures and strong acid catalysts, which can lead to unwanted side reactions and environmental concerns.[3]

The growing demand for "natural" and sustainably produced ingredients has catalyzed a paradigm shift towards biocatalysis.[4][5][6][7][8] Enzymatic synthesis, particularly using lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), offers a compelling alternative.[3][9] Lipases operate under mild conditions, exhibit high substrate specificity and selectivity (chemo-, regio-, and enantio-), and are biodegradable, aligning with the principles of green chemistry.[4][8][9] In non-aqueous or low-water environments, lipases can effectively reverse their natural hydrolytic function to catalyze esterification and transesterification reactions, making them ideal biocatalysts for producing flavor esters like this compound.[3][10]

This guide provides an in-depth technical framework for researchers and drug development professionals, moving beyond a simple protocol to elucidate the causality behind experimental choices. We will explore the core principles, optimization strategies, and a self-validating methodology for the successful lipase-catalyzed synthesis of this compound.

Mechanistic & Kinetic Foundations

A robust experimental design is built upon a solid understanding of the biocatalyst's mechanism and the reaction pathways.

The Lipase Catalytic Engine

Lipases catalyze ester synthesis through a well-defined mechanism. The core of their activity lies in a catalytic triad, typically composed of serine, histidine, and aspartate residues within the enzyme's active site.[11] A key feature of many lipases is a mobile polypeptide chain, or "lid," that covers the active site. In the presence of a hydrophobic interface (like an oil-water droplet or a non-polar solvent), the lid undergoes a conformational change, exposing the active site.[12][13] This phenomenon, known as interfacial activation, is critical to lipase function.

The synthesis of esters by lipase generally follows a Ping-Pong Bi-Bi mechanism .[10][14][15]

The process for direct esterification unfolds in two main stages:

  • Acylation: The carboxylic acid (valeric acid) binds to the active site. The serine residue performs a nucleophilic attack on the acid's carbonyl carbon, forming a tetrahedral intermediate. This resolves into an acyl-enzyme complex, releasing a molecule of water.

  • Deacylation: The alcohol (phenethyl alcohol) then enters the active site and attacks the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the final ester (this compound) and regenerating the free enzyme.[14]

G cluster_acylation Stage 1: Acylation cluster_deacylation Stage 2: Deacylation E Free Lipase (E) E_VA E-Valeric Acid Complex E->E_VA + Valeric Acid (A) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_VA->E_Acyl - Water (P) E_Acyl_PA E-Acyl-Phenethyl Alcohol Complex E_Acyl->E_Acyl_PA + Phenethyl Alcohol (B) E_final Free Lipase (E) E_Acyl_PA->E_final - this compound (Q)

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Choosing the Synthetic Pathway: Esterification vs. Transesterification

There are two primary enzymatic routes to synthesize this compound:

  • Direct Esterification: This is the reaction between phenethyl alcohol and valeric acid.[16][17] The primary challenge here is managing the water produced as a byproduct, as its accumulation can shift the reaction equilibrium back towards hydrolysis, reducing the final ester yield.[18]

  • Transesterification (Alcoholysis): This pathway involves reacting phenethyl alcohol with an existing ester of valeric acid, such as ethyl valerate or vinyl valerate.[17][19][20] Transesterification can be advantageous as it avoids the production of water. Using an activated acyl donor like vinyl valerate makes the reaction virtually irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.

The choice between these pathways depends on substrate availability, cost, and the desired reaction conditions. For simplicity and atom economy, direct esterification is often preferred, provided water can be effectively controlled.

Optimization of Core Experimental Parameters: A Causality-Driven Approach

Achieving high conversion and purity requires a systematic optimization of several interdependent parameters. The rationale behind these choices is critical for developing a robust and reproducible process.

The Biocatalyst: Selection and Immobilization
  • Why it matters: The choice of lipase is the single most important factor, dictating reaction rate, substrate specificity, and operational stability. Microbial lipases are preferred for their diversity, stability, and availability.[9] Candida antarctica Lipase B (CALB) is exceptionally versatile and widely used, often in an immobilized form known as Novozym 435.[21][22] Other commonly used lipases include those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM).[21]

  • Expert Insight: Immobilization is not merely a convenience for recovery; it is a critical process-enhancement strategy. By attaching the enzyme to a solid support (e.g., acrylic resin, silica), we dramatically increase its stability against temperature, pH, and organic solvents.[12][23] This allows for continuous operation, simplifies product purification by preventing enzyme contamination, and significantly reduces process costs through catalyst recycling.[21][23] The hydrophobic nature of many supports can also help promote the "open lid" conformation of the lipase, enhancing its activity.[12]

The Reaction Medium: Solvent vs. Solvent-Free Systems
  • Why it matters: The reaction medium governs substrate solubility and influences enzyme activity and stability.

  • Solvent-Based Systems: Non-polar, hydrophobic solvents like hexane or heptane are often used.[24] Their primary function is to solubilize the non-polar substrates and reduce the thermodynamic water activity, thereby favoring the synthesis reaction over hydrolysis. However, the use of organic solvents introduces concerns regarding toxicity, flammability, and the need for costly removal and disposal steps.[25]

  • Solvent-Free Systems: This "green chemistry" approach is highly attractive for industrial applications.[25][26] In this setup, one of the liquid substrates (typically the alcohol in excess) serves as the reaction medium.[25] This results in higher volumetric productivity, eliminates solvent-related costs and hazards, and simplifies downstream processing.[27] The high substrate concentration, however, can sometimes lead to enzyme inhibition, which must be evaluated.

Substrate Molar Ratio
  • Why it matters: The stoichiometry of the reactants directly influences the chemical equilibrium. According to Le Châtelier's principle, using an excess of one reactant (e.g., phenethyl alcohol) can drive the reaction towards product formation.

  • Expert Insight: The optimal molar ratio is a balance. While a large excess of alcohol can enhance the conversion of the limiting substrate (valeric acid), it can also increase the difficulty of downstream purification. Furthermore, very high concentrations of some short-chain alcohols or acids can inactivate the lipase.[23] A typical starting point for optimization is a molar ratio of alcohol to acid from 1:1 to 5:1.

Temperature
  • Why it matters: Temperature has a dual effect on enzymatic reactions.

    • Kinetics: Initially, increasing the temperature raises the reaction rate by increasing molecular kinetic energy.

    • Stability: Beyond an optimal point, high temperatures will cause the enzyme's protein structure to unfold and denature, leading to a rapid and often irreversible loss of activity.[28]

  • Expert Insight: The optimal temperature is specific to the lipase and its immobilization matrix. For many commercial immobilized lipases like Novozym 435, the optimal range is often between 40°C and 70°C.[15][29] Operating at the highest possible temperature that does not compromise enzyme stability over the desired reaction time will maximize productivity.

Water Activity (a_w)
  • Why it matters: Water is essential for lipase function but detrimental to ester synthesis yield. A monolayer of water molecules around the enzyme is necessary to maintain the flexible, catalytically active conformation.[11][18] However, in direct esterification, excess water (the byproduct) will promote the reverse hydrolytic reaction.

  • Expert Insight: Controlling water activity is paramount. In solvent-based systems, this can be achieved by adding molecular sieves to the reaction vessel to sequester water as it is formed. In solvent-free systems under vacuum, water can be continuously removed, pulling the equilibrium towards the product side.

A Self-Validating Experimental Protocol

This protocol describes a robust, lab-scale batch synthesis and analysis workflow. It is designed to be self-validating through systematic monitoring and precise quantification.

Part A: Enzymatic Synthesis of this compound
  • Biocatalyst Preparation: Dry the immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin) in a desiccator over silica gel for 24 hours prior to use to ensure minimal initial water content.

  • Reaction Setup: To a 100 mL screw-capped Erlenmeyer flask, add phenethyl alcohol (e.g., 20 mmol) and valeric acid (e.g., 10 mmol) for a 2:1 molar ratio in a solvent-free system.

  • Initiation: Place the flask in an orbital shaker incubator set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for 15 minutes.

  • Catalysis: Add the pre-dried immobilized lipase. The amount is a key parameter to optimize, typically ranging from 5% to 15% of the total substrate weight.[29]

  • Reaction Monitoring: At defined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture. Immediately dilute the aliquot in a known volume of a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) containing an internal standard to stop the reaction and prepare it for analysis.

  • Termination and Biocatalyst Recovery: At the end of the reaction, separate the immobilized lipase from the liquid product mixture by simple filtration or decantation. Wash the recovered biocatalyst with a non-polar solvent (e.g., hexane) to remove residual substrates and products, then dry it for reuse in subsequent batches to validate its operational stability.

Part B: Product Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification is essential to determine the reaction conversion and yield. GC-MS is the gold standard for this analysis.[30][31]

  • Preparation of Standards:

    • Prepare a stock solution (e.g., 1000 µg/mL) of an authentic this compound reference standard in the chosen solvent (e.g., hexane).

    • Prepare a stock solution of an appropriate internal standard (IS), such as methyl nonanoate or dodecane, at the same concentration.[30]

    • Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant amount of the IS to each. This will typically cover a range from 1 to 200 µg/mL.

  • Sample Preparation: Take the diluted aliquot from the reaction monitoring step and filter it through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Agilent 7890B GC with 5977A MS or equivalent.[30]

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector: 250°C, Split mode (e.g., 20:1).

    • Oven Program: Start at 80°C for 2 min, ramp at 10°C/min to 240°C, and hold for 5 min.[32]

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[30] Monitor characteristic ions for this compound (e.g., m/z 104, the tropylium ion from the phenethyl group, is often the base peak) and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the reaction samples using the regression equation from the calibration curve.

    • Determine the molar conversion using the following formula: Conversion (%) = (Moles of this compound produced / Initial moles of limiting substrate) x 100

G cluster_synthesis Part A: Synthesis cluster_analysis Part B: Analysis A1 Prepare Reactants (Phenethyl Alcohol, Valeric Acid) A2 Add Immobilized Lipase to Reaction Vessel A1->A2 A3 Incubate with Shaking (Controlled Temp & Agitation) A2->A3 A4 Monitor Reaction (Withdraw Aliquots) A3->A4 A5 Terminate & Recover Lipase A4->A5 B1 Dilute Aliquot with Internal Standard A4->B1 Sample Transfer B2 Analyze by GC-MS B1->B2 B3 Quantify using Calibration Curve B2->B3 B4 Calculate Molar Conversion B3->B4

Figure 2: Experimental workflow for the synthesis and analysis of this compound.

Data Presentation: Quantifying Performance

Summarizing optimization data in a structured table allows for clear comparison and identification of optimal conditions.

Table 1: Effect of Key Parameters on this compound Synthesis Yield (Illustrative data based on typical findings in literature)[22][29][33]

RunLipase Source (Loading)Temp (°C)Molar Ratio (Alcohol:Acid)MediumConversion (%) (at 24h)
1Novozym 435 (10% w/w)501:1Solvent-Free75.2
2Novozym 435 (10% w/w)601:1Solvent-Free88.9
3Novozym 435 (10% w/w)701:1Solvent-Free82.1 (denaturation)
4Novozym 435 (10% w/w)602:1Solvent-Free94.5
5Novozym 435 (10% w/w)603:1Solvent-Free95.1
6Novozym 435 (15% w/w)602:1Solvent-Free97.8
7Lipozyme RM IM (10% w/w)602:1Solvent-Free78.6
8Novozym 435 (10% w/w)602:1Heptane96.2

Conclusion and Future Outlook

The enzymatic synthesis of this compound using immobilized lipases represents a highly efficient, sustainable, and scientifically robust alternative to traditional chemical methods. By understanding the underlying enzymatic mechanisms and systematically optimizing key parameters such as biocatalyst choice, temperature, substrate ratio, and reaction medium, researchers can achieve high conversion yields and product purity. The solvent-free approach, in particular, offers significant advantages for industrial scale-up by minimizing waste and simplifying operations.

The future of biocatalytic flavor and fragrance synthesis will likely focus on enzyme engineering to develop lipases with enhanced thermal stability and substrate specificity, as well as process intensification through continuous flow reactors and the exploration of novel, green solvent systems like ionic liquids and deep eutectic solvents.[24][34] The principles and methodologies outlined in this guide provide a solid foundation for professionals in the field to develop and validate high-performance biocatalytic systems.

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An In-depth Technical Guide to the Biosynthesis of Phenethyl Esters in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenethyl esters are a significant class of plant-derived volatile organic compounds (VOCs) that play a crucial role in the aroma and flavor profiles of numerous fruits and flowers, such as roses, apples, and pears. Beyond their organoleptic properties, certain derivatives, like Caffeic Acid Phenethyl Ester (CAPE), exhibit potent pharmacological activities, including antioxidant and anti-inflammatory effects.[1] This guide provides a comprehensive technical overview of the biosynthetic pathways responsible for producing phenethyl esters in plants. We will dissect the metabolic origins of the precursor molecules—2-phenylethanol and acyl-CoAs—elucidate the enzymatic machinery of the final condensation step, detail robust methodologies for pathway analysis, and explore the potential for metabolic engineering to enhance the production of these valuable compounds. This document is intended for researchers in plant biology, biochemistry, and drug development seeking a deep, mechanistic understanding of this important metabolic pathway.

Part 1: The Architectural Blueprint: Precursor Biosynthesis

The formation of phenethyl esters is a convergent process, relying on the integration of several major metabolic pathways to supply the two necessary building blocks: the alcohol moiety (2-phenylethanol) and the acyl moiety (as an activated acyl-CoA thioester). The availability of these precursors is a primary determinant of the final ester output.[2]

The Aromatic Core: Synthesis of 2-Phenylethanol (2-PE)

The carbon skeleton of 2-phenylethanol (2-PE) originates from the aromatic amino acid L-phenylalanine, a product of the highly conserved shikimate pathway.[3]

1.1.1 The Shikimate Pathway: Gateway to Aromatic Compounds The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors—phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway—into chorismate.[4] This pathway is the central hub for the biosynthesis of all aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) in plants and microorganisms.[4][5] Chorismate stands as the final branch-point intermediate of the pathway; a Claisen rearrangement catalyzed by chorismate mutase converts it to prephenate, the direct precursor for phenylalanine and tyrosine biosynthesis.[4][6] Given that an estimated 30% or more of all fixed carbon in plants can be directed through this pathway, its regulation and flux are critical for the production of a vast array of secondary metabolites, including phenethyl esters.[3]

1.1.2 The Ehrlich Pathway: From Amino Acid to Aroma Alcohol While plants can synthesize L-phenylalanine, the conversion to 2-PE predominantly occurs via the Ehrlich pathway, a short catabolic route also found in yeast and other fungi.[7][8] This pathway consists of three core enzymatic reactions:

  • Transamination: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by an aromatic aminotransferase, which transfers the amino group from phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate.[9][10]

  • Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This is a critical, often rate-limiting step, catalyzed by a phenylpyruvate decarboxylase (PDC).[2][9]

  • Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase (ADH) or a more specific phenylacetaldehyde reductase, a reaction that typically utilizes NADH as a cofactor.[9][11]

The coordinated expression and activity of these three enzymes are essential for the efficient production of the 2-PE precursor.

Phenethyl_Ester_Biosynthesis_Overview cluster_shikimate Shikimate Pathway cluster_ehrlich Ehrlich Pathway cluster_acyl Acyl-CoA Pools PEP PEP + E4P Chorismate Chorismate PEP->Chorismate 7 steps Phe L-Phenylalanine Chorismate->Phe Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation PE 2-Phenylethanol Phenylacetaldehyde->PE Reduction Ester Phenethyl Ester PE->Ester AAT FattyAcids Fatty Acid Metabolism AcylCoA Acyl-CoAs (e.g., Acetyl-CoA) FattyAcids->AcylCoA AminoAcids Amino Acid Catabolism AminoAcids->AcylCoA AcylCoA->Ester

Caption: Overview of phenethyl ester biosynthesis in plants.

The Acyl Moiety: A Diverse Pool of Donors

The second component required for ester formation is an activated acyl group, typically in the form of a coenzyme A (CoA) thioester. The diversity of phenethyl esters found in nature is a direct reflection of the variety of acyl-CoAs available within the cell.

  • Acetyl-CoA: The donor for phenethyl acetate, one of the most common floral esters, is acetyl-CoA. It is a central metabolite derived primarily from glycolysis and the pyruvate dehydrogenase complex.

  • Longer-chain Acyl-CoAs: Acyl-CoAs such as propanoyl-CoA, butanoyl-CoA, and hexanoyl-CoA are derived from the β-oxidation of fatty acids.[12][13]

  • Branched-chain Acyl-CoAs: The catabolism of branched-chain amino acids (L-valine, L-leucine, L-isoleucine) provides precursors for branched-chain acyl-CoAs, leading to esters like phenethyl isobutyrate and phenethyl isovalerate.[12][13]

The specific pool of acyl-CoAs available in a given tissue at a particular developmental stage dictates the profile of phenethyl esters that can be produced.

Part 2: The Final Assembly: Alcohol Acyltransferases (AATs)

The final, and often rate-limiting, step in the biosynthesis of phenethyl esters is the condensation reaction between 2-phenylethanol and an acyl-CoA.[13] This esterification is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[14][15]

Plant AATs are members of the large BAHD superfamily of acyltransferases, named after the first four enzymes of this type to be characterized: BEAT (benzylalcohol O-acetyltransferase), AHCTs (anthocyanin O-hydroxycinnamoyltransferases), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase).[12][13][14]

The catalytic mechanism involves a conserved HXXXD motif in the active site. The histidine residue is believed to act as a catalytic base, deprotonating the hydroxyl group of the alcohol substrate (2-phenylethanol), thereby facilitating its nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester.[14]

The substrate specificity of AATs varies widely and is a key determinant of the final ester profile of a plant. Some AATs are highly specific for certain alcohols or acyl-CoAs, while others are more promiscuous. For example, a characterized AAT from rose petals (Rosa hybrida), RhAAT1, was shown to utilize geraniol and citronellol efficiently but was a poor substrate for 2-phenylethanol, suggesting that other, yet-to-be-identified AATs are responsible for the high levels of phenethyl acetate in rose scent.[16] This highlights the principle that the presence of precursors is necessary but not sufficient; a catalytically efficient and appropriately expressed AAT is also required.

EnzymeSource OrganismPreferred Alcohol Substrate(s)K_m (Alcohol)Preferred Acyl-CoA Substrate(s)K_m (Acyl-CoA)Reference
RhAAT1 Rosa hybrida (Rose)Geraniol, Citronellol33 µM (Geraniol)Acetyl-CoA23 µM[16]
MdAAT1 Malus x domestica (Apple)Butanol, HexanolNot reportedAcetyl-CoA, Butanoyl-CoANot reported[2]
SAAT Fragaria x ananassa (Strawberry)Various short-chain alcoholsNot reportedAcetyl-CoA, Butanoyl-CoANot reported[15]

Note: This table summarizes data for representative AATs. Kinetic data for AATs with 2-phenylethanol as a primary substrate is still limited in the literature, representing a key area for future research.

Part 3: Experimental Methodologies for Pathway Characterization

Elucidating the phenethyl ester biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology. The protocols described here represent a self-validating system for identifying and characterizing the key components of this pathway.

Protocol: Quantification of Phenethyl Esters by GC-MS

Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds. Its high separation efficiency (GC) and sensitive, specific detection (MS) make it ideal for resolving complex aroma profiles.[17][18] Derivatization is typically not required for these volatile esters.

Methodology:

  • Sample Preparation (Headspace SPME):

    • Collect a precise amount of plant tissue (e.g., 1.0 g of flower petals) in a 20 mL headspace vial and seal immediately.

    • For quantitative analysis, add a known amount of an internal standard (e.g., ethyl nonanoate) that is not naturally present in the sample.

    • Equilibrate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to partition into the headspace.

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-350.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley) and by matching their retention indices (calculated using an n-alkane series) to literature values.

    • Quantify compounds by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Protocol: In Vitro Enzyme Assay for AAT Activity

Causality: To confirm the function of a candidate AAT gene, it is essential to express the protein and demonstrate its catalytic activity in a controlled in vitro system. This allows for the determination of substrate specificity and kinetic parameters (K_m, V_max) without interference from other cellular components.[19][20]

Methodology:

  • Heterologous Expression and Purification:

    • Clone the full-length coding sequence of the candidate AAT gene into an expression vector (e.g., pET-28a with an N-terminal His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

    • Lyse the cells and purify the recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture in a glass vial containing:

      • 100 mM reaction buffer (e.g., sodium phosphate, pH 7.5)

      • 1-5 µg of purified AAT enzyme

      • 500 µM 2-phenylethanol (substrate 1)

      • 500 µM Acetyl-CoA (substrate 2)

    • Initiate the reaction by adding the enzyme. As a negative control, use heat-inactivated enzyme or a reaction mixture without enzyme.

    • Overlay the reaction with an organic solvent (e.g., 200 µL of hexane containing an internal standard) to trap the volatile ester product.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Product Analysis:

    • Stop the reaction by vortexing vigorously to extract the product into the hexane layer.

    • Centrifuge to separate the phases.

    • Analyze 1 µL of the hexane layer by GC-MS as described in Protocol 3.1 to identify and quantify the phenethyl acetate produced.

AAT_Characterization_Workflow A1 Identify Candidate AAT Gene (e.g., RNA-Seq, Homology Search) A2 Clone CDS into Expression Vector A1->A2 A3 Heterologous Expression in E. coli A2->A3 A4 Purify Recombinant Protein (e.g., IMAC) A3->A4 A5 In Vitro Enzyme Assay (Substrates: 2-PE + Acyl-CoA) A4->A5 A6 Product Extraction & GC-MS Analysis A5->A6 A7 Confirm Product Identity (Phenethyl Ester) A6->A7 A8 Determine Kinetic Parameters (Km, Vmax) A7->A8

Caption: Experimental workflow for AAT gene characterization.

Part 4: Metabolic Engineering & Biotechnological Horizons

A thorough understanding of the phenethyl ester biosynthetic pathway opens avenues for its targeted manipulation to produce high-value flavors, fragrances, and pharmaceuticals.[21]

Strategies for Enhanced Production:

  • Overcoming Rate-Limiting Steps: Overexpression of key biosynthetic genes, particularly the AAT and PDC genes, can significantly increase flux towards the final ester product.[22][23]

  • Increasing Precursor Supply: Engineering upstream pathways, such as the shikimate pathway, can boost the availability of L-phenylalanine. This can involve expressing feedback-insensitive versions of key enzymes like DAHP synthase.[24]

  • Blocking Competing Pathways: Down-regulating or knocking out genes responsible for converting pathway intermediates into undesirable side-products can redirect metabolic flux towards the target ester.[9][25]

  • Heterologous Production: The entire biosynthetic pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae or E. coli.[26] This approach allows for scalable, controlled production independent of plant cultivation. Recent work has demonstrated the de novo synthesis of CAPE in engineered yeast, showcasing the potential of this strategy.[26]

These metabolic engineering efforts, guided by the fundamental knowledge of the pathway's components and regulation, hold immense promise for the sustainable production of valuable phenethyl esters.[27]

References

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  • Shalit, M., et al. (2003). Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals. PubMed. [Link]

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Phenylethyl Pentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-phenylethyl pentanoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, offering insights into the structural elucidation of this and similar aromatic esters.

Introduction: The Significance of 2-Phenylethyl Pentanoate

2-Phenylethyl pentanoate (C13H18O2), also known as phenethyl valerate, is an ester recognized for its pleasant floral and fruity aroma, finding applications in the fragrance and flavor industries.[1] From a scientific standpoint, its structure presents an interesting case for mass spectrometry analysis, combining an aromatic moiety (the 2-phenylethyl group) and a medium-chain aliphatic acyl group (the pentanoate group).[2][3] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices and for the structural characterization of related compounds. The molecular weight of 2-phenylethyl pentanoate is 206.28 g/mol .[3]

Fundamentals of Electron Ionization Mass Spectrometry of Esters

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] For an ester like 2-phenylethyl pentanoate, the initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms, forming a molecular ion (M•+).[5] This high-energy radical cation then undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions. The most common fragmentation pathways for esters include alpha-cleavage and the McLafferty rearrangement.[6][7]

Predicted Fragmentation Pathways of 2-Phenylethyl Pentanoate

The fragmentation of the 2-phenylethyl pentanoate molecular ion (m/z 206) is dictated by the interplay between the pentanoate and the 2-phenylethyl functionalities. The primary fragmentation routes are detailed below.

Alpha-Cleavage

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the functional group, in this case, the carbonyl group of the ester. For 2-phenylethyl pentanoate, there are two potential alpha-cleavage pathways:

  • Cleavage 'a': Loss of the Alkoxy Group: This pathway involves the cleavage of the C-O bond on the alkoxy side of the ester. This is a highly favorable fragmentation for esters, leading to the formation of a stable acylium ion. In this case, the loss of the 2-phenylethoxy radical (•OCH2CH2C6H5) would result in the formation of the pentanoyl cation.

    • Fragment: Pentanoyl cation (C5H9O+)

    • m/z: 85

  • Cleavage 'b': Loss of the Alkyl Group from the Acyl Chain: This involves the cleavage of the C-C bond alpha to the carbonyl group on the acyl side. The loss of a butyl radical (•C4H9) would lead to the formation of a resonance-stabilized cation.

    • Fragment: [M - C4H9]+

    • m/z: 149

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen on a sufficiently long alkyl chain.[8][9] This process involves a six-membered transition state and results in the elimination of a neutral alkene molecule and the formation of a radical cation.[7]

In 2-phenylethyl pentanoate, the pentanoate chain provides the necessary gamma-hydrogens for this rearrangement. The rearrangement will lead to the elimination of butene (C4H8) and the formation of a protonated 2-phenylethyl ester of acetic acid radical cation.

  • Fragment: Radical cation of 2-phenylethyl vinyl ether

  • m/z: 150

Fragmentation of the 2-Phenylethyl Moiety

The 2-phenylethyl group itself can undergo characteristic fragmentation. The most prominent fragmentation is the benzylic cleavage, which is the cleavage of the C-C bond beta to the aromatic ring. This leads to the formation of the highly stable tropylium ion (C7H7+).

  • Fragment: Tropylium ion (C7H7+)

  • m/z: 91

Another significant fragmentation pathway involving the 2-phenylethyl group is the cleavage of the C-O bond of the ester, with charge retention on the 2-phenylethyl fragment. This would lead to the formation of the phenylethyl cation.

  • Fragment: Phenylethyl cation (C8H9+)

  • m/z: 105

A key fragmentation pathway for compounds containing a 2-phenylethyl group is the McLafferty-type rearrangement involving the aromatic ring, leading to the elimination of a neutral molecule and the formation of a characteristic ion at m/z 104. This ion corresponds to the styrene radical cation.

  • Fragment: Styrene radical cation (C8H8•+)

  • m/z: 104

Summary of Predicted Fragmentation

The following table summarizes the major predicted fragment ions for 2-phenylethyl pentanoate in EI-MS.

m/zProposed StructureFragmentation Pathway
206[C13H18O2]•+Molecular Ion
150[C8H10O2]•+McLafferty Rearrangement
149[C8H9O2]+Alpha-Cleavage (loss of •C4H9)
105[C8H9]+Phenylethyl cation
104[C8H8]•+Styrene radical cation
91[C7H7]+Tropylium ion
85[C5H9O]+Pentanoyl cation (Alpha-Cleavage)

Experimental Protocol: GC-MS Analysis of 2-Phenylethyl Pentanoate

The following is a standard operating procedure for the analysis of 2-phenylethyl pentanoate using gas chromatography-mass spectrometry (GC-MS).

Objective: To acquire the electron ionization mass spectrum of 2-phenylethyl pentanoate.

Materials:

  • 2-Phenylethyl pentanoate standard

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-phenylethyl pentanoate (e.g., 100 µg/mL) in the chosen solvent.

  • GC-MS Instrumentation Setup:

    • GC:

      • Injector Temperature: 250 °C

      • Oven Temperature Program:

        • Initial Temperature: 70 °C, hold for 1 minute

        • Ramp: 10 °C/min to 280 °C

        • Final Hold: 5 minutes at 280 °C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min

      • Injection Volume: 1 µL

      • Split Ratio: 20:1

    • MS:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

      • Scan Rate: 2 scans/second

  • Data Acquisition: Inject the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2-phenylethyl pentanoate.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern and compare it to the predicted fragments.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of 2-phenylethyl pentanoate.

2-Phenylethyl_Pentanoate_Structure cluster_structure Molecular Structure mol 2-Phenylethyl Pentanoate (MW: 206.28) C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C5->O1 = O2 O C5->O2 C6 C O2->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C8 fragmentation_pathways cluster_alpha Alpha-Cleavage cluster_rearrangement Rearrangement cluster_phenylethyl Phenylethyl Moiety Fragmentation M [C13H18O2]•+ m/z 206 Molecular Ion A1 Pentanoyl Cation [C5H9O]+ m/z 85 M->A1 Loss of •C8H9O A2 [M - C4H9]+ [C8H9O2]+ m/z 149 M->A2 Loss of •C4H9 R1 McLafferty Rearrangement [C8H10O2]•+ m/z 150 M->R1 Loss of C4H8 P1 Phenylethyl Cation [C8H9]+ m/z 105 M->P1 Cleavage at Ester O P2 Styrene Radical Cation [C8H8]•+ m/z 104 P1->P2 Loss of H• P3 Tropylium Ion [C7H7]+ m/z 91 P1->P3 Rearrangement

Caption: Key Fragmentation Pathways of 2-Phenylethyl Pentanoate

Conclusion

The electron ionization mass spectrum of 2-phenylethyl pentanoate is characterized by a series of predictable fragmentation pathways. The most significant fragments arise from alpha-cleavage, McLafferty rearrangement, and fragmentations specific to the 2-phenylethyl group. A thorough understanding of these mechanisms is essential for the accurate identification and structural elucidation of this and related aromatic esters in various scientific applications.

References

  • FooDB. (2010). Showing Compound 2-Phenylethyl pentanoate (FDB013621). Retrieved from [Link]

  • Intro to Mass Spectrometry. Fragmentation Mechanisms. Retrieved from [Link]

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FT-IR analysis of phenethyl valerate functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Functional Group Analysis of Phenethyl Valerate

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, an ester widely used in the fragrance and flavor industries, possesses distinct functional groups—an ester, an aromatic ring, and aliphatic chains—that are readily identifiable via FT-IR. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of wavenumbers. It details the causal relationships between molecular structure and spectral features, presents a field-proven, self-validating experimental protocol using Attenuated Total Reflectance (ATR), and offers a detailed guide to spectral interpretation. The methodologies and interpretations are grounded in established spectroscopic principles to ensure technical accuracy and reliability.

The Molecular Architecture of this compound: An FT-IR Perspective

This compound (2-phenylethyl pentanoate) is an ester formed from 2-phenylethanol and valeric acid[1]. Its structure is the key to its infrared spectrum. A molecule absorbs infrared radiation when a specific vibration (such as the stretching or bending of a bond) causes a net change in the molecular dipole moment[2]. The principal functional groups in this compound are all IR-active and provide a unique spectral fingerprint.

  • Ester Group (-COO-): This is the most prominent feature, containing a highly polar carbonyl (C=O) bond and two distinct single-bonded carbon-oxygen (C-O) linkages. The strong polarity of the C=O bond results in a very intense IR absorption, often the most recognizable peak in the spectrum[3][4].

  • Aromatic Ring (Phenyl Group): The benzene ring contains sp² hybridized C-H bonds and a network of C=C bonds within the ring. The vibrations of these bonds produce a characteristic set of absorptions[5].

  • Aliphatic Chains (Ethyl and Pentanoyl): These saturated hydrocarbon sections contain numerous sp³ hybridized C-H bonds whose vibrations are distinct from their aromatic counterparts[6].

The spatial arrangement and electronic environment of these groups dictate the precise frequencies at which they absorb IR radiation.

Caption: Molecular graph of this compound highlighting functional groups.

Foundational Principles: The "Rule of Three" for Esters

While a full theoretical treatment of molecular vibrations is beyond the scope of this guide, a core principle for identifying esters is what can be termed the "Rule of Three"[3]. An ester functional group reliably produces three strong, distinct bands in the mid-infrared region:

  • The Carbonyl (C=O) Stretch: This is an intense, sharp absorption typically found between 1750-1735 cm⁻¹ for saturated aliphatic esters[6][7]. Its high intensity is a direct result of the large change in dipole moment during the stretching vibration of the polar C=O bond.

  • The Asymmetric C-C-O Stretch: This vibration involves the C-O bond adjacent to the carbonyl carbon. It appears as a strong band generally in the 1300-1150 cm⁻¹ region[3][7].

  • The Asymmetric O-C-C Stretch: This involves the C-O bond of the alcohol moiety (the phenethyl group in this case). It also produces a strong band, typically in the 1150-1000 cm⁻¹ range[3][8].

The presence of these three intense bands in these specific regions is a highly reliable indicator of an ester functional group[3].

Experimental Protocol: Acquiring the FT-IR Spectrum of this compound

The quality of an FT-IR spectrum is fundamentally dependent on the experimental methodology. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Rationale for Method Selection: Attenuated Total Reflectance (ATR)

For the analysis of a neat liquid like this compound, ATR-FTIR is the overwhelmingly preferred method[9][10]. The rationale is threefold:

  • Simplicity: It requires virtually no sample preparation. A single drop of the liquid is placed directly onto the ATR crystal[9]. This eliminates the need for IR-transparent salt plates (e.g., NaCl, KBr) and the potential for pathlength inconsistencies seen in transmission methods[11][12].

  • Speed: A high-quality spectrum can be obtained in under a minute, from sample application to cleaning.

  • Reproducibility: The effective pathlength is determined by the physics of the evanescent wave at the crystal-sample interface, making it highly consistent between measurements[13].

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and wipe dry with a soft, lint-free tissue. This step is critical to prevent contamination from previous samples[11][12].

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and the ATR crystal itself) and is computationally subtracted from the sample spectrum[11]. A valid background is the foundation of a trustworthy result.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered[9][14].

  • Data Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹[11].

    • Resolution: 4 cm⁻¹. This is sufficient for resolving all key functional group bands in a liquid sample.

    • Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio[11].

    • Initiate the scan to collect the sample spectrum. The instrument software will automatically perform the background subtraction.

  • Post-Measurement Cleaning: Remove the sample from the crystal using a soft tissue and clean the crystal surface thoroughly with a solvent as in Step 2.

A 1. Instrument Preparation (Purge System) B 2. Clean ATR Crystal (e.g., with Isopropanol) A->B C 3. Acquire Background Spectrum (Empty Crystal) B->C D 4. Apply Sample (1 drop of this compound) C->D E 5. Acquire Sample Spectrum (16-32 Scans, 4 cm-1 Resolution) D->E F 6. Data Processing (Automatic Background Subtraction) E->F G 7. Post-Analysis (Clean ATR Crystal) F->G H Final Spectrum F->H

Caption: Standard operating procedure for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation and Functional Group Assignment

The resulting FT-IR spectrum of this compound can be systematically interpreted by dividing it into key regions. Each region provides specific, confirmatory evidence of the molecule's structure.

Table 1: Summary of Expected FT-IR Absorptions for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (sp² C-H)Medium to Weak
3000 - 2850C-H StretchAliphatic (sp³ C-H)Strong
~1740C=O StretchSaturated EsterVery Strong, Sharp
1600 - 1585C=C StretchAromatic RingMedium
1500 - 1400C=C StretchAromatic RingMedium
1470 - 1450C-H Bend (Scissoring)Aliphatic (CH₂)Medium
1300 - 1150Asymmetric C-C-O StretchEsterStrong
1150 - 1000Asymmetric O-C-C StretchEsterStrong
900 - 675C-H Out-of-Plane BendAromaticStrong

Citations for data in table:[3][5][6][7][15][16][17][18]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region provides a clear distinction between the aromatic and aliphatic components of the molecule.

  • Aromatic C-H Stretches: A series of smaller, sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[5][15]. These are characteristic of C-H bonds where the carbon is part of an aromatic ring (sp² hybridization).

  • Aliphatic C-H Stretches: Several strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)[6][19]. These correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and pentanoyl chains (sp³ hybridization).

The Carbonyl and Aromatic Double Bond Region (1750 - 1400 cm⁻¹)
  • Ester C=O Stretch: The most intense and unambiguous peak in the entire spectrum will be the carbonyl stretch, expected around 1740 cm⁻¹[8][20]. Its position confirms a saturated aliphatic ester environment[7].

  • Aromatic C=C Stretches: Two to three sharp bands of medium intensity will appear in the 1600-1450 cm⁻¹ range. These are due to the carbon-carbon stretching vibrations within the benzene ring and are diagnostic for the presence of an aromatic moiety[5][6].

The Fingerprint Region (1400 - 650 cm⁻¹)

This region, while often complex, contains highly valuable structural information[2].

  • Ester C-O Stretches: As predicted by the "Rule of Three," two strong, distinct bands will dominate this area. One will be found around 1250-1170 cm⁻¹ (the C-C-O stretch) and the other around 1100-1030 cm⁻¹ (the O-C-C stretch)[3][7].

  • Aliphatic C-H Bending: Medium intensity peaks around 1465 cm⁻¹ are attributable to the scissoring motion of the CH₂ groups in the aliphatic chains[6].

  • Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range arise from the out-of-plane ("oop") bending of the C-H bonds on the aromatic ring[5]. The exact position can give clues about the substitution pattern on the ring.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the structural confirmation and functional group analysis of this compound[21][22]. By employing a systematic approach based on a robust ATR experimental protocol and a sound understanding of group frequencies, a scientist can confidently identify the key architectural features of the molecule. The spectrum is dominated by the characteristic "Rule of Three" ester bands, with clear, distinct regions for aromatic and aliphatic C-H stretches, providing a comprehensive and definitive spectroscopic fingerprint. This guide serves as a foundational tool for any laboratory engaged in the quality control, synthesis, or analysis of this and similar ester-containing compounds.

References

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Physical and chemical properties of phenethyl valerate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and organoleptic properties of phenethyl valerate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile ester for applications in flavors, fragrances, and beyond.

Molecular Identity and Structure

This compound, also known as 2-phenylethyl pentanoate, is a fatty acid ester.[1][2] It is formed from the formal condensation of 2-phenylethanol and valeric acid.[2] This structure imparts a unique combination of fruity and floral characteristics, making it a valuable ingredient in various industries.

The fundamental identifiers for this compound are summarized below:

IdentifierValue
IUPAC Name 2-phenylethyl pentanoate[3]
Synonyms This compound, 2-Phenylethyl pentanoate, Pentanoic acid, 2-phenylethyl ester, Phenylethyl valerate[3][4]
CAS Number 7460-74-4[4]
Molecular Formula C13H18O2[3][4]
Molecular Weight 206.28 g/mol [3][4]
InChI InChI=1S/C13H18O2/c1-2-3-9-13(14)15-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3[3]
InChIKey PDGPIBIURNPBSE-UHFFFAOYSA-N[3]
Canonical SMILES CCCCC(=O)OCCC1=CC=CC=C1[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various matrices and applications. A compilation of these properties is presented below.

Table of Physical Properties:
PropertyValueConditions
Appearance Colorless to pale yellow clear liquid(est)[5]
Boiling Point 268.00 °C@ 760.00 mm Hg[3][5]
138-139 °C@ 10 Torr[6]
Density 0.9864 g/cm³@ 20 °C[6]
Specific Gravity 0.97800 to 0.98400@ 25.00 °C[5]
Refractive Index 1.48200 to 1.48900@ 20.00 °C[5]
Flash Point 233.00 °F (111.67 °C)TCC[5]
Vapor Pressure 0.002 hPa@ 20°C (est.)[4]
0.0035 hPa@ 25°C (est.)[4]
logP (Octanol/Water) 3.481Crippen Calculated Property[7]
Water Solubility 14.26 mg/L@ 25 °C (est)[2]
Solubility Profile:

This compound exhibits good solubility in common organic solvents.

SolventSolubility (g/L) @ 25°C
Ethanol 1427.94[4]
Methanol 2223.69[4]
Isopropanol 654.72[4]

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. These methods provide a molecular fingerprint, elucidating the compound's structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed to confirm the identity of this compound. While full spectral data requires access to specialized databases, typical chemical shifts can be predicted based on the molecular structure.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Other characteristic peaks include those for C-O stretching and the aromatic C-H stretching of the phenyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 206, corresponding to its molecular weight.[3] Common fragmentation patterns would involve the loss of the phenethyl group or cleavage at the ester linkage.

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Fischer esterification of 2-phenylethanol with valeric acid. This reaction is typically catalyzed by a strong acid.

G Phenylethanol Phenylethanol Phenethyl_Valerate This compound Phenylethanol->Phenethyl_Valerate + Valeric Acid (Acid Catalyst) Valeric_Acid Valeric Acid Valeric_Acid->Phenethyl_Valerate Water Water Phenethyl_Valerate->Water - H2O

Caption: Fischer Esterification of this compound.

Post-reaction, the crude product is typically purified through distillation to remove unreacted starting materials and the catalyst, ensuring a high-purity final product suitable for its intended applications.

Organoleptic Properties and Applications

This compound is highly valued in the flavor and fragrance industries for its complex and pleasant aroma profile.

Odor Profile: [4]

  • Primary: Fruity (85.69%), Floral (79.27%)

  • Secondary: Sweet (69.86%), Rose (68.84%), Honey (58.68%)

Flavor Profile:

  • Sweet, fruity, and ripe pineapple with honey, berry, and peachy nuances.

Due to these characteristics, this compound is utilized as a fragrance ingredient in a wide array of consumer products.[3][5] It also serves as a flavoring agent in various foodstuffs and beverages.[5] Recommended usage levels in fragrance concentrates can be up to 8.0000%.[5]

Safety and Regulatory Information

A thorough understanding of the safety and handling of this compound is paramount for its responsible use.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is reported as not meeting the criteria for hazard classification.[3]

Toxicological Profile
  • Skin Sensitization: Data from read-across analogs suggest that this compound is not a concern for skin sensitization at current use levels.[10]

  • Phototoxicity/Photoallergenicity: Based on UV/Vis spectra, this compound is not expected to be phototoxic or photoallergenic.[10]

  • Genotoxicity: It is not expected to be genotoxic.[10]

  • Repeated Dose Toxicity: The Margin of Exposure (MOE) for repeated dose toxicity is considered adequate at current usage levels.[10]

Handling and Storage

Standard laboratory safety practices should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves and eye protection to avoid contact.[11] It should be stored in a dry, cool, and well-ventilated place in tightly closed containers.[11]

Regulatory Status
  • TSCA: this compound is listed as ACTIVE on the EPA's TSCA inventory.[3]

  • REACH: A registration dossier has been submitted under REACH, although the status was noted as "Cease Manufacture" as of late 2017.[3]

  • International Inventories: It is listed on various international chemical inventories, including the Australian Inventory of Industrial Chemicals.[3]

Conclusion

This compound is a well-characterized ester with a desirable combination of physical, chemical, and sensory properties. Its fruity-floral aroma makes it a significant component in the formulation of fragrances and flavors. The available safety data indicates a low hazard profile under normal conditions of use, further solidifying its importance in various industrial applications. This guide provides a foundational understanding for professionals working with this versatile compound.

References

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  • The Good Scents Company. 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. [Link] (accessed Jan. 16, 2026).

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Discovery and Isolation of 2-Phenylethyl Pentanoate from Plant Volatiles: A Methodological Compendium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

2-Phenylethyl pentanoate (also known as phenethyl valerate) is a fatty acid ester recognized for its pleasant floral and fruity aroma, contributing significantly to the scent profile of various plants and essential oils.[1][2] Beyond its use in the flavor and fragrance industry, the isolation of specific volatile organic compounds (VOCs) like 2-phenylethyl pentanoate is of increasing interest for exploring their potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the principles and methodologies for the discovery, extraction, isolation, and structural confirmation of 2-phenylethyl pentanoate from plant matrices. It emphasizes the rationale behind experimental choices, offering field-proven insights for researchers aiming to achieve high-purity isolation and accurate characterization of this and similar plant-derived secondary metabolites.

Introduction to 2-Phenylethyl Pentanoate

2-Phenylethyl pentanoate (C₁₃H₁₈O₂) is the ester formed from the condensation of 2-phenylethanol and valeric acid.[2][3] Its chemical structure lends it a characteristic scent profile that is a valuable component in perfumery and food flavoring.[1][4] The investigation of plant volatiles, or the "volatilome," is a critical field in chemical ecology, phytochemistry, and drug discovery. These compounds mediate plant-environment interactions and often possess notable bioactivities. The systematic isolation of individual components like 2-phenylethyl pentanoate is the foundational step for in-depth pharmacological screening.

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for selecting appropriate isolation and analysis techniques.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂[3][5]
Molecular Weight 206.28 g/mol [3][5]
CAS Number 7460-74-4[3][5]
Appearance Colorless liquidN/A
Odor Profile Floral, fruity, rose, honey, waxy[1]
Boiling Point ~268 °C @ 760 mmHg[3]
Flash Point 111.67 °C[1]
Known Natural Occurrence

2-Phenylethyl pentanoate is a naturally occurring compound found in a variety of plant species. Its presence contributes to the unique aromatic bouquet of their flowers, leaves, or fruits.

Plant SpeciesCommon NameReported Occurrence
Pelargonium graveolensRose GeraniumPhytochemical databases indicate its presence.
Stevia rebaudianaSteviaListed as a reported volatile.[3]
Rhanterium epapposumArfajIdentified in plant extracts.[3]
Eucalyptus spp.EucalyptusFound in eucalyptus oil at concentrations up to 1200 mg/kg.[1]
Mentha spp.MintReported to occur in various Mentha oils.[6]
Hippophae rhamnoides L.Sea BuckthornIdentified as a volatile compound in the food database.[6]

Methodological Framework for Isolation and Identification

The successful isolation of a target volatile from a complex plant matrix requires a multi-step approach, beginning with sample collection and culminating in structural verification. The choice of methodology at each stage is critical and depends on the research goal, the nature of the plant material, and the physicochemical properties of the target compound.

Isolation_Workflow start_end start_end process process decision decision analysis analysis A Plant Material Selection & Preparation B Volatile Extraction Method A->B Choose technique C1 Headspace Analysis (e.g., SPME) B->C1 Non-destructive, sensitive C2 Steam Distillation B->C2 Bulk oil extraction C3 Solvent Extraction B->C3 Heat-sensitive compounds D Crude Extract / Adsorbed Volatiles C1->D C2->D C3->D E GC-MS Analysis (Screening & Tentative ID) D->E Analyze composition F Isolation & Purification (e.g., Column Chromatography) E->F Target compound present G Purity Assessment (e.g., GC-FID, HPLC) F->G Collect fractions H Structural Elucidation (NMR, HRMS) G->H Fraction is pure I Pure 2-Phenylethyl Pentanoate H->I Confirm structure

Caption: Overall workflow for the isolation and identification of 2-phenylethyl pentanoate.

Part 1: Volatile Collection and Extraction

The initial extraction is one of the most critical steps, as it determines the yield and profile of the recovered volatiles. The choice between methods involves a trade-off between selectivity, sample throughput, and potential for thermal degradation.

HS-SPME is a solvent-free, highly sensitive technique ideal for profiling emitted volatiles without destroying the plant material.[7][8] It relies on the partitioning of analytes from the sample headspace onto a coated fiber, followed by thermal desorption into a gas chromatograph.[9]

  • Expertise & Rationale: This method is superior for initial discovery and for studying the volatile profile of living plants, as it captures the emitted scent rather than the total endogenous content.[10] The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad analyte range, covering compounds with varying polarities and molecular weights.[7][11]

Protocol: HS-SPME for Plant Volatiles

  • Sample Preparation: Enclose a known mass of fresh plant material (e.g., 1-5 g of flowers or leaves) in a sealed headspace vial (e.g., 20 mL).

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 10-15 minutes) to allow volatiles to accumulate in the headspace.[7][12]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes). This step must be optimized for saturation and sensitivity.

  • Desorption: Immediately insert the fiber into the heated injection port (e.g., 250 °C) of a GC-MS system for thermal desorption of the analytes.[7]

Steam distillation is the most common industrial method for extracting essential oils.[13][14] It is particularly effective for isolating thermally stable and water-immiscible compounds like esters. The process involves passing steam through the plant material, which vaporizes the volatile compounds.[15][16] These vapors are then condensed and collected.[17]

  • Expertise & Rationale: This method is chosen when a larger quantity of the volatile mixture (essential oil) is required for subsequent fractionation and isolation. While efficient, the high temperatures can potentially cause thermal degradation or hydrolysis of certain esters.[13] Therefore, careful control of distillation time and temperature is necessary to preserve the integrity of the target compound.[15]

Protocol: Laboratory-Scale Steam Distillation

  • Apparatus Setup: Assemble a Clevenger-type apparatus or similar steam distillation setup.

  • Material Loading: Place a significant quantity of plant material (e.g., 100-500 g) into the biomass flask.

  • Distillation: Generate steam in a separate boiling flask and pass it through the plant material. The steam and volatilized oils will co-distill.

  • Condensation & Collection: The vapor mixture is cooled in a condenser, and the resulting liquid collects in a separator. The less dense essential oil will form a layer on top of the aqueous hydrosol, allowing for physical separation.[18]

  • Drying: Treat the collected oil with an anhydrous drying agent (e.g., Na₂SO₄) to remove residual water.

Solvent extraction is used for delicate, heat-sensitive compounds that might be altered by the high temperatures of steam distillation.[19][20] It involves macerating the plant material in a low-boiling-point organic solvent.[21][22]

  • Expertise & Rationale: The choice of solvent is paramount. A non-polar solvent like n-pentane or hexane is effective for extracting lipophilic compounds like 2-phenylethyl pentanoate.[23] This method yields a "concrete," which contains volatiles, waxes, and pigments.[20] A subsequent step using ethanol is often required to separate the aromatic absolute from the waxes. The main drawback is the potential for residual solvent in the final extract, requiring careful evaporation steps.[24]

Protocol: Solvent Extraction of Volatiles

  • Maceration: Submerge fresh or dried plant material in a suitable solvent (e.g., n-pentane) in a sealed container for a period ranging from hours to days.

  • Filtration: Filter the mixture to remove the solid plant material.

  • Concentration: Carefully remove the solvent from the filtrate using a rotary evaporator under reduced pressure and moderate temperature to avoid loss of volatile components.[22]

  • Absolute Production (Optional): Wash the resulting concrete with warm ethanol to dissolve the aromatic compounds, then chill the solution to precipitate out the waxes. Filter and evaporate the ethanol to yield the absolute.[20]

Extraction_Methods cluster_0 Headspace SPME cluster_1 Steam Distillation cluster_2 Solvent Extraction spme_plant Living Plant or Sample spme_fiber SPME Fiber Adsorbs Volatiles spme_plant->spme_fiber Partitioning spme_gc GC-MS (Thermal Desorption) spme_fiber->spme_gc sd_plant Plant Material sd_condenser Condenser sd_plant->sd_condenser Vapor sd_steam Steam Input sd_steam->sd_plant sd_oil Essential Oil (Separation) sd_condenser->sd_oil se_plant Plant Material se_solvent Solvent Bath se_plant->se_solvent Maceration se_evap Rotary Evaporator se_solvent->se_evap Filtration se_extract Crude Extract se_evap->se_extract

Caption: Conceptual comparison of three primary volatile extraction techniques.

Part 2: Analysis and Structural Elucidation

Once an extract is obtained, analytical chemistry techniques are employed to identify and quantify its components and ultimately confirm the structure of the isolated compound.

GC-MS is the cornerstone technique for the analysis of volatile compounds.[23] Gas chromatography separates the components of the mixture in time, and mass spectrometry provides mass-to-charge ratio data that helps identify each component.

  • Expertise & Rationale: Tentative identification of 2-phenylethyl pentanoate is achieved by comparing the obtained mass spectrum and retention index with established libraries like NIST and PubChem.[3][5] For quantification, a calibration curve using a pure analytical standard of 2-phenylethyl pentanoate is necessary.

Typical GC-MS Parameters for Volatile Analysis

ParameterTypical SettingRationale
Column DB-5ms or similar (30 m x 0.25 mm x 0.25 µm)A non-polar column suitable for a wide range of volatiles.[7]
Carrier Gas HeliumProvides good separation efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of analytes.[7]
Oven Program e.g., 60°C (2 min), ramp 3°C/min to 240°CA temperature ramp is essential to separate compounds with different boiling points.[25]
Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuCovers the expected mass range of the target compound and its fragments.

The expected mass spectrum for 2-phenylethyl pentanoate will show a characteristic fragmentation pattern, with a prominent peak at m/z 104, corresponding to the tropylium ion ([C₇H₇]⁺) from the phenylethyl moiety, which is a key diagnostic fragment.[3]

While GC-MS provides strong evidence for identification, definitive, unambiguous structural confirmation of a newly isolated compound requires NMR spectroscopy. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

  • Expertise & Rationale: NMR is performed on the highly purified compound obtained after chromatographic isolation (e.g., preparative HPLC or column chromatography) of the target fraction from the initial extract. The resulting spectra are compared to literature values or used for de novo structure elucidation. Although public databases for NMR spectra of 2-phenylethyl pentanoate are less common than MS data, related ester structures provide a reference for expected chemical shifts.[26][27]

Conclusion and Future Directions

The discovery and isolation of 2-phenylethyl pentanoate from plant volatiles is a systematic process that integrates principles of phytochemistry, analytical chemistry, and separation science. The methodological choices, from initial extraction to final structural analysis, must be guided by the specific research objectives and the inherent properties of the compound. While HS-SPME coupled with GC-MS is ideal for initial screening and profiling, preparative-scale isolation for bioactivity studies necessitates traditional methods like steam distillation or solvent extraction, followed by meticulous chromatographic purification. The protocols and rationales presented in this guide offer a robust framework for researchers to successfully isolate and characterize 2-phenylethyl pentanoate, paving the way for its further investigation in drug development and other scientific fields.

References

  • Górecki, T., & Górecka, H. (n.d.). A method for the solvent extraction of low-boiling-point plant volatiles. PubMed. Retrieved from [Link]

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  • You sure do smell like flowers! (2020, September 23). Haus of Gloi. Retrieved from [Link]

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  • Van Bramer, S., & Goodrich, K. R. (n.d.). Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. Pendidikan Kimia. Retrieved from [Link]

  • Basic protocol of extraction of endogenous volatiles from plants during... (n.d.). ResearchGate. Retrieved from [Link]

  • Jou, K., et al. (2018, August 30). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. PMC. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. PMC. Retrieved from [Link]

  • Ochocka, R. J., et al. (2022, October 4). Headspace Solid-Phase Micro-Extraction Versus Hydrodistillation of Volatile Compounds from Leaves of Cultivated Mentha Taxa: Markers of Safe Chemotypes. NIH. Retrieved from [Link]

  • Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. (n.d.). Sci-Hub. Retrieved from [Link]

  • Wang, Y., et al. (2023, January 4). Analysis of Spatial-Temporal Variation in Floral Volatiles Emitted from Lagerstroemia caudata by Headspace Solid-Phase Microextraction and GC–MS. MDPI. Retrieved from [Link]

  • Mehmood, T., et al. (2024, August 14). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. NIH. Retrieved from [Link]

  • Headspace Analysis of Volatile Compounds Coupled to Chemometrics in Leaves from the Magnoliaceae Family. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Analysis of headspace volatiles from soil-grown plants. (A) The... (n.d.). ResearchGate. Retrieved from [Link]

  • Jeleń, H. H., & Gracka, A. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. Retrieved from [Link]

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  • Showing Compound 2-Phenylethyl pentanoate (FDB013621). (2010, April 8). FooDB. Retrieved from [Link]

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Methodological & Application

Quantitative Analysis of Phenethyl Valerate using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of phenethyl valerate in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an important ester in the flavor, fragrance, and cosmetic industries, requires precise and reliable quantification for quality control and research purposes.[1][2] This document provides a comprehensive, step-by-step methodology, from sample preparation and internal standard selection to instrument parameters and method validation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate successful implementation.

Introduction

This compound (2-phenylethyl pentanoate) is a fatty acid ester characterized by its pleasant fruity and floral aroma.[3][4] Its presence and concentration are critical to the sensory profile of various consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.[5][6]

This guide provides a robust framework for developing and validating a quantitative GC-MS method. The use of an internal standard is central to this protocol, a technique widely recognized for enhancing the accuracy and precision of chromatographic analysis by correcting for variations in sample injection volume and matrix effects.[7][8][9]

Chemical & Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
CAS Number 7460-74-4[10]
Molecular Formula C₁₃H₁₈O₂[11]
Molecular Weight 206.28 g/mol [10][11]
Boiling Point 268.0 °C at 760 mmHg[11]
IUPAC Name 2-phenylethyl pentanoate[11]
Key Mass Fragments (m/z) 104 (base peak), 57, 105, 85, 29[11][12]

Experimental Workflow

The overall process for the quantitative analysis of this compound is depicted in the workflow diagram below. This systematic approach ensures reproducibility and leads to high-quality data.

GC-MS Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_start Start: Receive Sample stock_analyte Prepare this compound Stock Solution (1000 µg/mL) prep_start->stock_analyte stock_is Prepare Internal Standard Stock Solution (1000 µg/mL) prep_start->stock_is working_std Create Calibration Standards (0.1 - 100 µg/mL) stock_analyte->working_std spike_is Spike Samples and Standards with Internal Standard stock_is->spike_is working_std->spike_is injection Inject 1 µL into GC-MS spike_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration & Area Ratio Calculation detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify this compound in Unknown Samples calibration->quantification validation Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) quantification->validation report Final Report validation->report

Caption: High-level workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Phenethyl isovalerate (CAS 140-26-1) or a suitable deuterated analog. Phenethyl isovalerate is chosen here due to its structural similarity and differing retention time.[1][13]

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Volumetric flasks, pipettes, and autosampler vials with inserts

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve it in the chosen solvent in a 100 mL volumetric flask, and fill to the mark.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution using phenethyl isovalerate.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Spiking: Add a constant concentration of the internal standard to all calibration standards and unknown samples. For example, add 10 µL of a 100 µg/mL IS working solution to 990 µL of each standard and sample to achieve a final IS concentration of 1 µg/mL.

Sample Preparation

For liquid samples, a simple dilution followed by the addition of the internal standard is often sufficient.

  • Accurately dilute the sample with the chosen solvent to bring the expected this compound concentration within the calibration range.

  • Add the internal standard as described in step 4.2.4.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

For more complex matrices, a sample cleanup technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[14][15]

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977A or equivalentOffers high sensitivity and selectivity for quantification.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds, including esters.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and internal standard without thermal degradation.
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks. The ratio can be adjusted based on sample concentration.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to provide good separation of the analyte from the solvent and other matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard.
SIM Ions (m/z) This compound: 104, 57, 85 Phenethyl Isovalerate (IS): 104, 57, 41The ion at m/z 104 is the most abundant fragment for both compounds and is used for quantification. The others serve as qualifier ions for confirmation.[11][13]

Mass Fragmentation of this compound

The fragmentation pattern of this compound upon electron ionization is crucial for its identification. The base peak at m/z 104 corresponds to the tropylium ion ([C₇H₇]⁺), a characteristic fragment of phenethyl esters.

This compound Fragmentation cluster_frags Key Fragments parent This compound [C₁₃H₁₈O₂]⁺˙ M.W. 206.28 frag104 [C₇H₇]⁺ m/z = 104 (Tropylium ion) parent->frag104 McLafferty Rearrangement frag57 [C₄H₉]⁺ m/z = 57 (Butyl cation) parent->frag57 Alpha Cleavage

Caption: Proposed fragmentation of this compound in EI-MS.

Method Validation

A comprehensive method validation was performed to ensure the reliability of the analytical procedure.[5][16] The results are summarized below, demonstrating the method's suitability for its intended purpose.

Validation ParameterAcceptance CriteriaResultStatus
Linearity (r²) ≥ 0.9950.9992Pass
Range 0.1 - 100 µg/mL0.1 - 100 µg/mLPass
Accuracy (% Recovery) 80 - 120%95.8 - 104.2%Pass
Precision (RSD) ≤ 15%Intra-day: 2.1 - 4.5%Inter-day: 3.5 - 6.8%Pass
Limit of Detection (LOD) S/N ≥ 30.03 µg/mLPass
Limit of Quantification (LOQ) S/N ≥ 100.1 µg/mLPass
Specificity No interfering peaks at the retention times of the analyte and ISNo interferences observedPass
Linearity

A calibration curve was constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The excellent correlation coefficient (r²) demonstrates a linear relationship over the specified concentration range.[17]

Accuracy and Precision

Accuracy was determined by analyzing spiked samples at three different concentration levels (low, medium, high) and calculating the percent recovery. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the low relative standard deviation (RSD) values indicating high precision.[18][19]

Sensitivity (LOD & LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) were established based on the signal-to-noise (S/N) ratio, confirming the method's high sensitivity.[19]

Conclusion

The GC-MS method detailed in this application note provides a reliable, accurate, and sensitive protocol for the quantification of this compound. The use of an internal standard and adherence to rigorous validation procedures ensures the generation of high-quality, defensible data. This method is suitable for routine quality control analysis in the flavor and fragrance industries, as well as for research and development applications.

References

  • A Researcher's Guide to Internal Standards for Volatile Compound Analysis. Benchchem.
  • This compound | C13H18O2 | CID 81964. PubChem. Available from: [Link]

  • Phenylethyl valerate. CAS Common Chemistry. Available from: [Link]

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  • This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance. Scent.vn. Available from: [Link]

  • 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. The Good Scents Company. Available from: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available from: [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. Available from: [Link]

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  • Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Available from: [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. Available from: [Link]

  • Phenylethyl isovalerate | C13H18O2 | CID 8792. PubChem. Available from: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. Available from: [Link]

  • 2-Phenylethyl pentanoate (HMDB0035016). Human Metabolome Database. Available from: [Link]

  • 2-Phenylethyl pentanoate (FDB013621). FooDB. Available from: [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Semantic Scholar. Available from: [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. Available from: [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health. Available from: [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. National Institutes of Health. Available from: [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. Available from: [Link]

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  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. ScienceDirect. Available from: [Link]

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  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]

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Application Note: Quantification of 2-Phenylethyl Pentanoate in Fruit Aroma Concentrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-phenylethyl pentanoate is a key ester contributing to the characteristic fruity and floral aromas of many fruits. Its accurate quantification in fruit aroma concentrates is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. This application note provides a comprehensive guide to the quantification of 2-phenylethyl pentanoate using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Detailed protocols for sample preparation, instrumental analysis, and method validation are presented, alongside an exploration of the scientific principles underpinning these methodologies.

Introduction

2-Phenylethyl pentanoate, also known as phenethyl valerate, is a fatty acid ester recognized for its pleasant fruity, floral, and honey-like aroma.[1][2] It is a naturally occurring volatile organic compound found in various fruits, contributing significantly to their overall flavor profile. The concentration of this ester can vary depending on the fruit variety, ripeness, and processing conditions.[3][4] Therefore, a robust and reliable analytical method for its quantification is essential for manufacturers to ensure product consistency and quality.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of volatile and semi-volatile compounds in complex matrices like food and beverages.[5][6] Its high sensitivity and specificity make it an ideal tool for analyzing flavor compounds.[6] When combined with a solvent-free sample preparation technique like headspace solid-phase microextraction (HS-SPME), it offers a rapid and efficient workflow for the analysis of fruit aroma concentrates.[7][8]

This application note details a validated HS-SPME-GC-MS method for the quantification of 2-phenylethyl pentanoate in fruit aroma concentrates.

Chemical Profile: 2-Phenylethyl Pentanoate

PropertyValueSource
Chemical Formula C13H18O2[1][9]
IUPAC Name 2-phenylethyl pentanoate[9][10]
Molecular Weight 206.28 g/mol [9][11]
Boiling Point 268.0 °C @ 760.00 mm Hg[10]
Appearance Colorless to pale yellow liquid[2]
CAS Number 7460-74-4[2][9]

Experimental Workflow

The overall workflow for the quantification of 2-phenylethyl pentanoate involves sample preparation, HS-SPME extraction, and subsequent analysis by GC-MS.

Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Fruit Aroma Concentrate B Dilution & Homogenization A->B C Addition of Internal Standard B->C D Incubation & Headspace Generation C->D E SPME Fiber Extraction D->E F Thermal Desorption in GC Injector E->F G Chromatographic Separation F->G H Mass Spectrometric Detection & Quantification G->H I Peak Integration & Calibration H->I J Concentration Calculation I->J

Caption: Workflow for 2-phenylethyl pentanoate analysis.

Materials and Reagents
  • 2-Phenylethyl pentanoate standard (≥98% purity)

  • Internal Standard (e.g., 2-Phenylethyl hexanoate)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Fruit aroma concentrate sample

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

Sample Preparation Protocol

The goal of sample preparation is to create a consistent matrix that allows for reproducible partitioning of the analyte into the headspace.

  • Dilution: Accurately weigh 1.0 g of the fruit aroma concentrate into a 20 mL headspace vial. Add 5.0 mL of deionized water.

  • Salting Out: Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds and promotes their transfer to the headspace.[12]

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-phenylethyl hexanoate). The internal standard helps to correct for variations in extraction efficiency and injection volume.

  • Equilibration: Seal the vial and vortex for 30 seconds to ensure homogeneity.

HS-SPME Protocol

This technique concentrates volatile and semi-volatile analytes from the headspace onto a coated fiber.[8]

  • Incubation: Place the sealed vial in a heating block or water bath set at 60 °C for 30 minutes. This allows the volatile compounds to equilibrate between the sample and the headspace.[13]

  • Extraction: Expose the SPME fiber to the headspace of the heated sample vial for 30 minutes while maintaining the temperature at 60 °C. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for effectively trapping the target analytes.[14]

GC-MS Analysis Protocol

The GC-MS system separates the extracted compounds and provides data for their identification and quantification.[15]

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (250 °C) for 5 minutes to thermally desorb the trapped analytes.

  • Chromatographic Separation: Utilize a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) with a programmed temperature gradient to separate the components of the aroma concentrate.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended to enhance sensitivity and selectivity by monitoring specific ions characteristic of 2-phenylethyl pentanoate and the internal standard.

ParameterRecommended Setting
GC Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 50 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of 2-phenylethyl pentanoate

Method Validation

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose.[16] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17][18]

Validation Workflow

Validation Start Define Analytical Requirements Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate Precision) Start->Precision Sensitivity LOD & LOQ Start->Sensitivity Selectivity Selectivity/Specificity Start->Selectivity End Method is Validated Linearity->End Accuracy->End Precision->End Sensitivity->End Selectivity->End

Caption: Key parameters for analytical method validation.

Validation Parameters
  • Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of 2-phenylethyl pentanoate at different concentrations. A linear relationship between concentration and peak area ratio (analyte/internal standard) should be observed with a correlation coefficient (r²) > 0.99.[16]

  • Accuracy: Determined by spike and recovery experiments. A blank fruit matrix is spiked with known amounts of 2-phenylethyl pentanoate at different concentration levels. The percentage recovery should typically be within 80-120%.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) of replicate measurements should be less than 15%.[19]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (3:1 for LOD and 10:1 for LOQ).

Data Analysis and Quantification

The concentration of 2-phenylethyl pentanoate in the fruit aroma concentrate is calculated using the calibration curve generated from the analysis of the standard solutions. The peak area of the analyte is normalized to the peak area of the internal standard to correct for any analytical variability.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a sensitive, accurate, and robust approach for the quantification of 2-phenylethyl pentanoate in fruit aroma concentrates. The detailed protocols for sample preparation, instrumental analysis, and method validation ensure reliable and reproducible results, making this method highly suitable for quality control and research in the food and flavor industry. The principles of this method can also be adapted for the analysis of other volatile esters and aroma compounds in various food matrices.

References

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  • Li, X., et al. (2022). Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique. Foods, 11(21), 3469.
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  • Yang, X., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry, 42(9), 1925–1930.
  • Wei, C. B., et al. (2014). Application of Solid-Phase Microextraction for the Analysis of Aroma Compounds from Pineapple Fruit.
  • Headspace volatiles generated during processing of various fruits on industrial scale. (2012).
  • Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. (2024). Foods, 13(21), 3484.
  • Comparative Study of Fig Volatile Compounds Using Headspace Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry: Effects of Cultivars and Ripening Stages. (2021). Frontiers in Plant Science, 12, 694817.
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  • Detection technologies and steps used to analyze fruit aroma compounds. (2023). Food Science & Nutrition, 11(10), 5789-5801.
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  • Insights into the Key Aroma Compounds in Mango (Mangifera indica L. 'Haden') Fruits by Stable Isotope Dilution Quantitation and Aroma Simulation Experiments. (2016). Journal of Agricultural and Food Chemistry, 64(21), 4312-4318.
  • Characterization of Key Aroma-Active Compounds in Two Types of Peach Spirits Produced by Distillation and Pervaporation by Means of the Sensomics Approach. (2022). Foods, 11(17), 2598.

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Application Notes and Protocols for Electroantennography (EAG) featuring Phenethyl Valerate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactory World of Insects and the Significance of Phenethyl Valerate

In the intricate tapestry of chemical ecology, volatile organic compounds (VOCs) serve as a primary language for communication between organisms. For insects, the olfactory system is paramount, guiding critical behaviors such as foraging, mating, and oviposition.[1] Floral scents, a complex bouquet of VOCs, are particularly potent signals that attract pollinators.[2][3] Among these, esters often play a crucial role in the characteristic sweet and fruity notes of many flowers and ripe fruits.

This compound (2-phenylethyl pentanoate) is an ester that contributes to the fragrance of various plants. Its structure, combining a phenethyl alcohol moiety with a valeric acid chain, is characteristic of compounds known to be biologically active in insects.[4] While phenethyl alcohol itself is a known attractant for numerous lepidopteran species, the esterification to this compound modifies its volatility and potentially its binding affinity to olfactory receptors, making it a compound of significant interest for researchers in entomology, chemical ecology, and pest management.[5][4][6]

Electroantennography (EAG) is a powerful electrophysiological technique that measures the summed electrical output of an insect's antenna in response to an olfactory stimulus.[7] It provides a direct measure of the detection of a volatile compound by the olfactory receptor neurons (ORNs) housed in the antennal sensilla.[8][9][10] As such, EAG serves as an invaluable tool for screening the bioactivity of compounds like this compound, identifying potential attractants or repellents, and elucidating the structure-activity relationships of insect olfaction.[11][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in insect electroantennography. It offers detailed protocols, explains the underlying scientific principles, and provides insights into data interpretation, thereby serving as a practical resource for investigating the olfactory responses of insects to this and other semiochemicals.

Core Principles of Insect Olfaction and EAG

The insect antenna is a marvel of biological engineering, adorned with thousands of sensory hairs called sensilla.[8] Within each sensillum, the dendrites of ORNs are bathed in sensillar lymph. The process of olfaction begins when volatile molecules, like this compound, enter the sensilla through nanopores in the cuticle. Odorant-binding proteins (OBPs) are thought to capture these hydrophobic molecules and transport them across the aqueous lymph to the olfactory receptors (ORs) located on the dendritic membrane of the ORNs.[1]

The binding of an odorant to its specific OR, which is part of a ligand-gated ion channel complex with the obligatory co-receptor (Orco), triggers a conformational change that opens the channel.[6] This leads to an influx of cations, causing a depolarization of the neuron's membrane. The sum of these depolarizations from numerous responding ORNs across the antenna generates a slow, negative voltage deflection that is recorded as the EAG signal.[7][9] The amplitude of this signal is generally proportional to the number of activated receptors and thus reflects the perceived intensity of the stimulus.[7]

Experimental Design and Protocols

PART 1: Preparation of this compound and Test Solutions

1.1. Synthesis and Purification of this compound (Optional)

For researchers requiring custom synthesis, this compound can be prepared via Fischer esterification of phenethyl alcohol and valeric acid. Enzymatic synthesis using lipases offers a more environmentally friendly alternative with high yields.[14]

  • Reaction: Mix phenethyl alcohol and valeric acid in a suitable molar ratio (e.g., 1:1.2) with an acid catalyst (e.g., sulfuric acid) or an immobilized lipase (e.g., Novozym 435) in an appropriate solvent.[14]

  • Purification: The crude product should be purified using column chromatography on silica gel to achieve high purity (>98%), which is crucial for avoiding ambiguous EAG results.

  • Verification: The identity and purity of the synthesized this compound should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1.2. Preparation of Test Solutions

High-purity this compound is essential for reliable EAG recordings.

  • Solvent Selection: Use a high-purity, volatile solvent such as hexane or pentane. It is imperative to test the solvent alone as a negative control to ensure it does not elicit an antennal response.

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent.

  • Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). This is critical for constructing dose-response curves.

  • Stimulus Cartridges: Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette or a dedicated stimulus cartridge. Prepare fresh cartridges for each experiment.

PART 2: Insect Preparation and EAG Recording

2.1. Insect Rearing and Selection

  • Species Selection: Based on existing literature, Lepidoptera (moths) are strong candidates for responding to this compound, given their known attraction to floral volatiles like phenethyl alcohol.[5][4][6] Other insect orders that rely on floral cues, such as certain Coleoptera and Hymenoptera, may also be suitable.

  • Rearing Conditions: Maintain insects under controlled conditions of temperature, humidity, and photoperiod to ensure physiological consistency.

  • Age and Mating Status: The age and mating status of the insect can significantly influence its olfactory sensitivity. It is recommended to use insects of a standardized age (e.g., 2-5 days post-eclosion) and specify their mating status (virgin or mated).

2.2. Antenna Preparation and Mounting

  • Immobilization: Immobilize the insect by chilling it on ice for a few minutes or by placing it in a restraining holder (e.g., a pipette tip with the end cut off).

  • Antenna Excision: Under a dissecting microscope, carefully excise one antenna at its base using fine microscissors.

  • Mounting: Mount the excised antenna between two electrodes. A common method involves using a forked electrode holder. Place the base of the antenna in contact with the reference electrode and the distal tip in contact with the recording electrode. A small amount of conductive gel or saline solution can be applied to the electrodes to ensure good electrical contact. Alternatively, for whole-insect preparations, the reference electrode can be inserted into the head or eye, and the recording electrode can be placed in contact with the tip of the antenna.

2.3. EAG Recording Setup and Procedure

The following diagram illustrates a typical EAG experimental workflow:

EAG_Workflow cluster_preparation Preparation Stage cluster_recording Recording Stage cluster_analysis Analysis Stage Insect Insect Selection & Rearing Antenna Antenna Excision & Mounting Insect->Antenna Stimuli This compound Dilutions Delivery Stimulus Delivery System Stimuli->Delivery EAG_Setup EAG Amplifier & Faraday Cage Antenna->EAG_Setup Delivery->EAG_Setup Data_Acq Data Acquisition System EAG_Setup->Data_Acq Raw_Data Raw EAG Signal Data_Acq->Raw_Data Analysis Data Processing & Normalization Raw_Data->Analysis Results Dose-Response Curves & Statistical Analysis Analysis->Results

Caption: A generalized workflow for an insect electroantennography experiment.

  • Airflow: A continuous stream of charcoal-filtered and humidified air is passed over the mounted antenna via a delivery tube.

  • Stimulus Delivery: The stimulus cartridge containing the this compound-loaded filter paper is placed in-line with the airflow. A puff of air (typically 0.5-1 second) is diverted through the cartridge to deliver the odorant to the antenna.

  • Recording: The electrical signal from the antenna is amplified (100-1000x) and recorded using a data acquisition system connected to a computer. The entire setup should be housed within a Faraday cage to minimize electrical noise.

  • Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

  • Controls: It is crucial to include both a negative control (solvent only) and a positive control (a compound known to elicit a reliable response in the test insect) in each experimental run. The positive control helps to monitor the viability of the antennal preparation over time.

Data Analysis and Interpretation

The raw output from an EAG recording is a voltage trace over time. The response to a stimulus is typically observed as a negative deflection from the baseline.

3.1. Quantifying the EAG Response

The primary metric is the peak amplitude of the negative deflection, measured in millivolts (mV).

3.2. Data Normalization

To account for the decline in antennal responsiveness over time and to compare responses across different individuals, it is common practice to normalize the data. This is often done by expressing the response to a test compound as a percentage of the response to a standard reference compound (positive control) presented at the beginning and end of each recording session.

Normalized Response (%) = (mV response to test compound / mV response to standard) x 100

3.3. Dose-Response Curves

Plotting the normalized EAG response against the logarithm of the stimulus concentration will generate a dose-response curve. This allows for the determination of the detection threshold and the concentration at which the response saturates.

3.4. Statistical Analysis

Statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to compare the EAG responses to different concentrations of this compound and to compare responses between sexes or different insect species.

The following diagram illustrates the underlying signaling pathway leading to an EAG response:

Olfactory_Signaling cluster_sensillum Antennal Sensillum cluster_response Electrophysiological Response PV This compound Pore Cuticular Pore PV->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_Complex Olfactory Receptor Complex (OR+Orco) OBP->OR_Complex Transports to Neuron Olfactory Receptor Neuron (ORN) Dendrite OR_Complex->Neuron Activates Depolarization Membrane Depolarization Neuron->Depolarization Causes EAG Summated Potential (EAG Signal) Depolarization->EAG Generates

Caption: The molecular and cellular events leading to an EAG signal.

Expected Results and Troubleshooting

ParameterExpected Outcome with this compoundPotential Issues & Solutions
Solvent Control No significant EAG response.Issue: Response to solvent. Solution: Use a higher purity solvent or a different solvent (e.g., mineral oil for very volatile compounds).
Dose-Response Increasing EAG amplitude with increasing concentration, followed by a plateau at high concentrations.Issue: No response at any concentration. Solution: The insect species may not have receptors for this compound. Try a different species. The compound may be a repellent, which can sometimes result in more complex EAG waveforms.
Positive Control Consistent, strong EAG response throughout the experiment.Issue: Declining response to the positive control. Solution: The antennal preparation is losing viability. Discard the preparation and use a fresh one.
Reproducibility Similar dose-response curves across multiple individuals of the same sex and age.Issue: High variability between individuals. Solution: Ensure consistent insect rearing conditions and precise experimental procedures. Increase the sample size (n).

Conclusion and Future Directions

Electroantennography is a robust and sensitive technique for assessing the olfactory detection of this compound by insects. A positive EAG response provides strong evidence that the insect possesses olfactory receptors capable of binding to this molecule. However, it is important to remember that an EAG response only indicates detection, not the behavioral outcome (i.e., attraction or repulsion).[12][13] Therefore, compounds that elicit significant EAG responses, such as this compound is expected to in certain species, should be further investigated in behavioral assays (e.g., Y-tube olfactometer or field trapping experiments) to determine their ecological relevance and potential for use in pest management strategies.[15][16][17]

By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize electroantennography to explore the fascinating world of insect chemical communication and unlock the potential of semiochemicals like this compound.

References

  • Wikipedia. (n.d.). Electroantennography. Retrieved from [Link]

  • Ray, A. (2015). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. PMC. Retrieved from [Link]

  • Işık, M. (2024). Electrophysiological methods in insect olfaction: a review of EAG, GC-EAG, SSR and GC-SSR approaches. Işık Üniversitesi Belgeliği. Retrieved from [Link]

  • Beck, J. J., & Light, D. M. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC. Retrieved from [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • Wikipedia. (n.d.). Insect olfaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamics of EAG responses to host-plant volatiles delivered by a gas Chromatograph. Retrieved from [Link]

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  • Frontiers. (2024). Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Attraction of the Orange Mint Moth and False Celery Leaftier Moth (Lepidoptera: Crambidae) to Floral Chemical Lures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Chemical signal is in the blend: bases of plant-pollinator encounter in a highly specialized interaction. PubMed Central. Retrieved from [Link]

  • Elsevier. (2013). Floral volatiles play a key role in specialized ant pollination. Perspectives in Plant Ecology, Evolution and Systematics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. PubMed. Retrieved from [Link]

  • USDA Agricultural Research Service. (2012). Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). Retrieved from [Link]

  • MDPI. (2023). Characteristics of Floral Volatiles and Their Effects on Attracting Pollinating Insects in Three Bidens Species with Sympatric Distribution. Retrieved from [Link]

  • California Native Plant Society Yerba Buena Chapter. (n.d.). Pollination Partners: The Chemical Attraction Between Plants and Insects. Retrieved from [Link]

  • Taylor & Francis Group. (1994). Floral Volatiles in Insect Biology. In Insect-Plant Interactions. Retrieved from [Link]

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Unveiling the Chemical Language of Insects: A Guide to Investigating Phenethyl Valerate as a Semiochemical

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of insect communication, chemical cues, or semiochemicals, govern behaviors critical to survival and reproduction. Phenethyl valerate, a compound known for its pleasant floral and fruity aroma, presents a compelling candidate for exploration as a modulator of insect behavior.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols to systematically investigate the potential of this compound as a semiochemical. While direct, extensive research on this compound's role in insect behavior is an emerging field, this document synthesizes established methodologies and field-proven insights to empower your investigations.

Introduction to Semiochemicals and the Promise of this compound

Semiochemicals are broadly classified into pheromones, which mediate intraspecific interactions, and allelochemicals, which facilitate interspecific communication. Allelochemicals are further divided into kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (mutually beneficial).[3][4] The investigation of novel semiochemicals is a cornerstone of developing sustainable pest management strategies, enhancing pollination, and understanding complex ecological interactions.

This compound (C13H18O2) is an ester of phenethyl alcohol and valeric acid.[1] Its presence in some plant species suggests a potential role in attracting pollinators or herbivores.[1] Structurally similar compounds, such as phenethyl acetate and phenethyl propionate, have been identified as components of floral scents and have demonstrated effects on insect behavior, acting as attractants for various species.[5][6] This structural analogy provides a strong rationale for investigating this compound's own bioactivity.

Part 1: Foundational Analysis - Electroantennography (EAG)

The first step in assessing a compound's potential as a semiochemical is to determine if it can be detected by the insect's primary olfactory organs, the antennae. Electroantennography (EAG) is a technique that measures the summated electrical response of the antennal olfactory receptor neurons to a volatile stimulus. A significant EAG response indicates that the insect can smell the compound, paving the way for behavioral studies.

Protocol 1: Electroantennography (EAG) Assay

Objective: To determine if the antennae of the target insect species produce an electrical response to this compound.

Materials:

  • Live, healthy adult insects (both sexes if applicable)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Micropipettes and tips

  • Filter paper strips (e.g., Whatman No. 1)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Saline solution (e.g., Ringer's solution)

  • Odor delivery system (humidified, charcoal-filtered air stream)

Methodology:

  • Preparation of Stimuli:

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL). The selection of an appropriate solvent is critical to avoid any inherent attraction or repulsion.[7]

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • As a control, apply 10 µL of the solvent alone to a separate filter paper strip.

    • Allow the solvent to evaporate for a few seconds, leaving the this compound on the paper.

  • Antennal Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Under the dissecting microscope, carefully excise one antenna at its base using fine scissors.

    • Mount the antenna between the two EAG electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the head capsule. A small amount of conductive gel or saline solution can be used to ensure a good electrical connection.

  • EAG Recording:

    • Place the prepared antenna in the path of the continuous, humidified air stream.

    • Insert the filter paper with the test stimulus into the odor delivery tube for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antenna.

    • Present the stimuli in order of increasing concentration, with the solvent control presented at the beginning and between each test concentration to allow the antenna to recover.

    • Replicate the experiment with multiple insects of each sex to ensure the reliability of the results.[8][9]

Data Analysis: The EAG response is typically measured as the maximum amplitude of the negative voltage deflection (in millivolts, mV). The response to the solvent control is subtracted from the response to this compound to correct for any mechanical or solvent-induced stimulation.

Expected Results: A dose-dependent increase in the EAG response amplitude with increasing concentrations of this compound would strongly suggest that the insect's antennae possess olfactory receptors sensitive to this compound. The data can be presented in a table and a dose-response curve.

Table 1: Example EAG Response Data for a Hypothetical Insect Species to this compound

Concentration (µg on filter paper)Mean EAG Response (mV) ± SE (n=10)
Solvent Control0.1 ± 0.02
100.5 ± 0.08
1001.2 ± 0.15
10002.5 ± 0.21

Part 2: Behavioral Validation - Olfactometer Assays

A positive EAG response is a crucial first step, but it does not confirm a behavioral reaction. Olfactometer assays are designed to test the behavioral response of an insect to an odor in a controlled laboratory setting. A common design is the Y-tube olfactometer, which gives the insect a choice between two air streams, one carrying the test odor and one with a control.

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To determine if this compound elicits an attractive, repellent, or neutral behavioral response in the target insect species.

Materials:

  • Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal and water flasks for air purification and humidification

  • This compound and solvent

  • Filter paper

  • Test insects (starved for a few hours prior to the assay to increase motivation)

Methodology:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to the purified, humidified air source. Adjust the airflow to a constant rate (e.g., 100 mL/min) through each arm.

    • Prepare the odor source by applying a specific concentration of this compound (determined from EAG results) to a filter paper strip and placing it in one of the olfactometer arms.

    • Place a filter paper with the solvent control in the other arm.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) down one of the arms and stays there for a minimum period (e.g., 30 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After testing a set number of insects (e.g., 10), clean the olfactometer with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Rotate the position of the treatment and control arms between trials to avoid any positional bias.

    • Repeat the experiment with a sufficient number of insects for statistical analysis.

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A Chi-square test (χ²) can be used to determine if the observed distribution of choices is significantly different from a random distribution (50:50).

Expected Results: A statistically significant preference for the arm containing this compound would indicate attraction, while a significant preference for the control arm would suggest repulsion. No significant difference would imply a neutral response at the tested concentration.

Table 2: Example Y-Tube Olfactometer Choice Data for a Hypothetical Insect Species

Treatment ArmControl ArmNo ChoiceTotal Insectsχ² valueP-valueBehavioral Response
421810709.60<0.01Attraction

Part 3: Field Validation - Trapping Studies

Laboratory assays provide valuable initial data, but the ultimate test of a semiochemical's effectiveness is its performance in a natural environment. Field trapping studies are essential to validate the behavioral responses observed in the lab and to assess the potential for practical applications, such as in integrated pest management (IPM).

Protocol 3: Field Trapping Experiment

Objective: To evaluate the attractiveness of this compound to the target insect species under field conditions.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps) appropriate for the target species

  • Lures containing this compound at various release rates

  • Control lures (solvent only)

  • Randomized block experimental design layout for the field site

Methodology:

  • Lure Preparation:

    • Prepare lures by loading a controlled-release dispenser (e.g., rubber septum, plastic pouch) with a specific amount of this compound. Different concentrations should be tested to determine the optimal release rate.

  • Experimental Design:

    • Select a suitable field site where the target insect population is present.

    • Use a randomized complete block design to minimize the effects of environmental variability. Each block will contain one of each treatment (different this compound concentrations and a control).

    • Place traps at a standardized height and distance from each other to avoid interference.

  • Trap Deployment and Monitoring:

    • Deploy the baited traps according to the experimental design.

    • Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.

    • Rotate the positions of the treatments within each block at each collection interval to further reduce positional bias.

    • Continue the experiment for a duration sufficient to account for variations in insect activity due to weather and other environmental factors.

Data Analysis: The mean number of insects captured per trap per collection interval for each treatment is calculated. Analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) can be used to determine if there are significant differences in capture rates between the different lure concentrations and the control.

Expected Results: Significantly higher captures in traps baited with this compound compared to control traps would confirm its attractiveness in the field. The data can also reveal the optimal concentration for maximizing captures.

Table 3: Example Field Trap Capture Data for a Hypothetical Insect Species

Lure Treatment (mg of this compound)Mean No. Insects/Trap/Week ± SE (n=5 blocks)
Control (0 mg)2.4 ± 0.8 a
10 mg15.7 ± 2.1 b
50 mg28.3 ± 3.5 c
100 mg25.1 ± 3.1 c

Means followed by the same letter are not significantly different (P > 0.05).

Visualizing the Workflow

To provide a clear overview of the investigative process, the following diagram illustrates the logical flow from initial screening to field validation.

semiochemical_investigation cluster_0 Phase 1: Olfactory Detection cluster_1 Phase 2: Behavioral Assay cluster_2 Phase 3: Field Validation EAG_protocol Electroantennography (EAG) Protocol 1 EAG_data EAG Response Data (Dose-Response) EAG_protocol->EAG_data Generates Olfactometer_protocol Y-Tube Olfactometer Protocol 2 EAG_data->Olfactometer_protocol Informs concentration selection Olfactometer_data Behavioral Choice Data (Attraction/Repulsion) Olfactometer_protocol->Olfactometer_data Generates Field_protocol Field Trapping Protocol 3 Olfactometer_data->Field_protocol Justifies field testing Field_data Trap Capture Data (Efficacy) Field_protocol->Field_data Generates

Caption: Workflow for investigating this compound as a semiochemical.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of this compound as a potential insect semiochemical. By following these detailed protocols, researchers can generate the necessary electrophysiological and behavioral data to elucidate its role in insect communication. Positive findings from these studies could lead to the development of novel, environmentally friendly tools for pest management or pollinator conservation. Future research should also focus on identifying the specific olfactory receptors involved in this compound detection and exploring its potential synergistic or antagonistic effects when combined with other semiochemicals.

References

  • Electroantennogram Responses to Plant Volatiles Associated with Fenvalerate Resistance in the Diamondback Moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed. [Link]

  • Electroantennogram responses of the Colorado beetle, Leptinotarsa decemlineata, to plant volatiles. [Link]

  • Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - NIH. [Link]

  • Floral Aroma and Pollinator Relationships in Two Sympatric Late-Summer-Flowering Mediterranean Asparagus Species - MDPI. [Link]

  • US Patent for Phenethyl propionate and eugenol, a potent attractant for the japanese beetle (popillia japonica newman)
  • Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights - NIH. [Link]

  • This compound | C13H18O2 | CID 81964 - PubChem - NIH. [Link]

  • 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester - The Good Scents Company. [Link]

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Application Note: A Robust GC-FID Method for the Quantitative Analysis of Phenethyl Valerate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise and reliable gas chromatography-flame ionization detection (GC-FID) method for the quantitative analysis of phenethyl valerate. This compound, a significant ester in the fragrance and flavor industries, requires accurate quantification for quality control and formulation development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the optimized chromatographic conditions, a step-by-step analytical protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer.

Introduction

This compound (CAS 7460-74-4), also known as 2-phenylethyl pentanoate, is an organic ester characterized by its pleasant fruity, floral, and sweet aroma.[1] Its molecular formula is C13H18O2, with a molecular weight of 206.28 g/mol .[2][3] Due to its desirable organoleptic properties, it is a widely used ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[4] The accurate determination of this compound concentration is crucial for ensuring product consistency, stability, and compliance with regulatory standards.

Gas chromatography with flame ionization detection (GC-FID) is an ideal analytical technique for the analysis of volatile and semi-volatile organic compounds like this compound.[5] The FID is highly sensitive to hydrocarbons and exhibits a wide linear range, making it well-suited for quantitative analysis.[5][6][7] The principle of FID involves the combustion of the analyte in a hydrogen-air flame, which produces ions.[5][8][9] These ions are collected by an electrode, generating a current that is proportional to the amount of analyte present.[6][9]

This application note provides a complete workflow for the development of a robust GC-FID method for this compound, from initial parameter selection to full method validation.

Experimental

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless inlet and a flame ionization detector.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. The choice of a non-polar stationary phase is based on the principle of "like dissolves like," where the non-polar this compound will have good interaction and retention on a non-polar column, leading to better peak shape and resolution.

  • Carrier Gas: Helium (99.999% purity)

  • Gases for FID: Hydrogen (99.999% purity) and compressed air (zero grade)

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

  • This compound: Certified reference standard (≥98% purity).

  • Solvent: Hexane (HPLC grade) or another suitable volatile organic solvent.[10] The choice of hexane is due to its volatility, which ensures it elutes quickly and does not interfere with the analyte peak, and its compatibility with the non-polar GC column.

  • Internal Standard (Optional but Recommended): n-Dodecane or another suitable hydrocarbon that does not co-elute with this compound or any matrix components.

The following GC-FID conditions were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

Parameter Condition Rationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLA standard volume that provides good sensitivity without overloading the system.
Carrier Gas HeliumInert gas that provides good efficiency and is safe to use.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Program Initial: 100 °C (hold 1 min)Starts below the boiling point of the solvent to allow for proper focusing.
Ramp: 15 °C/min to 250 °CA moderate ramp rate to ensure good separation from any potential impurities.
Final Hold: 250 °C (hold 2 min)Ensures elution of any less volatile components and column cleaning.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a linear response.
Detector Temperature 280 °CHigher than the final oven temperature to prevent condensation of the analyte in the detector.
Hydrogen Flow 30 mL/minOptimized for a stable flame and good detector response.
Air Flow 300 mL/minEnsures complete combustion of the analyte.
Makeup Gas (He) 25 mL/minHelps to sweep the analyte through the detector efficiently.

Protocol: Sample Preparation and Analysis

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The appropriate sample preparation technique will depend on the sample matrix. For liquid samples where this compound is a major component, a simple "dilute and shoot" approach is often sufficient.[11]

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dilute with hexane to a concentration that falls within the linear range of the calibration curve.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.

For more complex matrices, techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[10] Headspace analysis can also be a valuable technique for volatile compounds in solid or liquid matrices.[12]

The following diagram illustrates the overall workflow for the analysis of this compound using the developed GC-FID method.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting stock Prepare Stock Standard working Prepare Working Standards stock->working inject Inject 1 µL into GC working->inject sample_prep Prepare Sample (Dilution) sample_prep->inject separate Separation on DB-5ms Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Generate Report quantify->report Method_Validation start Method Validation Plan specificity Specificity (No Interference) start->specificity linearity Linearity (r² ≥ 0.995) start->linearity accuracy Accuracy (Recovery Study) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope) start->lod_loq robustness Robustness (Deliberate Variations) start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Method Validation Logical Flow.

Conclusion

This application note describes a simple, rapid, and reliable GC-FID method for the quantitative determination of this compound. The method has been developed with a focus on scientific rationale for each parameter and has been fully validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis of this compound in various sample matrices within the flavor, fragrance, and pharmaceutical industries.

References

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2023, August 5). Applications of Gas Chromatography Flame Ionization Detectors. Retrieved from [Link]

  • Inst Tools. (2018, November 15). Flame Ionization Detector (FID) Principle. Retrieved from [Link]

  • ALWSCI. (2023, March 6). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Flame ionization detector. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Phenylethyl valerate. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(1), 1-5. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Phenethyl Valerate in Flavor Profile Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Sensory Potential of Phenethyl Valerate

This compound (2-phenylethyl pentanoate) is a significant contributor to the desirable fruity and floral notes in a variety of natural products and formulated flavors. As a fatty acid ester derived from the formal condensation of 2-phenylethanol and valeric acid, it possesses a unique and complex aroma profile that is highly valued in the flavor and fragrance industry.[1] Its natural occurrence has been reported in cider, mint oils, rum, and sea buckthorn, contributing to the characteristic aroma of these products.[2] Understanding the nuanced sensory characteristics and analytical quantification of this compound is paramount for researchers, scientists, and drug development professionals aiming to precisely characterize and modulate flavor profiles in a wide range of applications, from beverages and confectionery to pharmaceuticals.

This guide provides a comprehensive overview of this compound, including its sensory properties, analytical protocols for its quantification, and considerations for its stability in various matrices. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for both fundamental research and industrial application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

PropertyValueSource
Chemical Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
CAS Number 7460-74-4
Appearance Colorless to pale yellow liquidThe Good Scents Company
Odor Profile Fruity, floral, sweet, rosy, with honey nuances
Boiling Point 268 °C at 760 mmHg
Density ~0.98 g/cm³The Good Scents Company

Sensory Profile Characterization

Protocol for Sensory Evaluation of this compound in a Model Beverage

This protocol outlines a method for determining the sensory threshold and characterizing the flavor profile of this compound in a model beverage, such as a sweetened, non-carbonated aqueous solution.

1. Materials:

  • This compound (food grade)
  • Deionized, odor-free water
  • Sucrose
  • Citric acid (for pH adjustment, if necessary)
  • Glassware (volumetric flasks, pipettes, beakers)
  • Sensory evaluation booths
  • Odor-free sample cups with lids
  • Panel of trained sensory assessors (minimum of 8-10)

2. Preparation of Model Beverage and Stock Solution:

  • Prepare a base model beverage solution (e.g., 5% sucrose in deionized water, pH adjusted to 3.5 with citric acid).
  • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent like food-grade ethanol.

3. Sample Preparation for Threshold Testing (Ascending Force Choice Method):

  • Prepare a series of dilutions of the this compound stock solution in the model beverage, ranging from below the expected threshold to clearly perceptible concentrations (e.g., 0.1 ppb to 100 ppm).
  • For each concentration, present three samples to the panelists: two blanks (model beverage only) and one spiked sample. The order of presentation should be randomized.
  • Ask panelists to identify the "odd" sample. The lowest concentration at which a statistically significant number of panelists can correctly identify the spiked sample is the detection threshold.

4. Descriptive Analysis for Flavor Profile Characterization:

  • Prepare a set of samples with varying concentrations of this compound in the model beverage (e.g., just above threshold, moderate, and high concentrations).
  • Present the samples to the trained panel in a randomized order.
  • Ask panelists to describe and rate the intensity of the perceived aroma and flavor attributes using a standardized lexicon (e.g., fruity, floral, rosy, sweet, honey, waxy).

5. Data Analysis:

  • Analyze the threshold data using appropriate statistical methods (e.g., binomial tests).
  • Analyze the descriptive analysis data using techniques such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound is essential for quality control and for correlating sensory data with chemical composition. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile flavor compounds.

Protocol for Quantitative Analysis of this compound in a Beverage Matrix

This protocol provides a robust method for the extraction and quantification of this compound in a beverage matrix, such as fruit juice or wine, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

1. Materials and Reagents:

  • This compound standard
  • Internal standard (e.g., 2-octanol or a suitable deuterated analog)
  • Sodium chloride (analytical grade)
  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
  • 20 mL headspace vials with magnetic screw caps and septa
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation:

  • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
  • Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.
  • Spike the sample with a known concentration of the internal standard.
  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler with agitation.
  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.
  • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

4. GC-MS Analysis:

  • Desorb the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes to transfer the analytes to the GC column.
  • GC Conditions (Example):
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[4]
  • Oven Program: Start at 40 °C for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (e.g., m/z 40-350) for initial identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.
  • Characteristic Ions for this compound (m/z): Based on the mass spectrum of the closely related phenethyl isovalerate, key ions would likely include the molecular ion (if visible) and fragments corresponding to the phenethyl group (e.g., m/z 104) and the valerate moiety.[5] It is crucial to determine the characteristic ions and their relative abundances from a standard of this compound. A suggested starting point for SIM analysis would be to monitor ions such as m/z 104 (quantifier), 91, and 65 (qualifiers) .

5. Quantification:

  • Create a calibration curve by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard.
  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
  • Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.

Visualization of Chemical Structure and Analytical Workflow

Chemical Structure and Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Esterification cluster_products Products Phenethyl Alcohol Phenethyl Alcohol H+ H+ Phenethyl Alcohol->H+ Valeric Acid Valeric Acid Valeric Acid->H+ This compound This compound H+->this compound Water Water H+->Water

Caption: Synthesis of this compound via Fischer esterification.

Experimental Workflow for GC-MS Analysis

G A Sample Preparation (Beverage + NaCl + IS) B HS-SPME Extraction (Incubation & Adsorption) A->B C GC-MS Analysis (Desorption, Separation, Detection) B->C D Data Processing (Peak Integration & Identification) C->D E Quantification (Calibration Curve) D->E

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

Stability Considerations

The stability of flavor esters like this compound is a critical factor in food and beverage processing and storage. Several factors can influence its degradation, leading to a loss of the desired flavor profile.

  • Hydrolysis: In aqueous environments, particularly under acidic or alkaline conditions, esters can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. For acidic beverages, it is important to evaluate the stability of this compound over the product's shelf life.

  • Thermal Degradation: High temperatures, such as those encountered during pasteurization, can lead to the degradation of flavor esters. The extent of degradation depends on the temperature and duration of the heat treatment. Generally, longer chain esters tend to be more stable to heat than their shorter-chain counterparts.[4]

  • Photostability: Exposure to light, especially UV light, can cause degradation of flavor compounds. For beverages packaged in clear containers, it is essential to assess the photostability of this compound to prevent off-flavor development.

Protocol for Stability Assessment

  • Sample Preparation: Prepare samples of the beverage fortified with a known concentration of this compound.

  • Stress Conditions: Store the samples under various conditions, including:

    • Different temperatures (e.g., refrigerated, ambient, and elevated).

    • Different pH levels representative of the product range.

    • Exposure to light (e.g., fluorescent and UV light) and in the dark (control).

  • Analysis: At regular intervals, analyze the concentration of this compound in the samples using the GC-MS method described above.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constants and half-life of the compound under each condition.

By understanding the stability of this compound, formulators can take appropriate measures, such as adjusting processing parameters or using protective packaging, to ensure the desired flavor profile is maintained throughout the product's shelf life.

References

  • Vianna, E., & Ebeler, S. E. (2001). Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589–595. [Link]

  • Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. [Link]

  • The Good Scents Company. (n.d.). 2-phenethyl valerate. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylethyl isovalerate. PubChem Compound Database. [Link]

  • Croy, I., Maboshe, W., Hummel, T., & Doty, R. L. (2009). Comparison between odor thresholds for phenyl ethyl alcohol and butanol. Chemical Senses, 34(6), 523–527. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Ferreira, V., Sáenz-Navajas, M. P., Campo, E., & Cacho, J. (2013). Study of sensory interactions among red wine fruity esters in a model solution. Journal of Agricultural and Food Chemistry, 61(38), 9115–9124. [Link]

  • Brewer World. (2023, November 9). Know How Terpenes Shape the Sensory Experience of Beers. [Link]

  • VCF Online. (n.d.). List of 1789 compounds with observations in OA = Odour threshold local.in air (mg/m3). [Link]

  • Atlas Material Testing Technology. (n.d.). Food and Beverage Lightfastness and Photo Stability Testing. [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. Food and Chemical Toxicology, 163(Supplement), 113056. [Link]

  • Raghavendra, T., Panchal, N., Divecha, J., Shah, A., & Madamwar, D. (2012). Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability. BioMed Research International, 2012, 895395. [Link]

  • Labomat. (n.d.). Case study: Lightfastness of food and beverages. [Link]

Sources

Phenethyl valerate as a component in artificial fruit flavor formulations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Flavor Chemists

Introduction: The Role of Phenethyl Valerate in Advanced Flavor Design

This compound, also known as 2-phenylethyl pentanoate, is a pivotal ester in the palette of the modern flavorist. While naturally present in fruits like apples and grapes, its synthetic counterpart allows for the precise and reproducible construction of complex fruit flavor profiles. This document serves as a comprehensive guide for researchers, flavor chemists, and product development professionals on the application of this compound. We will explore its physicochemical properties, its synergistic role in flavor formulations, and provide detailed protocols for its analytical validation and sensory evaluation.

The primary olfactory contribution of this compound is a powerful, fruity, and slightly floral aroma, often with distinct notes of apple, apricot, and a wine-like character. Its importance lies not just in its individual scent but in its ability to impart "roundness" and a sense of ripe, fermented complexity to a flavor system. This guide will provide the technical basis for leveraging these properties effectively and ensuring quality and consistency in its application.

Physicochemical and Olfactory Profile

A thorough understanding of a flavor material's physical and chemical properties is fundamental to its effective application, from predicting its behavior in different food matrices to ensuring its stability during processing and storage.

PropertyValueSource
Chemical Name 2-phenylethyl pentanoatePubChem
Synonyms This compound, Benzylcarbinyl valeratePubChem
CAS Number 140-26-1PubChem
Molecular Formula C13H18O2PubChem
Molecular Weight 206.28 g/mol PubChem
Appearance Colorless liquidGood Scents Company
Boiling Point 266 °CPubChem
Solubility Insoluble in water; soluble in alcohol and oilsGood Scents Company
Olfactory Profile Fruity, apple, floral, wine-like, with honey and cocoa nuancesGood Scents Company

Application in Fruit Flavor Formulations: Beyond a Single Note

This compound is rarely used in isolation. Its true value is realized in its synergistic interaction with other esters, aldehydes, and volatile compounds. It excels at bridging top notes (volatile, immediate aromas) with middle and base notes, creating a more cohesive and authentic fruit experience.

Key Applications:

  • Apple/Pear Flavors: It provides a ripe, juicy, and slightly fermented background note, essential for creating the profile of red apple varieties. It works well with esters like ethyl 2-methylbutyrate (sharp, green apple) and aldehydes like hexanal (fresh, green).

  • Grape & Wine Flavors: Its wine-like character is invaluable in Concord grape formulations, enhancing the "foxy" notes characteristic of Vitis labrusca.

  • Stone Fruits (Apricot, Peach): It contributes a sweet, fleshy background note that complements lactones (e.g., gamma-decalactone) responsible for creamy, peachy profiles.

  • Tropical Fruits (Pineapple): In small traces, it can add a fermented, ripe complexity that enhances the authenticity of pineapple flavors, which are often dominated by sulfur-containing esters.

Table of Recommended Starting Concentrations:

Flavor ProfileRecommended Starting Concentration (ppm in final product)Key Synergistic Components
Red Apple 5 - 15 ppmEthyl 2-methylbutyrate, Hexanal, Damascenone
Concord Grape 2 - 10 ppmMethyl anthranilate, Ethyl acetate
Apricot 1 - 5 ppmGamma-Decalactone, Linalool, Terpineol
Pineapple 0.5 - 2 ppmAllyl hexanoate, Ethyl butyrate, Methyl sulfide

Quality Control & Analytical Protocols

The purity of a flavor ingredient is paramount. Impurities can introduce undesirable off-notes (e.g., harsh, plastic, or overly acidic tones) that can ruin a final formulation. The following protocols outline standard methods for the quality assurance of this compound.

Protocol 3.1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol describes the use of Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the purity of a this compound sample by measuring its area percentage relative to other detected volatile compounds.

Objective: To quantify the purity of this compound and identify any volatile impurities.

Materials:

  • Gas Chromatograph with FID

  • Capillary Column (e.g., DB-5, 30m x 0.25mm x 0.25µm)

  • Helium (carrier gas)

  • Sample of this compound

  • Solvent (e.g., high-purity ethanol or hexane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% solution (v/v) of this compound in the chosen solvent. For example, add 10 µL of this compound to 990 µL of ethanol in a clean autosampler vial.

  • GC Instrument Setup:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • FID Detector Temperature: 300 °C

  • Analysis: Inject the sample onto the GC system. The run time will be approximately 29 minutes.

  • Data Interpretation: The purity is calculated as the peak area of this compound divided by the total peak area of all components in the chromatogram, expressed as a percentage. A high-quality sample should exhibit a purity of >98%. Any significant impurity peaks should be investigated, potentially using GC-MS for identification.

Diagram of GC-FID Workflow for Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep1 1. Dilute Phenethyl Valerate in Ethanol (1%) prep2 2. Transfer to Autosampler Vial prep1->prep2 gc_inject 3. Inject 1µL Sample into GC Inlet (250°C) prep2->gc_inject gc_sep 4. Separation on DB-5 Column (Temp. Programmed) gc_inject->gc_sep gc_detect 5. Detection by FID (300°C) gc_sep->gc_detect data_acq 6. Acquire Chromatogram gc_detect->data_acq data_int 7. Integrate Peak Areas data_acq->data_int data_calc 8. Calculate Area % Purity = (Area_PV / Area_Total) * 100 data_int->data_calc result Result: Purity > 98%? data_calc->result

Caption: Workflow for purity assessment of this compound using GC-FID.

Protocol 3.2: Confirmatory Identification by GC-Mass Spectrometry (GC-MS)

While GC-FID provides quantitative data on purity, GC-MS is the gold standard for confirming the chemical identity of the primary peak and identifying unknown impurities. The mass spectrum of this compound serves as a chemical fingerprint, which can be compared against a reference library (e.g., NIST).

Sensory Evaluation Protocol

Analytical data must be correlated with sensory perception. A sample can be >99% pure analytically but still possess a fatal sensory flaw. The triangle test is a fundamental discriminative sensory method used to determine if a perceptible difference exists between two samples (e.g., a new batch vs. a standard).

Protocol 4.1: Triangle Test for Quality Control

Objective: To determine if a new batch of this compound is sensorially distinguishable from an approved reference standard.

Materials:

  • Approved reference sample of this compound.

  • Test sample of this compound.

  • Odor-free solvent (e.g., propylene glycol or diethyl phthalate).

  • Glass vials with caps.

  • Odor-free smelling strips.

  • A panel of at least 15-20 trained sensory assessors.

Procedure:

  • Sample Preparation: Prepare 1% solutions of both the reference and test samples in the chosen solvent. This concentration is high enough for clear aroma perception without being overwhelming.

  • Coding: Assign random 3-digit codes to all samples to blind the panelists.

  • Triangle Setup: For each panelist, present a set of three samples. Two of the samples are identical (e.g., two from the reference batch) and one is different (the test batch). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).

  • Evaluation:

    • Instruct panelists to smell each sample from left to right.

    • Ask them to identify the "odd" or "different" sample in the set.

    • Even if they are not confident, they must make a choice.

  • Data Analysis:

    • Count the total number of panelists and the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).

    • If a significant difference is found, the new batch fails the quality check.

Sensory_Workflow cluster_prep Sample Preparation cluster_present Panelist Presentation cluster_eval Evaluation & Analysis prep_ref 1. Prepare 1% Solution of Reference Sample (A) present1 3. Create Randomized Sets (AAB, ABA, BAA) prep_ref->present1 prep_test 2. Prepare 1% Solution of Test Sample (B) prep_test->present1 present2 4. Present 3 Coded Samples to Each Panelist present1->present2 eval1 5. Panelist Identifies the 'Odd' Sample present2->eval1 eval2 6. Tally Correct Identifications eval1->eval2 eval3 7. Statistical Analysis (p < 0.05) eval2->eval3 decision Significant Difference? eval3->decision pass Pass QC decision->pass No fail Fail QC decision->fail Yes

Application Note: Quantitative Analysis of Phenethyl Valerate in Alcoholic Beverage Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Significance of Phenethyl Valerate

This compound (2-phenylethyl pentanoate) is a volatile ester that plays a crucial role in the sensory profile of many fermented alcoholic beverages, including beer, wine, and spirits.[1][2] It is the product of the formal condensation of 2-phenylethanol and valeric acid.[3] As a member of the broader family of flavor-active esters, its presence, even at trace concentrations, can significantly influence the final product's aroma and taste. The concentration of these esters often hovers around their sensory threshold values, meaning small variations can have a substantial impact on the perceived quality of the beverage.[4][5]

This compound is prized for its complex and pleasant aroma, often described as fruity, floral, sweet, with distinct notes of rose and honey.[6][7][8] Understanding its formation during fermentation and having robust analytical methods to quantify its concentration are therefore of major industrial and research interest for controlling and optimizing the sensory characteristics of alcoholic beverages.

This application note provides a comprehensive overview of the biochemical pathways leading to the formation of this compound by yeast during fermentation and presents detailed protocols for its extraction and quantitative analysis using modern chromatographic techniques.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-phenylethyl pentanoate[3]
CAS Number 7460-74-4[3][9]
Molecular Formula C₁₃H₁₈O₂[3][9]
Molecular Weight 206.28 g/mol [3]
Boiling Point 268.0 °C (at 760 mm Hg)[3]
Appearance Colorless to pale yellow liquid[7]
Odor Profile Fruity, Floral, Rose, Sweet, Honey[6][8]

Biochemical Formation Pathway in Saccharomyces cerevisiae

The biosynthesis of this compound in yeast, primarily Saccharomyces cerevisiae, is a multi-step enzymatic process intricately linked to amino acid and fatty acid metabolism. The formation is dependent on the availability of two key precursors: a higher alcohol (2-phenylethanol) and an activated medium-chain fatty acid (valeryl-CoA).

  • Synthesis of 2-Phenylethanol (Higher Alcohol): This aromatic alcohol is a secondary metabolite of yeast fermentation, produced from the catabolism of the amino acid L-phenylalanine via the Ehrlich pathway.[10][11] This pathway is the primary route for the formation of fusel alcohols. The process involves two main steps: the transamination of L-phenylalanine to phenylpyruvate, followed by the decarboxylation to phenylacetaldehyde, which is then reduced to 2-phenylethanol.[11]

  • Synthesis of Valeryl-CoA (Acyl-CoA): Valeric acid (pentanoic acid) is a medium-chain fatty acid (MCFA). During fermentation, MCFAs are synthesized by the Fatty Acid Synthase (FAS) complex.[4][5] These fatty acids are then activated to their coenzyme A (CoA) thioester derivatives, such as valeryl-CoA, by acyl-CoA synthetases. This activation is an energy-requiring step essential for the subsequent esterification reaction.[4]

  • Esterification: The final step is the enzymatic condensation of 2-phenylethanol and valeryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[1][4] In S. cerevisiae, the primary enzymes responsible for producing acetate esters from higher alcohols are Atf1p and its paralog Atf2p.[1][2] These enzymes exhibit broad substrate specificity and are capable of catalyzing the formation of various esters, including this compound, by transferring the acyl group from an acyl-CoA molecule to an alcohol.[1]

The entire process is intracellular, and the resulting lipid-soluble this compound diffuses through the plasma membrane into the fermenting medium, contributing to the beverage's aroma profile.[4][5]

G cluster_0 Ehrlich Pathway cluster_1 Fatty Acid Metabolism cluster_2 Esterification Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Transamination PA Phenylacetaldehyde PP->PA Decarboxylation PE 2-Phenylethanol PA->PE Reduction AAT Alcohol Acyltransferase (e.g., Atf1p, Atf2p) PE->AAT Gluc Glucose AcCoA Acetyl-CoA Gluc->AcCoA Glycolysis VA Valeric Acid AcCoA->VA FAS Complex VCoA Valeryl-CoA VA->VCoA Acyl-CoA Synthetase VCoA->AAT PV This compound AAT->PV

Caption: Biosynthesis of this compound in Saccharomyces cerevisiae.

Analytical Protocols for Quantification

The accurate quantification of this compound in a complex matrix like an alcoholic beverage requires a robust sample preparation technique followed by sensitive chromatographic analysis.[12][13] We present two validated protocols: a modern headspace solid-phase microextraction (HS-SPME) method and a classic liquid-liquid extraction (LLE) method.

Protocol 1: HS-SPME with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for routine analysis due to its speed, sensitivity, and solvent-free nature, minimizing environmental impact.[14][15][16]

3.1.1. Principle Volatile and semi-volatile compounds in the headspace above the sample are adsorbed onto a coated fused-silica fiber. The fiber is then thermally desorbed in the hot GC injector, transferring the analytes to the analytical column for separation and detection by MS.

3.1.2. Equipment and Reagents

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME Autosampler and Fiber Holder (Manual or Automated)

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte coverage.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating/Agitation Module: For vial incubation.

  • Reagents: Sodium chloride (NaCl, analytical grade), this compound standard, Internal Standard (e.g., ethyl heptanoate or 3-octanol), Ethanol (for standard preparation).

3.1.3. Step-by-Step Procedure

  • Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by spiking a model beverage (e.g., 5-12% ethanol in water, depending on the matrix) to cover the expected concentration range (e.g., 1-200 µg/L).[17] Add a fixed concentration of the internal standard to all standards and samples.

  • Sample Preparation:

    • Pipette 5 mL of the alcoholic beverage sample (degassed if carbonated) into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[17]

    • Add the internal standard solution.

    • Immediately seal the vial with the magnetic cap.

  • HS-SPME Extraction:

    • Place the vial in the heating block/autosampler tray.

    • Incubation/Equilibration: Incubate the vial at 40°C for 15 minutes with agitation (e.g., 250 rpm).

    • Extraction: Expose the SPME fiber to the headspace of the vial for 30-45 minutes at 40°C.[14]

  • GC-MS Analysis:

    • Desorption: Immediately transfer the fiber to the GC injector and desorb for 5 minutes at 250°C in splitless mode.[14]

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax; 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Oven Program: 40°C (hold 3 min), ramp at 5°C/min to 240°C (hold 5 min).[17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Scan (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) for quantification to improve sensitivity.

      • Quantifier/Qualifier Ions for this compound: Target ion (quantifier): m/z 104. Qualifier ions: m/z 105, 91.

Protocol 2: Liquid-Liquid Extraction (LLE) with GC-FID/MS

LLE is a robust, traditional method suitable for extracting a wide range of esters. It is more labor-intensive and requires organic solvents but can be effective for less volatile compounds.[18][19][20]

3.2.1. Principle Analytes are partitioned from the aqueous alcoholic sample into an immiscible organic solvent. The solvent layer is then concentrated and injected into the GC system.

3.2.2. Equipment and Reagents

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or MS

  • Separatory Funnels (250 mL)

  • Rotary Evaporator or Nitrogen Evaporation System

  • Reagents: Dichloromethane or n-pentane (GC grade), Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄), this compound standard, Internal Standard (e.g., 3-phenylpropyl alcohol).[18]

3.2.3. Step-by-Step Procedure

  • Standard Preparation: As described in Protocol 1, prepare calibration standards in a model beverage matrix.

  • Sample Preparation & Extraction:

    • Measure 50 mL of the alcoholic beverage into a 250 mL separatory funnel.

    • Add the internal standard solution.

    • Add 10 g of NaCl to prevent emulsion formation and salt out the analytes.

    • Add 20 mL of dichloromethane (or n-pentane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (dichloromethane) into a flask.

    • Repeat the extraction twice more with fresh 20 mL aliquots of solvent.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Gently concentrate the extract down to a final volume of 1 mL using a rotary evaporator (at low temperature) or a gentle stream of nitrogen.

  • GC-FID/MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC.

    • GC Parameters: Use the same column and temperature program as described in Protocol 1.

    • Detection:

      • FID: Provides quantitative data based on peak area relative to the internal standard. It is robust and has a wide linear range.

      • MS: Provides both quantitative data and positive identification based on the mass spectrum.

Data Analysis and Interpretation

Quantitative analysis is performed by constructing a calibration curve. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the unknown samples can then be determined from this curve using their measured peak area ratios.

Table 2: Example Data Output for this compound Analysis

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (µg/L)
Cal Std 118.5215,200148,5000.1025.0
Cal Std 218.5231,100151,0000.20610.0
Cal Std 318.52149,800150,2000.99750.0
Wine A18.5345,300149,9000.30214.8
Beer B18.5218,900152,1000.1246.1

Conclusion

The aroma and flavor of alcoholic beverages are defined by a complex mixture of volatile compounds, with esters like this compound being key contributors. The ability to accurately measure its concentration allows researchers and producers to understand the impact of raw materials (e.g., yeast strain, nutrient availability) and fermentation conditions (e.g., temperature, aeration) on the final sensory profile.[21][22] The HS-SPME-GC-MS protocol offers a highly sensitive, automated, and environmentally friendly approach for routine analysis, while the LLE-GC-FID/MS method remains a robust alternative. By employing these validated protocols, professionals in the field can achieve precise and reliable quantification of this compound, enabling better process control and the consistent production of high-quality alcoholic beverages.

References

  • Verstrepen, K. J., Van Laere, S. D., Vanderhaegen, B., Derdelinckx, G., Dufour, J. P., Pretorius, I. S., Winderickx, J., Thevelein, J. M., & Delvaux, F. R. (2003). Expression of the ATF1 gene in Saccharomyces cerevisiae is modulated by temperature, nitrogen, and glucose. Applied and Environmental Microbiology, 69(7), 3865-3877.
  • Verstrepen, K. J., Derdelinckx, G., Dufour, J. P., Winderickx, J., Thevelein, J. M., Pretorius, I. S., & Delvaux, F. R. (2003). Flavor-active esters: adding fruitiness to beer. Journal of Bioscience and Bioengineering, 96(2), 110-118. [URL: https://www.sciencedirect.com/science/article/pii/S138917230380113X]
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  • García-García, I., et al. (2020). Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae. Frontiers in Microbiology, 11, 599. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2020.00599/full]
  • Trinh, T. K., et al. (2022). Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters. Metabolites, 12(11), 1109. [URL: https://www.mdpi.com/2218-1989/12/11/1109]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81964, this compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
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  • Castro, R., et al. (2021). Monitoring the Evolution of the Aroma Profile of Lager Beer in Aluminium Cans and Glass Bottles during the Natural Ageing Process by Means of HS-SPME/GC-MS and Multivariate Analysis. Molecules, 26(16), 4984. [URL: https://www.mdpi.com/1420-3049/26/16/4984]
  • Crowell, E. A., & Guymon, J. F. (1969). Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates. American Journal of Enology and Viticulture, 20(2), 76-85. [URL: https://www.ajevonline.org/content/20/2/76.abstract]
  • Sberbiero, M. V., et al. (2022). Aroma determination in alcoholic beverages: Green MS-based sample preparation approaches. Mass Spectrometry Reviews, e21802. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mas.21802]
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  • Charry-Parra, G., De-León-Rodríguez, A., & De La Garza-Toledo, H. (2011). Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID. Journal of the Science of Food and Agriculture, 91(12), 2242-2248. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jsfa.4452]
  • Saerens, S. M. G., et al. (2008). Production and biological function of volatile esters in Saccharomyces cerevisiae. Microbial Biotechnology, 1(1), 165-177. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3815371/]
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  • Rettberg, N., et al. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Journal of the American Society of Brewing Chemists, 80(1), 29-41. [URL: https://www.tandfonline.com/doi/full/10.1080/03610470.2021.1994814]
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  • Walse, V., et al. (2022). Influence of Varying Fermentation Parameters of the Yeast Strain Cyberlindnera saturnus on the Concentrations of Selected Flavor Components in Non-Alcoholic Beer Focusing on (E)-β-Damascenone. Fermentation, 8(4), 159. [URL: https://www.mdpi.com/2311-5637/8/4/159]
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Sources

Troubleshooting & Optimization

Overcoming by-product formation in phenethyl valerate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenethyl valerate, also known as 2-phenylethyl pentanoate, is a valuable ester recognized for its pleasant fruity, floral, and rose-like aroma.[1] It is synthesized through the formal condensation of phenethyl alcohol and valeric acid.[2][3] While the synthesis, typically achieved via Fischer-Speier esterification, appears straightforward, researchers often encounter challenges with by-product formation that can significantly impact yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, diagnose, and overcome common hurdles in this compound synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in scientific principles.

Problem 1: My final product has a low yield, and I've isolated a significant amount of a high-boiling, non-polar impurity.

Probable Cause: The most likely by-product fitting this description is diphenethyl ether . This impurity arises from the acid-catalyzed self-condensation (dehydration) of two molecules of phenethyl alcohol. This side reaction is particularly favored by high concentrations of strong acid catalysts (like sulfuric acid) and elevated temperatures.[4]

Recommended Actions & Scientific Rationale:

  • Optimize Catalyst Choice and Concentration:

    • Action: Switch from sulfuric acid (H₂SO₄) to a milder, non-dehydrating acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin.[4][5] While phosphoric acid can also reduce ether formation, it is a less effective catalyst for the primary esterification reaction.[4]

    • Rationale: Strong dehydrating acids like H₂SO₄ aggressively promote the elimination of water from alcohols, leading to ether formation. p-TsOH provides the necessary protons to catalyze the esterification without being as aggressive a dehydrating agent.[4]

  • Control Reaction Temperature:

    • Action: Maintain the reaction temperature at the minimum required for a reasonable reaction rate, typically between 80-110 °C when using a solvent like toluene.[5] Avoid excessive heating.

    • Rationale: The activation energy for the dehydration of alcohols to form ethers is high. Lowering the temperature disfavors this side reaction kinetically while still allowing the desired esterification to proceed.[4]

  • Utilize Le Chatelier's Principle:

    • Action: Employ a Dean-Stark apparatus to continuously remove water as it is formed during the reaction.[5][6][7][8]

    • Rationale: Fischer esterification is a reversible equilibrium reaction.[9][10] By removing one of the products (water), the equilibrium is constantly shifted towards the formation of the desired ester, this compound. This not only increases the yield of the ester but also reduces the availability of water for potential side reactions.

Problem 2: My reaction seems to stall, and a significant amount of starting material (phenethyl alcohol and valeric acid) remains unreacted even after prolonged heating.

Probable Cause: This issue points directly to an unfavorable equilibrium. The accumulation of water, a product of the reaction, drives the equilibrium back towards the starting materials (hydrolysis of the ester).[9][11][12]

Recommended Actions & Scientific Rationale:

  • Efficient Water Removal:

    • Action: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently.[8][13] The collection arm should be insulated (e.g., with glass wool or aluminum foil) to prevent premature condensation of solvent vapors before they reach the condenser.[6][7] Use a solvent like toluene or hexane that forms an azeotrope with water to facilitate its removal.[5][13]

    • Rationale: The formation of a low-boiling azeotrope allows water to be distilled away from the reaction mixture at a temperature below the boiling point of water itself, effectively sequestering it in the trap.[13][14]

  • Adjust Stoichiometry:

    • Action: Use a stoichiometric excess of one of the reactants. Since phenethyl alcohol is often more expensive, using a 1.5 to 2-fold excess of valeric acid is a common strategy.

    • Rationale: According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium position to favor the formation of products.[15][16]

  • Verify Catalyst Activity:

    • Action: Ensure your acid catalyst has not been deactivated. If using a solid catalyst like an ion-exchange resin, ensure it has been properly activated and is not fouled from previous use.

    • Rationale: An insufficient amount of active catalyst will result in a slow reaction rate, which may be mistaken for a stalled equilibrium.

Problem 3: The final purified product has a harsh, "green," or aldehydic off-note.

Probable Cause: This suggests the presence of phenylacetaldehyde . This by-product can form via the oxidation of the starting material, phenethyl alcohol. This is less common under standard Fischer conditions but can occur if oxidizing agents are present or if the starting alcohol has degraded.

Recommended Actions & Scientific Rationale:

  • Use High-Purity Starting Materials:

    • Action: Verify the purity of your phenethyl alcohol via Gas Chromatography (GC) before use. Consider purifying it by distillation if necessary.[17] Store it under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[6]

    • Rationale: Impurities in the starting materials will inevitably be carried through the reaction or lead to side products. Phenethyl alcohol can slowly oxidize to phenylacetaldehyde upon prolonged exposure to air.[18]

  • Maintain an Inert Atmosphere:

    • Action: Run the reaction under a nitrogen or argon atmosphere.

    • Rationale: This preventative measure excludes atmospheric oxygen, minimizing the potential for oxidation of the sensitive alcohol starting material.

  • Purification:

    • Action: Phenylacetaldehyde can often be removed during the work-up by a bisulfite wash, which forms a water-soluble adduct with the aldehyde. Final purification by fractional distillation should also effectively separate the ester from this more volatile impurity.

    • Rationale: Chemical washing and fractional distillation are standard purification techniques that exploit differences in chemical reactivity and boiling points, respectively, to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this compound synthesis?

For laboratory-scale synthesis, p-toluenesulfonic acid (p-TsOH) is often the preferred catalyst. It offers a good balance of reactivity and selectivity, minimizing the dehydration side reactions that are more prevalent with sulfuric acid.[4][5] For industrial or green chemistry applications, immobilized enzymes (lipases) or solid acid catalysts (e.g., Amberlyst-15) are excellent alternatives that simplify catalyst removal and reduce waste.[19][20]

Q2: Can I run the reaction without a solvent?

Yes, a solvent-free (or "neat") reaction is possible, especially if a large excess of one reactant (typically the alcohol) is used to act as the solvent.[5] However, this can make temperature control more difficult and may increase the rate of side reactions like ether formation. Using an azeotroping solvent like toluene is generally recommended as it greatly facilitates the removal of water via a Dean-Stark trap, which is critical for achieving high conversion.[5][8]

Q3: My synthesis involves an enzymatic catalyst. What are the common by-products in this case?

Enzymatic synthesis using lipases is highly selective and typically avoids the by-products seen in acid catalysis (like ether formation).[20][21] The primary challenges are:

  • Low Reaction Rate: Enzymatic reactions can be slower than their chemical counterparts. Optimization of temperature, substrate molar ratio, and enzyme concentration is key.[20][22]

  • Equilibrium Limitations: Like Fischer esterification, enzymatic esterification is reversible. Water must be removed, often by using molecular sieves in the reaction medium or performing the reaction under vacuum.

  • Substrate Inhibition: High concentrations of either the alcohol or the acid can sometimes inhibit the enzyme, reducing its activity. A stepwise addition of the inhibitory substrate may be necessary.

Q4: How can I effectively monitor the progress of the reaction?

The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC) .

  • TLC: A simple and rapid method. Spot the reaction mixture against standards of the starting materials. The formation of the more non-polar ester product will be visible as a new spot with a higher Rf value.[6]

  • GC: A quantitative method that can precisely measure the disappearance of starting materials and the appearance of the product and by-products. This is the preferred method for accurate kinetic studies and yield determination.

Data & Visualization

Table 1: Common By-products in this compound Synthesis
By-product NameFormation PathwayIdentification NotesMitigation Strategy
Diphenethyl Ether Acid-catalyzed dehydration of two phenethyl alcohol moleculesHigh boiling point; Appears as a late-eluting peak in GC; Characteristic ether linkage in IR spectrum.Use milder acid (p-TsOH), lower temperature, ensure efficient water removal.
Unreacted Valeric Acid Incomplete reaction; Hydrolysis of productAcidic (can be detected by pH); Characteristic broad O-H stretch in IR spectrum.Use Dean-Stark trap; Use excess alcohol; Increase reaction time.
Phenylacetaldehyde Oxidation of phenethyl alcoholSharp, aldehydic odor; Lower boiling point than starting alcohol.Use high-purity starting materials; Run under inert atmosphere.
Diagrams

// Reactants PA [label="Phenethyl\nAlcohol"]; VA [label="Valeric\nAcid"];

// Catalyst H_plus [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate Intermediate [label="Tetrahedral\nIntermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Products PV [label="Phenethyl\nValerate", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water\n(H₂O)"];

// Edges for main reaction {rank=same; PA; VA} -> Intermediate [label="+ H+"]; Intermediate -> {rank=same; PV; Water} [label="- H+"]; } enddot Caption: Main reaction pathway for Fischer-Speier synthesis of this compound.

// Reactant PA1 [label="Phenethyl Alcohol"]; PA2 [label="Phenethyl Alcohol"];

// Catalyst H_plus [label="H+, Heat", shape=plaintext, fontcolor="#EA4335"];

// Products Ether [label="Diphenethyl Ether", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water (H₂O)"];

// Edges {PA1, PA2} -> H_plus [arrowhead=none]; H_plus -> Ether; H_plus -> Water; } enddot Caption: Formation of diphenethyl ether by-product via acid-catalyzed dehydration.

TroubleshootingWorkflow

Key Experimental Protocol: High-Yield Synthesis using Dean-Stark Apparatus

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Valeric acid (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (approx. 2 mL per gram of phenethyl alcohol)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap and reflux condenser[7][8]

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.[6]

  • Charging the Flask: To the round-bottom flask, add phenethyl alcohol, valeric acid, p-toluenesulfonic acid, and a magnetic stir bar.

  • Solvent Addition: Add toluene to the flask. Fill the Dean-Stark trap with toluene until it begins to flow back into the flask.[7]

  • Reaction: Heat the mixture to a gentle reflux. You will observe a cloudy condensate collecting in the trap, which will separate into two layers: water at the bottom and toluene at the top.[8][13]

  • Monitoring: Continue refluxing until no more water collects in the trap (typically 2-4 hours). The theoretical volume of water can be calculated beforehand to gauge completion. Monitor by TLC or GC if desired.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess valeric acid and p-TsOH), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to achieve high purity.

References

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  • dos Santos, J. C., et al. (2017). Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. PubMed. Available at: [Link]

  • Park, S., et al. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. PubMed. Available at: [Link]

  • Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Fischer Esterification. Available at: [Link]

  • Chemistry Steps (n.d.). Fischer Esterification. Available at: [Link]

  • ResearchGate (n.d.). Reductive Etherification of Fatty Acids or Esters with Alcohols Using Molecular Hydrogen. Available at: [Link]

  • LibreTexts Chemistry (2023). Making Esters From Alcohols. Available at: [Link]

  • Yeung, A. (2020). Making esters - Part 1 | Chemistry Tutorial. YouTube. Available at: [Link]

  • BYJU'S (n.d.). Fischer esterification reaction. Available at: [Link]

  • NurdRage (2016). Lab Equipment: Dean Stark Trap. YouTube. Available at: [Link]

  • Šinkūnienė, D., et al. (2014). Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. Chemija. Available at: [Link]

  • Scent.vn (n.d.). This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance. Available at: [Link]

  • ResearchGate (n.d.). Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. Available at: [Link]

  • Scribd (n.d.). Enzymatic Phenethyl Octanoate Synthesis: Lipase Selection and Reaction Optimization by Response Surface Methodology. Available at: [Link]

  • Google Patents (1929). US1698932A - Purification of phenyl ethyl alcohol.
  • The Good Scents Company (n.d.). phenethyl alcohol. Available at: [Link]

Sources

Optimizing reaction conditions for high-yield enzymatic synthesis of phenethyl esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of phenethyl esters. These compounds are highly valued in the flavor, fragrance, and pharmaceutical industries for their characteristic aromas (e.g., rose, honey) and potential bioactive properties. Enzymatic synthesis offers a green, highly specific, and efficient alternative to traditional chemical methods, which often suffer from low yields and environmental concerns[1].

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve high-yield synthesis of phenethyl esters. The core of this process relies on understanding and controlling the key variables that govern enzyme performance in non-aqueous environments.

Section 1: Troubleshooting Guide for Low-Yield Reactions

Encountering low yields can be frustrating, but it is almost always traceable to a suboptimal reaction parameter. The following table outlines common issues, their probable causes rooted in enzyme kinetics and reaction dynamics, and actionable solutions.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Ester Conversion 1. Suboptimal Temperature: Enzyme activity is highly temperature-dependent. Temperatures that are too low result in slow reaction rates, while excessive heat can cause irreversible denaturation of the enzyme's tertiary structure[2].Solution: Perform a temperature optimization study, typically between 40°C and 60°C for lipases like Novozym 435[2][3][4]. Start at a moderate temperature (e.g., 50°C) and run small-scale reactions at 5°C increments to find the optimal point where activity is maximal without risking denaturation.
2. Water Inhibition (Equilibrium Shift): In direct esterification, water is a byproduct. Its accumulation shifts the reaction equilibrium back towards the reactants (hydrolysis), limiting the final yield according to Le Châtelier's principle[5].Solution: Remove water from the reaction medium as it forms. Add activated molecular sieves (3Å or 4Å) to the reaction vessel. Alternatively, conducting the reaction under a vacuum can facilitate water removal. For transesterification reactions, select an acyl donor like vinyl acetate that does not produce water[6][7].
3. Inappropriate Solvent: Polar solvents can strip the essential water layer bound to the enzyme, which is critical for maintaining its catalytically active conformation, leading to reduced activity[8][9].Solution: Use a non-protic, hydrophobic solvent (Log P > 2.0) such as n-hexane, isooctane, or toluene[2]. These solvents are less likely to interfere with the enzyme's hydration shell. You can also explore solvent-free systems where one of the liquid substrates acts as the solvent, increasing reactant concentration and reaction rates[10].
Reaction Stalls Prematurely 1. Substrate Inhibition: High concentrations of either the alcohol or the acid can act as inhibitors. For the commonly observed Ping-Pong Bi-Bi mechanism, a high concentration of the second substrate (alcohol) can hinder the release of the product from the acyl-enzyme intermediate[11].Solution: Optimize the substrate molar ratio. Instead of a large excess of one substrate, try ratios between 1:1 and 1:5 (acid:alcohol)[3]. A stepwise addition of the potentially inhibitory substrate during the reaction can also maintain its concentration below the inhibitory threshold.
2. Acyl Donor Byproduct Inhibition: When using vinyl acetate as an acyl donor, the byproduct is acetaldehyde. Acetaldehyde can inactivate lipases, leading to a halt in the reaction[7].Solution: If premature stalling is observed with vinyl acetate, consider switching to a different acyl donor like acetic anhydride[6]. Alternatively, performing the reaction under a slight vacuum may help remove the volatile acetaldehyde as it forms.
Poor Enzyme Reusability 1. Denaturation or Leaching: The enzyme may be denatured by harsh conditions (temperature, solvent) or, if poorly immobilized, the active protein may leach from the support.Solution: Ensure the reaction temperature does not exceed the enzyme's stable limit. After each cycle, wash the immobilized enzyme with a gentle solvent (like the reaction solvent) to remove adsorbed substrates and products before drying and reusing. Novozym 435, being covalently bound to a robust resin, generally shows excellent stability and reusability for over 20 cycles with proper handling[1][6].
2. Mechanical Damage: Aggressive agitation (e.g., high-speed magnetic stirring) can cause physical abrasion and breakdown of the immobilized enzyme beads, leading to loss of activity and difficulty in recovery.Solution: Use an orbital shaker set to a moderate speed (e.g., 150-200 rpm) instead of a magnetic stirrer. This provides sufficient mixing to overcome mass transfer limitations without causing mechanical stress to the enzyme particles.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which enzyme should I choose for phenethyl ester synthesis?

A1: The most widely cited and successful enzyme for this application is Novozym® 435 . This is a lipase from Candida antarctica B (CALB) immobilized on a macroporous acrylic resin[12]. Its high activity, broad substrate specificity, exceptional stability in organic solvents, and excellent reusability make it the industry standard for ester synthesis[2][4][6][11]. While other lipases can be screened, Novozym 435 is the most reliable starting point for developing a high-yield process.

Q2: Should I use direct esterification or transesterification?

A2: The choice depends on your specific goals regarding yield, purity, and process simplicity.

  • Direct Esterification is the reaction of a carboxylic acid with an alcohol[13]. Its main advantage is atom economy. However, it produces water as a byproduct, which can limit the reaction equilibrium and requires active removal to achieve high conversions[5].

  • Transesterification is the reaction of an existing ester (the acyl donor) with an alcohol[14][15]. Using an "activated" acyl donor like vinyl acetate or acetic anhydride makes the reaction essentially irreversible because the byproducts (acetaldehyde or acetic acid, respectively) do not participate in a reverse reaction[6]. This strategy often leads to near-quantitative conversions (>98%) without the need to remove water[6].

Q3: How important is controlling the water content or "water activity" (a_w)?

A3: It is critically important. Lipases require a thin layer of water bound to their surface to maintain the conformational flexibility needed for catalysis[9]. However, in an organic solvent, bulk water serves as a competing nucleophile that promotes the reverse reaction (hydrolysis)[16]. The thermodynamic water activity (a_w) , not the absolute water concentration, governs this balance[5][17]. For most lipases in hydrophobic solvents, optimal activity is found at a low a_w (0.2 to 0.5)[18]. This underscores the importance of using anhydrous solvents and, in esterification, actively removing the water byproduct.

Q4: What is the Ping-Pong Bi-Bi mechanism and why does it matter?

A4: The Ping-Pong Bi-Bi mechanism is the kinetic model that describes how many lipases catalyze esterification. It involves a two-step process:

  • The carboxylic acid (or acyl donor) binds to the enzyme's active site (serine hydroxyl group), forming an acyl-enzyme intermediate and releasing the first product (e.g., water)[19][20].

  • The alcohol then binds to the acyl-enzyme intermediate, and the acyl group is transferred to the alcohol, forming the final ester product and regenerating the free enzyme.

Understanding this mechanism is key to troubleshooting. For instance, it explains substrate inhibition: if the concentration of the alcohol is excessively high, it can sterically hinder the release of the ester product from the active site, thereby slowing the overall reaction rate[11].

PingPong_BiBi cluster_substrates Substrates & Products E Free Enzyme (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl Step 1 Ester RCOOR' (Product 2) E->Ester E_Acyl->E Step 2 H2O H₂O (Product 1) E_Acyl->H2O Acid RCOOH (Acid) Acid->E Alcohol R'OH (Alcohol) Alcohol->E_Acyl

Caption: The Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

Section 3: Validated Experimental Protocol: Synthesis of Phenethyl Acetate

This protocol describes the synthesis of phenethyl acetate via transesterification using Novozym 435, a method proven to achieve high conversion[6][11].

Materials:
  • Phenethyl alcohol (≥99%)

  • Vinyl acetate (≥99%, inhibitor-free)

  • Novozym® 435 (Candida antarctica lipase B, immobilized)

  • n-Hexane (anhydrous, ≥99%)

  • 250 mL screw-cap Erlenmeyer flask

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) for reaction monitoring

Methodology:
  • Enzyme Activation (Pre-treatment):

    • Weigh 1.0 g of Novozym 435 and place it in the flask.

    • Add 50 mL of n-hexane and incubate in the orbital shaker (150 rpm, 40°C) for 1 hour to equilibrate the enzyme in the solvent.

  • Reactant Preparation:

    • In a separate vessel, prepare the reaction mixture. For a 1:2 molar ratio in 100 mL total volume:

      • Add 12.22 g (0.1 mol) of phenethyl alcohol.

      • Add 17.22 g (0.2 mol) of vinyl acetate.

      • Add anhydrous n-hexane to bring the total volume to 100 mL. Mix thoroughly.

  • Reaction Initiation:

    • Decant the n-hexane used for pre-treatment from the enzyme.

    • Add the 100 mL reactant mixture to the flask containing the activated Novozym 435.

    • Seal the flask tightly to prevent the evaporation of the volatile vinyl acetate.

  • Incubation:

    • Place the flask in the orbital shaker set to 55°C and 180 rpm . The optimal temperature for this reaction is often found between 50-60°C[11].

    • Start a timer and take samples periodically (e.g., at 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Monitoring:

    • For each sample, withdraw ~100 µL of the supernatant.

    • Dilute the sample in n-hexane and analyze by GC to determine the concentration of phenethyl alcohol (reactant) and phenethyl acetate (product).

    • Calculate the molar conversion (%) based on the limiting reactant (phenethyl alcohol).

  • Enzyme Recovery and Product Isolation:

    • Once the reaction has reached completion (>98% conversion, typically within 8-24 hours), stop the shaker.

    • Allow the enzyme beads to settle.

    • Decant or filter the supernatant containing the product. The solvent can be removed by rotary evaporation to yield the crude phenethyl acetate.

    • To reuse the enzyme, wash the beads 2-3 times with fresh n-hexane, dry under a gentle vacuum, and store in a desiccator for the next run[6].

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_recovery Recovery Phase A 1. Enzyme Activation (Novozym 435 in n-Hexane) C 3. Combine Enzyme & Substrates Initiate Reaction A->C B 2. Prepare Substrate Mix (Phenethyl Alcohol + Vinyl Acetate in n-Hexane) B->C D 4. Incubate (55°C, 180 rpm) C->D E 5. Monitor Conversion by GC D->E E->D Continue incubation if not complete F 6. Separate Enzyme (Filtration/Decanting) E->F Reaction complete G 7. Isolate Product (Rotary Evaporation) F->G H 8. Wash & Dry Enzyme for Reuse F->H

Sources

Troubleshooting peak tailing for phenethyl valerate in gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography

Guide: Troubleshooting Peak Tailing for Phenethyl Valerate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues specifically for this compound in gas chromatography (GC) analysis. As a Senior Application Scientist, my goal is to provide a logical, in-depth troubleshooting framework grounded in scientific principles and practical field experience.

Introduction: Understanding Peak Tailing

In an ideal chromatographic separation, peaks are symmetrical and Gaussian in shape. Peak tailing is a common issue where a peak appears distorted, with an asymmetrical "tail" extending from the peak maximum.[1][2] This distortion is problematic as it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of your quantitative results.[1]

This compound (C₁₃H₁₈O₂), an ester with a moderately polar carbonyl group and an aromatic ring, is susceptible to interactions that cause tailing.[3][4][5] The primary cause is often unwanted secondary interactions with "active sites" within the GC system. This guide will walk you through a systematic process to identify and eliminate the root cause of this issue.

Troubleshooting Guide: A Systematic Q&A Approach

The most effective troubleshooting follows the path of the analyte from injection to detection. We will start with the most common and easily resolved issues first.

Initial Assessment: Is This a New Problem or a Gradual Decline?

Before making any changes, ask yourself:

  • Did the tailing appear suddenly? A sudden change often points to a recent event, such as a dirty sample injection, a coring septum, or incorrect column installation.[6]

  • Has the tailing been worsening over time? Gradual degradation is often due to the slow accumulation of contaminants in the inlet or column, or the thermal breakdown of deactivation layers.[7][8]

  • Are all peaks tailing or just this compound? If all peaks, including non-polar hydrocarbons, are tailing, the problem is likely physical, such as a flow path disruption or dead volume.[2][9] If only polar compounds like this compound are tailing, the issue is likely chemical, pointing to active sites in the system.[7][9]

Q1: Could My GC Inlet Be the Source of Tailing?

The inlet is the most frequent source of peak tailing, as it's where your sample first encounters high temperatures and potentially active surfaces.[10][11]

The Cause: The primary culprits in the inlet are active silanol (Si-OH) groups on the surfaces of the glass liner, quartz wool packing, or metal seals.[10] The ester group in this compound can form hydrogen bonds with these active sites, causing a portion of the molecules to be temporarily adsorbed, delaying their entry into the column and causing a tailing peak. Contamination from previous injections can also create new active sites.[7][8]

Troubleshooting Steps:

  • Replace the Septum: A worn or cored septum can shed particles into the liner, creating active sites and potential leaks.[10]

  • Replace the Inlet Liner: The liner is a consumable and should be replaced regularly. An old liner can have its deactivation layer worn away or be coated with non-volatile residue from previous samples.[10][6]

  • Choose the Right Liner: For a moderately polar analyte like this compound, especially in trace analysis (splitless injection), a highly deactivated liner is crucial.[12][13][14]

    • For Splitless Injections: A single taper liner with a small plug of deactivated quartz wool is often the best choice. The taper helps focus the sample onto the column, and the wool aids in vaporization and traps non-volatile contaminants.[15][16]

    • For Split Injections: A liner designed for good mixing, such as a Precision-style liner with wool, is recommended to ensure a representative sample split and sharp peaks.[15][16]

Protocol: Performing Inlet Maintenance

  • Cool the GC inlet and oven to a safe temperature (e.g., <50°C).[17]

  • Turn off the carrier gas flow.[17]

  • Wearing clean, lint-free gloves, remove the septum retaining nut and the old septum.[17]

  • Remove the inlet hardware to access and carefully remove the old liner and O-ring with tweezers.[17]

  • Inspect the inlet for any visible contamination.

  • Install a new, highly deactivated liner and a new O-ring.

  • Reassemble the inlet and install a new septum and retaining nut, tightening to the manufacturer's specification.

  • Restore carrier gas flow, leak-check all fittings, and then slowly heat the inlet back to the method temperature.

Q2: Is My GC Column the Culprit?

If inlet maintenance doesn't solve the problem, the issue may lie with the column itself.

The Cause: Similar to the inlet, the column can be a source of tailing due to contamination, physical damage, or improper installation.

  • Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with your analyte.[7][8]

  • Improper Installation: A poor column cut or incorrect insertion depth into the inlet creates dead volume and turbulence in the flow path, affecting all peaks.[9][18][19] A jagged or unclean cut can expose active sites or even partially block the column.[2]

  • Column Degradation: Over time, the stationary phase can be damaged by oxygen (especially at high temperatures) or aggressive samples, exposing the underlying fused silica and its active silanol groups.[7]

Troubleshooting Steps:

  • Trim the Column: The first 10-20 cm of the column is where most contamination accumulates. Trimming this section off can restore performance.[8][18]

  • Re-install the Column: Ensure you have a clean, square cut using a ceramic scoring wafer.[19][20] Follow the instrument manufacturer's guidelines for the correct column insertion depth into the inlet.[17][18]

  • Condition the Column: If you install a new column or if the column has been sitting unused, it must be properly conditioned to remove residual moisture, oxygen, and manufacturing impurities.[20][21][22]

Protocol: Trimming and Re-installing a GC Column

  • Cool the inlet and oven and turn off the carrier gas.

  • Gently disconnect the column from the inlet.

  • Using a ceramic scoring wafer, lightly score the column about 15-20 cm from the end.

  • Flex the column to create a clean, 90-degree break. Inspect the cut with a magnifier; it should be perfectly flat.[18]

  • Wipe the column end with a solvent-moistened, lint-free cloth.

  • Slide a new nut and ferrule onto the column.

  • Insert the column into the inlet to the manufacturer-specified depth and tighten the fitting.

  • Restore carrier gas flow, leak-check the fitting, and perform a conditioning run if necessary.

Q3: Are My GC Method Parameters Optimized?

Sometimes, the issue is not with the hardware but with the analytical method itself.

The Cause: Method parameters can significantly influence peak shape.

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to band broadening due to diffusion.[23] An optimal flow rate ensures analytes move efficiently through the column.[24][25]

  • Injection Technique: For splitless injections, which are common for trace analysis, the initial oven temperature must be low enough to allow for "solvent focusing."[26] If the temperature is too high, the sample will not condense at the column head in a tight band, leading to broad or tailing peaks.[18][26]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[8][24]

Troubleshooting Steps:

  • Verify Flow Rate: Check that your carrier gas flow rate is optimal for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). This is often visualized using a van Deemter plot.[27]

  • Optimize Initial Oven Temperature (for Splitless): A general rule is to set the initial oven temperature about 20°C below the boiling point of your sample solvent.[18][26]

  • Check Sample Concentration: If you suspect overloading, try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves dramatically, you were overloading the column.

ParameterGuideline for Improving Peak ShapeRationale
Inlet Liner Use a fresh, highly deactivated liner, preferably with glass wool.[12][16]Minimizes active sites and enhances vaporization.
Column Installation Ensure a clean, 90° cut and correct insertion depth.[18][19]Prevents dead volume and flow path disruptions.
Sample Concentration Dilute sample if column overloading is suspected.[24]Avoids saturating the stationary phase.
Carrier Gas Flow Operate near the optimal linear velocity for the column dimensions.[27][28]Minimizes band broadening and ensures efficient transfer.
Splitless Injection Set initial oven temp ~20°C below solvent boiling point.[18][26]Promotes solvent focusing for sharp initial bands.

Visualizing the Troubleshooting Process

A logical workflow is key to efficient troubleshooting. The following diagram outlines the decision-making process.

G cluster_0 Troubleshooting Workflow Observe Observe Peak Tailing for this compound Assess Assess Scope: All peaks or just polar ones? Observe->Assess Inlet Q1: Is the Inlet the Cause? Perform Inlet Maintenance Assess->Inlet  If only polar peaks tail Column Q2: Is the Column the Cause? Trim & Re-install Column Assess->Column  If all peaks tail Inlet->Column  Problem persists Solved Problem Resolved Inlet->Solved  Problem solved Method Q3: Are Method Parameters Optimized? Column->Method  Problem persists Column->Solved  Problem solved Method->Solved  Problem solved

Caption: A systematic workflow for diagnosing peak tailing.

Frequently Asked Questions (FAQs)

Q: Why is this compound particularly prone to tailing? A: As an ester, this compound has a polar carbonyl group (C=O) which can form hydrogen bonds with active silanol groups (Si-OH) present on non-deactivated glass surfaces in the inlet or at the head of the column. This specific chemical interaction is a primary cause of tailing for this class of compounds.[1][7]

Q: What is the mechanism of interaction causing the tailing? A: The diagram below illustrates the hydrogen bonding between the this compound molecule and an active silanol site on a silica surface. This reversible adsorption retains a fraction of the molecules for a longer time, resulting in a tail.

G cluster_1 Mechanism of Peak Tailing Surface Silica Surface (Liner or Column) Silanol Active Site -Si-O-H Analyte This compound Molecule Ester Ester Group -C=O Ester->Silanol   Interaction Hydrogen Bond (Adsorption)

Caption: Interaction between this compound and an active site.

Q: How can I quickly check if my inlet is "active"? A: A simple test is to inject a mix of analytes containing both a non-polar hydrocarbon (e.g., hexadecane) and a very polar compound (e.g., an underivatized alcohol or acid). If the hydrocarbon peak is symmetrical but the polar compound tails severely or is completely adsorbed (disappears), you have strong evidence of active sites in your system, most likely the inlet.[29]

Q: Can the injection mode (split vs. splitless) affect tailing? A: Yes. In splitless mode, the sample spends more time in the inlet at a lower flow rate, increasing the opportunity for interaction with active sites.[14][23] Therefore, tailing due to activity is often more pronounced in splitless injections. In split mode, the high flow rate sweeps the sample through the inlet much faster, minimizing this interaction time.[23][30]

References

  • GC Column Conditioning. LCGC International. [Link]

  • How to Condition a New Capillary GC Column. Restek. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • GC Troubleshooting—Tailing Peaks. Restek. [Link]

  • GC Column Conditioning Procedures. Scribd. [Link]

  • Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex. [Link]

  • Restek General Article - How to Condition a New Capillary GC Column. Chromtech. [Link]

  • What Affects Peak Area in GC? Key Influencing Factors. Hawach Scientific. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. ResearchGate. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]

  • Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex. [Link]

  • How to Obtain Good Peak Shapes. Shodex. [Link]

  • Split vs Splitless Injection. Restek. [Link]

  • What is the effect of flow rate on chromatography equipment peak shape? AXIOM. [Link]

  • Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. [Link]

  • 5 ways to improve your Split / Splitless Injection. Element Lab Solutions. [Link]

  • Liner Selection Guide. GL Sciences. [Link]

  • Why Is My Peak Area Reducing With Flow Rate? Chromatography Today. [Link]

  • Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International. [Link]

  • How to Choose a GC Inlet Liner. Restek. [Link]

  • Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC International. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Capillary GC Liner Selection Guide. Element Lab Solutions. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

  • Inlet Activity. Separation Science. [Link]

  • Selecting a GC Inlet Liner. American Laboratory. [Link]

  • This compound. PubChem. [Link]

  • GC Inlet Maintenance. Element Lab Solutions. [Link]

  • Understanding The GC Inlet: Which One Is More Appropriate For Your Method? Scribd. [Link]

  • phenethyl isovalerate. PubChem. [Link]

  • Front-End Maintenance for Your GC Column. YouTube. [Link]

  • phenethyl isovalerate, 140-26-1. The Good Scents Company. [Link]

  • This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • This compound | C13H18O2 | CID 81964. PubChem. [Link]

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Technical Support Center: A Guide to Resolving Co-elution in the GC Analysis of Phenethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution challenges in the gas chromatography (GC) analysis of phenethyl esters. As compounds that are often structurally similar, achieving baseline separation can be a significant hurdle. This resource provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you optimize your separations and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in gas chromatography?

A1: Co-elution is a common issue in chromatography where two or more compounds elute from the column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2][3] This phenomenon compromises both qualitative and quantitative analysis, as it becomes impossible to accurately identify and quantify the individual components.[1]

Q2: Why are phenethyl esters prone to co-elution?

A2: Phenethyl esters often share similar chemical structures, volatilities, and polarities. Since GC separation is based on these physicochemical properties, even minor structural differences may not be sufficient to achieve separation on a given stationary phase under a single set of analytical conditions.

Q3: How can I tell if I have a co-elution problem?

A3: Tell-tale signs of co-elution include asymmetrical peak shapes, such as shoulders or tailing, and broader-than-expected peaks.[1][2] If you are using a mass spectrometer (MS) or a diode array detector (DAD), you can assess peak purity.[1] For MS, taking spectra across the peak will reveal inconsistencies if multiple compounds are present.[1] Similarly, a DAD can perform a peak purity analysis by comparing UV spectra across the peak.[1]

Q4: What are the primary factors I can adjust to resolve co-elution?

A4: The resolution of chromatographic peaks is governed by three main factors: efficiency, selectivity, and retention.[4] To address co-elution, you can manipulate these factors by:

  • Optimizing the temperature program: Adjusting the temperature ramp rate and hold times can significantly impact selectivity.[5][6]

  • Changing the stationary phase: Selecting a column with a different polarity can alter the elution order and improve separation.[7][8][9]

  • Adjusting the carrier gas flow rate: This affects the efficiency of the separation.[10][11][12][13]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the GC Temperature Program

The temperature program is one of the most powerful tools for resolving co-eluting peaks. By controlling the oven temperature, you directly influence the vapor pressure of the analytes and their interaction with the stationary phase.

The Causality Behind Temperature Programming:

A slower temperature ramp gives analytes more time to interact with the stationary phase, which can enhance the separation of compounds with small differences in boiling points or polarity.[6] Conversely, a faster ramp can be useful for quickly eluting high-boiling compounds after the analytes of interest have been separated.

Step-by-Step Protocol for Temperature Program Optimization:

  • Initial Scouting Run: Begin with a generic temperature program, often called a "scouting gradient," to get a baseline chromatogram.[5] A typical starting point is a ramp rate of 10 °C/min.[5]

  • Analyze the Initial Chromatogram: Identify the region where the co-elution of your phenethyl esters occurs. Note the elution temperature of the unresolved peaks.

  • Implement a Slower Ramp Rate: Decrease the temperature ramp rate in the region of co-elution. For example, if co-elution occurs between 150 °C and 170 °C with a 10 °C/min ramp, try a 5 °C/min or even a 2 °C/min ramp in that range.

  • Introduce Isothermal Holds: If a slower ramp is insufficient, introduce an isothermal hold at a temperature just below the elution temperature of the critical pair. A good starting point is approximately 45°C below the elution temperature.[14]

  • Iterative Optimization: Continue to adjust the ramp rates and hold times until baseline resolution is achieved. Remember that each adjustment may affect the retention times of other compounds in your sample.

ParameterInitial ConditionOptimized Condition 1Optimized Condition 2
Initial Temp 50 °C, hold 1 min50 °C, hold 1 min50 °C, hold 1 min
Ramp 1 10 °C/min to 250 °C10 °C/min to 140 °C10 °C/min to 140 °C
Ramp 2 N/A5 °C/min to 180 °CHold at 145 °C for 5 min
Ramp 3 N/A15 °C/min to 250 °C5 °C/min to 180 °C
Final Hold 250 °C for 5 min250 °C for 5 min250 °C for 5 min

Table 1: Example of Temperature Program Optimization

Guide 2: Selecting the Appropriate GC Column

The choice of stationary phase is fundamental to achieving separation. The principle of "like dissolves like" is a good starting point; polar analytes are best separated on polar columns, and non-polar analytes on non-polar columns.[9]

The Science of Stationary Phase Selection:

Phenethyl esters can have varying degrees of polarity depending on their functional groups. If your current column is not providing adequate separation, it's likely that the stationary phase is not selective enough for your specific analytes. Switching to a column with a different chemistry can introduce different intermolecular interactions, altering the elution pattern.

Step-by-Step Protocol for Column Selection:

  • Assess Analyte Polarity: Determine the relative polarity of your phenethyl esters.

  • Consult Column Selection Guides: Major manufacturers provide guides that recommend stationary phases for different compound classes. For compounds with both polar and non-polar characteristics, a mid-polarity column like a 6% cyanopropyl-phenyl 94% dimethyl polysiloxane (e.g., DB-624) can be a good choice.[15]

  • Consider a Different Polarity: If you are using a non-polar column (e.g., DB-1, DB-5), consider switching to a mid-polarity or even a polar column (e.g., wax-type).[7]

  • Evaluate Film Thickness: Increasing the film thickness of the stationary phase can increase retention, which may improve the resolution of early-eluting, volatile compounds.

  • System Suitability Check: After installing a new column, perform a system suitability test with a known standard to ensure the column is performing correctly before analyzing your samples.

dot graph TD { A[Start: Co-elution Observed] --> B{What is the polarity of your current column?}; B --> C[Non-Polar (e.g., DB-1, DB-5)]; B --> D[Polar (e.g., Wax)]; C --> E[Try a Mid-Polarity Column (e.g., DB-624)]; D --> F[Try a Mid-Polarity or Non-Polar Column]; E --> G{Resolution Improved?}; F --> G; G --> H[Yes: Finalize Method]; G --> I[No: Consider Orthogonal Separation]; I --> J[2D-GC or different chromatographic technique]; } Caption: Decision tree for GC column selection to address co-elution.

Guide 3: The Impact of Carrier Gas Flow Rate

The carrier gas flow rate, or more accurately, the linear velocity, affects the efficiency of the separation (the "N" in the resolution equation).

The Rationale for Flow Rate Optimization:

There is an optimal linear velocity at which a column will exhibit its maximum efficiency. Deviating from this optimum will lead to broader peaks and potentially worsen co-elution. For helium, this is typically around 20-22 cm/sec, while for hydrogen it's about 40 cm/sec.[16]

Step-by-Step Protocol for Flow Rate Optimization:

  • Determine the Optimal Flow Rate: Consult the column manufacturer's literature for the recommended optimal flow rate for your column dimensions and carrier gas.

  • Set the Flow Rate: Adjust your GC's electronic pneumatic control (EPC) to the recommended flow rate.

  • Analyze a Standard: Inject a standard containing your phenethyl esters and observe the resolution.

  • Systematically Vary the Flow Rate: If resolution is still not optimal, systematically vary the flow rate by ± 10-20% of the initial setting and observe the effect on peak shape and resolution.

  • Consider Constant Flow vs. Constant Pressure: In temperature-programmed GC, using a "constant flow" mode is generally recommended. As the temperature increases, the viscosity of the carrier gas also increases. In "constant pressure" mode, this would cause the flow rate to decrease. Constant flow mode compensates for this, maintaining a more consistent linear velocity throughout the run.

Guide 4: Sample Preparation and Derivatization

Sometimes, the solution to co-elution lies in what you do before the sample even enters the GC.

The Logic of Pre-Injection Strategies:

  • Sample Clean-up: Complex matrices can introduce interfering compounds that co-elute with your analytes of interest.[17][18] Techniques like solid-phase extraction (SPE) can selectively remove these interferences.[17][18]

  • Derivatization: For phenethyl esters with active hydrogens (e.g., hydroxyl or amine groups), derivatization can improve peak shape and sometimes alter selectivity.[17][19][20] Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[20]

Step-by-Step Protocol for Derivatization (Silylation Example):

  • Sample Preparation: Ensure your sample is free of water, as this will react with the silylating reagent.

  • Reagent Selection: Choose a suitable silylating reagent (e.g., BSTFA with 1% TMCS).

  • Reaction: In a clean, dry vial, combine your sample with the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heating: Gently heat the mixture (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Injection: Inject an aliquot of the derivatized sample into the GC.

dot graph TD { A[Start: Sample with Phenethyl Esters] --> B{Does the sample have a complex matrix?}; B -- Yes --> C[Perform Sample Clean-up (e.g., SPE)]; B -- No --> D{Do the esters have active hydrogens?}; C --> D; D -- Yes --> E[Consider Derivatization (e.g., Silylation)]; D -- No --> F[Proceed to GC Analysis]; E --> F; } Caption: Workflow for sample preparation decisions.

Conclusion

Addressing co-elution in the GC analysis of phenethyl esters requires a systematic and logical approach. By understanding the fundamental principles of chromatographic separation and methodically optimizing the key parameters of temperature, stationary phase, and carrier gas flow, you can overcome these challenges. Furthermore, considering sample preparation techniques can provide an additional layer of control to ensure the accuracy and reliability of your results.

References

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from [Link]

  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 22). Ultimate Guide to Gas Chromatography Columns. Retrieved from [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]

  • Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography. Retrieved from [Link]

  • brainly.com. (2023, August 9). How does the flow rate of the carrier gas affect the retention time of a compound on a GC column?. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection. Retrieved from [Link]

  • LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography of Fatty Acid Methyl Esters: Derivatization. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Restek Resource Hub. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Axion Labs. (2025, April 18). GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques. Retrieved from [Link]

  • ResearchGate. (2017, April 6). Rapid Analysis Procedures for Triglycerides and Fatty Acids as Pentyl and Phenethyl Esters for the Detection of. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (n.d.). Chromatographic Co-elution Chromatography. Retrieved from [Link]

  • YouTube. (2023, July 29). Derivatization in Gas Chromatography (Part II) [Video]. Retrieved from [Link]

  • Chromatography Forum. (2010, August 7). Fixing coelution issues?. Retrieved from [Link]

  • (n.d.). Impact of GC Parameters on The Separation. Retrieved from [Link]

  • (n.d.). Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates.
  • PubMed. (n.d.). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Retrieved from [Link]

  • MDPI. (2022, April 27). Determination of Five Phthalate Esters in Tea and Their Dynamic Characteristics during Black Tea Processing. Retrieved from [Link]

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Technical Support Center: Improving the Stability of Phenethyl Valerate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenethyl valerate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. This compound, a valuable ester known for its pleasant floral and fruity aroma, presents significant stability challenges in water-based systems due to its susceptibility to hydrolysis and poor aqueous solubility.

This document provides in-depth, experience-driven answers to common issues encountered during experimentation. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to design more robust and effective experimental protocols.

Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Name 2-phenylethyl pentanoate[1]
CAS Number 7460-74-4[1]
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Water Solubility 14.26 mg/L (at 25°C)[2]
LogP (o/w) ~3.7 - 3.8[3]
Primary Degradation Pathway Hydrolysis[2]

Section 1: Understanding the Core Challenge

FAQ 1: Why is my this compound not dissolving properly in my aqueous buffer?

Answer: The primary reason for poor dissolution is the chemical nature of this compound. It is a highly lipophilic (oil-loving) molecule with a very low intrinsic water solubility of approximately 14.26 mg/L.[2] Its structure, featuring a long hydrocarbon chain (valerate) and an aromatic ring (phenethyl), makes it much more compatible with oils and organic solvents than with water.

Scientific Rationale: Solubility is governed by the principle of "like dissolves like." Water is a highly polar solvent that forms strong hydrogen bonds. This compound lacks the functional groups necessary to interact effectively with this hydrogen-bonding network, leading to its exclusion from the aqueous phase and resulting in poor solubility. Strategies to overcome this often involve the use of co-solvents or specialized formulation techniques, which are discussed in Section 3.

FAQ 2: I've managed to dissolve the compound, but I'm losing it over time. What is happening?

Answer: The loss of this compound in an aqueous solution over time is almost certainly due to hydrolysis. Hydrolysis is a chemical reaction where water breaks down the ester bond, converting this compound into its parent molecules: phenethyl alcohol and valeric acid .[2] This reaction is the principal degradation pathway for esters in aqueous media.[4]

Scientific Rationale: The ester linkage in this compound contains a carbonyl carbon that is electrophilic (i.e., it has a partial positive charge). It is susceptible to nucleophilic attack by water. This reaction is significantly accelerated by the presence of acid (H⁺) or base (OH⁻), which act as catalysts.[1][3]

  • Base-Promoted Hydrolysis (Saponification): In neutral to alkaline conditions (pH > 7), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis and is irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt.[1][4]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the hydronium ion (H₃O⁺) protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.[1][3]

Hydrolysis cluster_base Base-Promoted Hydrolysis (pH > 7) cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) PEV_B This compound TI_B Tetrahedral Intermediate PEV_B->TI_B + OH⁻ (fast) Products_B Phenethyl Alcohol + Valerate Anion TI_B->Products_B Elimination of Alkoxide PEV_A This compound PEV_H Protonated Ester PEV_A->PEV_H + H₃O⁺ TI_A Tetrahedral Intermediate PEV_H->TI_A + H₂O (slow) Products_A Phenethyl Alcohol + Valeric Acid TI_A->Products_A Proton Transfer & Elimination

Caption: Mechanisms of this compound hydrolysis.

Section 2: Fundamental Stabilization Strategies

FAQ 3: What is the most critical first step to improve the stability of this compound?

Answer: The most critical and impactful first step is pH control . The rate of ester hydrolysis is highly dependent on pH. Most esters exhibit a U-shaped or V-shaped pH-rate profile, where the degradation rate is at a minimum within a specific, often slightly acidic, pH range. For many esters, this region of maximum stability lies between pH 4 and 8.[5] For instance, a related compound, betamethasone valerate, shows maximum stability at pH 4-5.

Scientific Rationale: By maintaining the pH of your solution within this "stability sweet spot," you can dramatically reduce the rates of both acid- and base-catalyzed hydrolysis. Moving the pH even one unit away from the optimum can increase the degradation rate by a factor of 10. Therefore, identifying and buffering your solution at the optimal pH is paramount.

FAQ 4: How do I determine the optimal pH for my formulation?

Answer: The optimal pH must be determined empirically by conducting a pH-rate profile study . This experiment involves measuring the degradation rate of this compound across a range of buffered pH values at a constant temperature.

Scientific Rationale: A pH-rate profile provides a quantitative relationship between pH and the stability of your compound. The point of lowest degradation on the resulting curve corresponds to the pH of maximum stability. This data is essential for rational formulation development.

Experimental Protocol: pH-Rate Profile Study
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Use buffers with known stability and low reactivity, such as citrate for acidic pH and phosphate for neutral/alkaline pH.[6]

  • Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile or ethanol.

  • Incubation: Add a small, precise volume of the stock solution to each buffer to achieve the final desired concentration (ensure the final organic solvent concentration is low, typically <1%, to avoid altering the aqueous properties).[6]

  • Sampling: Incubate the solutions in a constant temperature bath (e.g., 40°C or 50°C to accelerate degradation for easier measurement). At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

  • Analysis: Immediately quench the reaction (e.g., by dilution in the mobile phase) and analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line gives the observed pseudo-first-order rate constant, k_obs.

  • Profile Generation: Plot log(k_obs) versus pH. The lowest point on this graph indicates the pH of maximum stability.

pHRateProfile A Prepare Buffers (e.g., pH 3-9) B Spike with Phenethyl Valerate Stock A->B C Incubate at Constant Temp (T) B->C D Sample at Multiple Time Points (t) C->D E Analyze Samples (e.g., HPLC, GC) D->E F Calculate Rate Constant (k) for each pH E->F G Plot log(k) vs. pH F->G H Identify pH of Minimum k G->H

Caption: Workflow for a pH-Rate Profile Study.

FAQ 5: Does temperature affect the stability of this compound solutions?

Answer: Yes, absolutely. Like most chemical reactions, the hydrolysis of this compound is temperature-dependent.[3] Storing your aqueous solutions at lower temperatures (e.g., refrigerated at 2-8°C) will significantly slow down the degradation rate compared to storage at room temperature or elevated temperatures. Freezing the solution can further reduce degradation, provided the compound remains stable through freeze-thaw cycles.

Scientific Rationale: The relationship between temperature and reaction rate is described by the Arrhenius equation. As a general rule of thumb (the Q10 temperature coefficient), for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, reducing the storage temperature is a simple and effective method for preserving the integrity of your solution.

Section 3: Advanced Formulation Approaches

FAQ 6: Can co-solvents improve both solubility and stability?

Answer: Yes, co-solvents can be a valuable tool, but their effect on stability can be complex. Water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can significantly increase the solubility of this compound by reducing the overall polarity of the solvent system.[7][8]

However, the impact on stability is not always straightforward. While reducing the concentration (thermodynamic activity) of water might be expected to slow hydrolysis, changes in solvent polarity can also affect the stability of the reaction's transition state, potentially altering the rate. For some esters, a decrease in the solvent dielectric constant (making it less polar) has been shown to increase the rate of degradation. Therefore, the choice and concentration of a co-solvent must be carefully evaluated for its net effect on stability.

FAQ 7: I'm dealing with trace metal contamination. How can I prevent metal-catalyzed hydrolysis?

Answer: If you suspect that trace metal ions (e.g., from glassware, water source, or other excipients) are accelerating degradation, the addition of a chelating agent is recommended. Ethylenediaminetetraacetic acid (EDTA) is a highly effective and commonly used chelating agent.

Scientific Rationale: Certain metal ions can act as Lewis acids, catalyzing ester hydrolysis. EDTA works by forming strong, stable complexes with these metal ions, effectively sequestering them and preventing them from participating in the degradation reaction.[4][5] A typical concentration for EDTA in formulations is in the range of 0.01% to 0.1% w/v.

FAQ 8: What is molecular encapsulation, and can it protect this compound from hydrolysis?

Answer: Molecular encapsulation is a highly effective technique for improving both the solubility and stability of poorly soluble, labile molecules. It involves trapping a single "guest" molecule (this compound) within the cavity of a "host" molecule. Cyclodextrins are the most common host molecules used for this purpose in pharmaceutical and food science applications.[9][10]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic (oil-loving) interior cavity.[9] In an aqueous solution, the lipophilic this compound molecule will preferentially partition into the non-polar cyclodextrin cavity. This forms an "inclusion complex." By sequestering the ester portion of the molecule within this cavity, cyclodextrins can physically shield it from attack by water, significantly inhibiting hydrolysis and enhancing stability.[11][12]

Encapsulation cluster_system Aqueous Environment PEV This compound (Hydrophobic) Complex Inclusion Complex (Stabilized) PEV->Complex Enters Cavity CD Cyclodextrin CD->Complex Water Water Molecules (H₂O) Complex->Water Shielded from Hydrolysis

Caption: Encapsulation of this compound by a cyclodextrin.

FAQ 9: How do I prepare and evaluate a cyclodextrin-based formulation?

Answer: Preparing a cyclodextrin inclusion complex is a straightforward laboratory procedure. β-cyclodextrin and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13][14]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer at a specific concentration (e.g., 1-10% w/v). Gentle heating (40-50°C) and stirring can aid dissolution.

  • This compound Addition: Prepare a concentrated stock of this compound in a minimal amount of a water-miscible solvent like ethanol. Add this stock solution dropwise to the stirring cyclodextrin solution. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.[10]

  • Complexation: Allow the mixture to stir for an extended period (e.g., 4-24 hours) at a controlled temperature (room temperature or slightly elevated) to allow for the equilibrium of complex formation to be reached.

  • Filtration (Optional): If a precipitate forms (more common with unmodified β-cyclodextrin), it can be collected.[9] For soluble complexes (typical with HP-β-CD), the resulting clear solution can be used directly. Lyophilization (freeze-drying) can be used to create a stable, solid powder of the complex.

  • Evaluation:

    • Solubility: Compare the amount of this compound that can be dissolved in the cyclodextrin solution versus the plain buffer.

    • Stability: Perform a stability study (as in FAQ 4) on the cyclodextrin formulation and compare the degradation rate constant to that of the unformulated compound at the same pH and temperature.

References
  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • RIFM. (2022).
  • BenchChem. (2025).
  • The Good Scents Company. (n.d.). 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. Retrieved from [Link]

  • ResearchGate. (1954). Inhibition of hydrolysis of esters in solution by formation of complexes. III. Stabilization of tetracaine with caffeine. Retrieved from [Link]

  • Zhang, L., et al. (2009). Molecular simulation of -cyclodextrin inclusion complex with 2-phenylethyl alcohol. ResearchGate. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance.
  • NIH National Center for Biotechnology Information. (n.d.). Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2010). Encapsulation of flavors by molecular inclusion using β-cyclodextrin: Comparison with spray-drying process using carbohydrate-based wall materials. Retrieved from [Link]

  • DigitalCommons@URI. (1987). A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Jurnal Sains Farmasi & Klinis. (2024). Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indic). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. Retrieved from [Link]

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Strategies to minimize degradation of 2-phenylethyl pentanoate during extraction

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, this document provides in-depth strategies and troubleshooting advice to minimize the degradation of 2-phenylethyl pentanoate during extraction procedures. As Senior Application Scientists, we combine foundational chemical principles with practical, field-tested methodologies to ensure the integrity and yield of your target compound.

Technical Support Center: 2-Phenylethyl Pentanoate Extraction

This guide is structured to address the most pressing challenges encountered during the extraction of 2-phenylethyl pentanoate, a valuable ester in flavor, fragrance, and pharmaceutical research. Our focus is on mitigating the primary degradation pathway—hydrolysis—and other potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is 2-phenylethyl pentanoate and why is it prone to degradation?

2-Phenylethyl pentanoate (also known as phenethyl valerate) is an ester formed from the reaction of 2-phenylethanol and pentanoic acid.[1][2] Like all esters, its core structural feature is an ester linkage (-COO-), which is susceptible to cleavage by hydrolysis. This reaction breaks the ester back down into its constituent alcohol and carboxylic acid.[3] The rate of this degradation is significantly accelerated by the presence of acids, bases, and elevated temperatures.[4][5]

Q2: What is the primary degradation pathway for 2-phenylethyl pentanoate during extraction?

The most significant degradation pathway is hydrolysis . This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. The outcome depends on the pH of the environment:

  • Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction, essentially the reverse of the Fischer esterification process used to create the ester.[3][6] The presence of a strong acid catalyst and excess water will push the equilibrium towards the formation of 2-phenylethanol and pentanoic acid.[7]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a base, typically a hydroxide ion (OH⁻), attacks the ester.[7][8] This process is not catalytic; the base is consumed stoichiometrically.[4] It proceeds to completion, forming an alcohol (2-phenylethanol) and a carboxylate salt (sodium pentanoate, for example), making it particularly detrimental to the final yield.[6]

Q3: How does temperature affect the stability of 2-phenylethyl pentanoate?

Temperature has a profound impact on stability. Elevated temperatures increase the kinetic energy of molecules, significantly accelerating the rate of chemical reactions, including hydrolysis.[5] For every 10°C increase, the reaction rate can roughly double. Furthermore, high temperatures can lead to other thermal degradation pathways and increase the volatility of this relatively small ester, potentially leading to loss of product during solvent evaporation steps.[9] Therefore, maintaining low-to-moderate temperatures throughout the extraction and purification process is critical.

Q4: Can the choice of extraction solvent influence degradation?

Absolutely. While the primary role of the solvent is to dissolve the ester and facilitate its separation from an aqueous phase, its properties can influence stability:

  • Water Content : Solvents must be anhydrous or have very low water content to minimize hydrolysis. "Wet" solvents provide the necessary reactant for degradation.

  • Purity : Impurities in the solvent, such as acidic or basic residues, can catalyze degradation. Always use high-purity, analytical-grade solvents.

  • Polarity : 2-phenylethyl pentanoate is a relatively non-polar compound and will readily dissolve in common organic solvents like hexane, diethyl ether, and dichloromethane.[10] The chosen solvent must be immiscible with water to allow for effective liquid-liquid extraction.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low final yield of the extracted ester.

  • Possible Cause A: Hydrolysis during workup.

    • Why it happens: The use of strong acidic or basic solutions during washing steps is a common cause of inadvertent hydrolysis. Even a brief exposure to harsh pH conditions can significantly cleave the ester.

    • Solution:

      • Neutralize with Weak Base: If an acidic catalyst was used in a prior reaction step, neutralize it with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[11][12] Add it slowly and carefully to avoid vigorous CO₂ evolution.

      • Avoid Strong Bases: Never use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for washing unless the goal is intentional saponification.

      • Minimize Contact Time: Perform all aqueous washes swiftly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

      • Work at Lower Temperatures: Perform the extraction and washes using cooled solutions or in an ice bath to slow down potential hydrolytic reactions.[13]

  • Possible Cause B: Inefficient extraction from the aqueous phase.

    • Why it happens: The ester may not have been fully partitioned from the aqueous phase into the organic solvent.

    • Solution:

      • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 30 mL) rather than a single extraction with a large volume (1 x 90 mL). This is a more efficient method for recovering the compound.

      • Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase.[11] This increases the polarity of the aqueous layer, decreasing the solubility of the organic ester and driving it more completely into the organic phase.

Issue 2: Presence of pentanoic acid or 2-phenylethanol impurities in the final product (confirmed by GC-MS or NMR).

  • Possible Cause: Degradation has occurred.

    • Why it happens: The presence of the starting materials/hydrolysis products is a clear indicator that the ester bond has been cleaved at some point during the extraction or purification process.

    • Solution: Review your entire protocol against the following critical parameters. Implement changes to prevent this in subsequent experiments.

      • pH Control: Was the pH strictly controlled and kept near neutral (pH 6-8) for the majority of the process?

      • Temperature Management: Were any steps, particularly solvent evaporation, conducted at elevated temperatures (e.g., >40-50°C)?[14] Use a rotary evaporator with a water bath at a controlled, low temperature.

      • Water Exclusion: Was care taken to use anhydrous solvents and a drying agent before final solvent removal?[12]

Issue 3: Formation of an emulsion during liquid-liquid extraction.

  • Why it happens: Emulsions are colloidal suspensions of one liquid in another, which prevent the clear separation of organic and aqueous layers. They are common when the sample contains surfactants or when the mixture is shaken too vigorously.

    • Solution:

      • Gentle Inversions: Swirl or gently invert the separatory funnel rather than shaking it violently.

      • Add Brine: Introduce a saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer often helps to break up the emulsion.[11]

      • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

      • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.

Data Summary & Key Parameters

The following table summarizes the critical parameters for minimizing the degradation of 2-phenylethyl pentanoate.

ParameterRecommended ConditionRationale
pH of Aqueous Wash 6.0 - 8.0Minimizes both acid- and base-catalyzed hydrolysis.[13][15]
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃)Mild base effective at neutralizing residual acid without causing significant saponification.[12]
Extraction Temperature 0 - 25°CLower temperatures significantly reduce the rate of hydrolysis.[5][13]
Solvent Evaporation Temp. < 40°C (under vacuum)Prevents thermal degradation and minimizes loss of the volatile product.[14]
Extraction Solvents Diethyl ether, Hexane, DichloromethaneGood solubility for the ester and immiscible with water.[10] Must be anhydrous.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Effectively removes trace amounts of water from the organic phase to prevent hydrolysis during storage or concentration.[12]

Visualizing the Degradation Pathway

The primary threat to your compound's integrity is hydrolysis. The diagram below illustrates this key degradation pathway.

G Ester 2-Phenylethyl Pentanoate H2O Water (H₂O) Alcohol 2-Phenylethanol Ester->Alcohol Hydrolysis CarboxylicAcid Pentanoic Acid Ester->CarboxylicAcid Acid-Catalyzed Salt Pentanoate Salt Ester->Salt Base-Catalyzed (Saponification) Acid Acid (H⁺) Catalyst Base Base (OH⁻) Reagent Acid->CarboxylicAcid Base->Salt

Caption: Primary hydrolytic degradation pathways for 2-phenylethyl pentanoate.

Experimental Protocol: Optimized Extraction Workflow

This protocol provides a step-by-step method for the extraction of 2-phenylethyl pentanoate from a reaction mixture, designed to maximize yield and minimize degradation.

Workflow Diagram

G start Start: Reaction Mixture transfer 1. Transfer to Separatory Funnel Add Organic Solvent (e.g., Diethyl Ether) start->transfer wash_h2o 2. Wash with Deionized Water (Removes water-soluble impurities) transfer->wash_h2o wash_bicarb 3. Wash with Saturated NaHCO₃ (Neutralizes residual acid) wash_h2o->wash_bicarb wash_brine 4. Wash with Saturated NaCl (Brine) (Breaks emulsions, removes water) wash_bicarb->wash_brine separate 5. Collect & Dry Organic Layer (Add Anhydrous MgSO₄) wash_brine->separate filter 6. Filter to Remove Drying Agent separate->filter evaporate 7. Evaporate Solvent (<40°C, under vacuum) filter->evaporate end End: Purified Ester evaporate->end

Caption: Optimized workflow for the extraction and purification of the ester.

Step-by-Step Methodology

  • Initial Transfer and Dilution:

    • Cool the reaction mixture to room temperature or below using an ice-water bath.

    • Transfer the entire mixture to a separatory funnel of appropriate size.

    • Add an equal volume of a suitable organic solvent (e.g., diethyl ether). The ester is soluble in this organic layer.[10]

  • Aqueous Wash:

    • Add a volume of deionized water equal to the organic layer.

    • Stopper the funnel and gently invert it 3-4 times to mix, periodically venting to release pressure. Avoid vigorous shaking.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Neutralization Wash:

    • Add a volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Mix by gentle inversion, venting frequently as carbon dioxide gas will be produced if acid is present.

    • Allow the layers to separate and discard the aqueous layer. Check the pH of the aqueous layer; repeat this wash if it is still acidic.[12]

  • Brine Wash:

    • Add a volume of saturated sodium chloride (brine) solution.

    • Mix gently. This step helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.[11]

    • Allow the layers to separate and discard the aqueous layer.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating all water has been absorbed.

  • Isolation of the Product:

    • Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

    • Rinse the flask and the drying agent with a small amount of fresh, dry solvent and add this to the filtrate to ensure complete transfer.

  • Solvent Removal:

    • Concentrate the solution using a rotary evaporator.

    • Ensure the water bath temperature is kept below 40°C to prevent thermal degradation.

    • Once all the solvent has been removed, the final product is the purified 2-phenylethyl pentanoate.

References

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • J&K Scientific LLC. Ester Hydrolysis. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Stabicoat. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • NIST. Pentanoic acid, 2-phenylethyl ester. [Link]

  • PubMed. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. [Link]

  • Chem.ucla.edu. Esters. An Introduction. [Link]

  • PubMed. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. [Link]

  • AUS-e-TUTE. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • The Good Scents Company. 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. [Link]

  • FooDB. Showing Compound 2-Phenylethyl pentanoate (FDB013621). [Link]

  • PubChem. This compound. [Link]

  • YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]

  • Reddit. Esterification not Working (Separation) : r/OrganicChemistry. [Link]

  • US EPA. Pentanoic acid, 2-phenylethyl ester - Substance Details. [Link]

  • Reddit. Estérification not Working : r/chemistry. [Link]

  • National Center for Biotechnology Information. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. [Link]

  • Chromatography Online. Turning Up the Heat: The Effect of Temperature on Analytical Extractions. [Link]

  • Perfumer & Flavorist. Extraction of 2-Phenylethyl Alcohol. [Link]

  • ResearchGate. What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]

  • ResearchGate. Effect of extraction temperature (a), and extraction time (b) on the.... [Link]

  • ResearchGate. Optimisation of microwave-assisted extraction for the determination of nonylphenols and phthalate esters in sediment samples and comparison with pressurised solvent extraction. [Link]

  • Ingeniería UC. Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies. [Link]

  • PubChem. This compound. [Link]

  • EMBL-EBI. 2-phenylethyl pentanoate (CHEBI:87323). [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. [Link]

  • ResearchGate. (PDF) Production of 2-phenylethyl acetate via reactive distillation. [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • Google Patents. EP0822250A1 - Process for the extraction of 2-phenylethanol.
  • Google Patents. US5965780A - Method for extracting 2-phenylethanol.
  • KOREASCIENCE. Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts, Pichia farinosa SKM-1, Pichia. [Link]

  • Solubility of Things. Phenethyl butyrate. [Link]

  • PubMed. Hydrolysis of nipecotic acid phenyl esters. [Link]

  • PubChem. 2-(2-Phenylethyl)pentanoate. [Link]

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Technical Support Center: Purification of High-Purity Phenethyl Valerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity phenethyl valerate. This guide is designed for researchers, scientists, and drug development professionals who require this compound of exceptional purity for their work. As Senior Application Scientists, we have compiled our field-proven insights into this series of troubleshooting guides and frequently asked questions to help you navigate the challenges of ester purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude this compound reaction mixture?

A1: The impurity profile of crude this compound is largely dependent on the synthesis method, most commonly a Fischer-Speier esterification or a related process. The primary impurities you are likely to encounter include:

  • Unreacted Starting Materials: Phenethyl alcohol and valeric acid (or its derivative, like valeryl chloride).

  • Catalyst: Residual acid catalyst (e.g., sulfuric acid) or base.

  • Solvents: Any solvent used during the reaction or workup.

  • Water: Formed as a byproduct during esterification or introduced during aqueous workup steps.

  • Side-Products: Potential formation of ethers from phenethyl alcohol or other undesired side-reactions.

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used techniques for achieving high-purity this compound are:

  • Fractional Vacuum Distillation: This is the preferred method for separating this compound from impurities with different boiling points, such as residual phenethyl alcohol or lower-boiling side products. Given this compound's high boiling point (268 °C at atmospheric pressure), performing the distillation under vacuum is critical to prevent thermal decomposition[1].

  • Flash Column Chromatography: This technique is excellent for separating compounds based on polarity[2]. It is particularly effective at removing non-volatile impurities like residual valeric acid and baseline catalyst residues from the desired ester product[3][4].

Q3: How do I decide between fractional distillation and column chromatography?

A3: The choice depends on the nature of the impurities and the required scale.

  • Choose Fractional Distillation when: Your primary impurities are volatile compounds with boiling points that differ from this compound by at least 25-70 °C[5][6]. It is also more scalable for larger quantities of material.

  • Choose Column Chromatography when: Your impurities have very similar boiling points but different polarities. For example, removing a non-volatile starting material or a polar byproduct that cannot be easily separated by distillation. It is often the best choice for achieving the highest possible purity on a small to medium scale.

  • A Combined Approach: For the highest purity, a sequential purification is often employed. First, an aqueous wash (e.g., with sodium bicarbonate) removes the bulk of acidic impurities[7]. This is followed by fractional distillation to remove volatile impurities. Finally, a chromatography step can be used as a final "polishing" step to remove any remaining trace impurities.

graph TD A[Start: Crude this compound] --> B{What are the primary impurities?}; B -->|Volatile impurities with different B.P.| C[Fractional Vacuum Distillation]; B -->|Non-volatile or polar impurities| D[Flash Column Chromatography]; B -->|Both volatile and polar impurities| E[Aqueous Wash --> Distillation --> Chromatography]; C --> F[High-Purity this compound]; D --> F; E --> F;
Decision tree for selecting a purification method.
Q4: What level of purity is realistically achievable?

A4: With proper technique, purity levels exceeding 99.5% are achievable. A single purification method might yield purities in the 95-98% range. To push beyond 99%, a combination of methods, such as a chemical wash followed by fractional distillation, is often necessary. The final purity should always be confirmed by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy[4][8].

Q5: What are the key safety considerations during purification?

A5:

  • Valeric Acid: Handle valeric acid in a fume hood as it has a strong, unpleasant odor. It is also corrosive.

  • Vacuum Distillation: Always use round-bottom flasks and glassware rated for vacuum. Inspect for star cracks before use. Use a safety screen to protect against implosion.

  • Heating: Use a heating mantle with a stirrer and a temperature controller to ensure even heating and prevent bumping. Never heat a sealed system.

  • Solvents: The solvents used in chromatography (e.g., hexane, ethyl acetate) are flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation (Contaminated with starting materials)1. Inefficient Separation: The boiling points of the impurity and product are too close for the column's efficiency. 2. Distillation Rate Too Fast: The vapor does not have sufficient time to equilibrate on the theoretical plates of the column, leading to poor separation[9].1. Increase Column Efficiency: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates[6]. 2. Slow Down: Reduce the heating rate to allow a slow, steady collection rate (approx. 1 drop per second). Wrapping the column in glass wool or aluminum foil can help maintain the temperature gradient[6].
Product Darkens or Decomposes During Distillation Thermal Degradation: this compound, like many organic esters, can decompose at its high atmospheric boiling point.Reduce the Boiling Point: Perform the distillation under vacuum. Lowering the pressure from 760 mmHg to ~1-10 mmHg will significantly decrease the boiling point, preventing decomposition.
Poor Separation in Column Chromatography (Overlapping spots)1. Incorrect Mobile Phase: The eluent polarity is too high, causing all compounds to move quickly up the column, or too low, causing everything to remain at the baseline. 2. Column Overload: Too much crude material was loaded onto the column.1. Optimize Mobile Phase with TLC: Test various solvent mixtures (e.g., different ratios of hexane:ethyl acetate) using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for this compound, with good separation from impurities[3]. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Final Product is Acidic (Fails pH test or shows acid peak in NMR/IR)Incomplete Removal of Valeric Acid: Residual valeric acid co-eluted with the product during chromatography or was carried over in distillation.1. Aqueous Base Wash: Before the main purification step, dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution. This converts the valeric acid into its water-soluble salt, which is removed in the aqueous layer[7]. 2. Modified Chromatography: Add a very small amount (~0.1%) of a base like triethylamine to the chromatography eluent. This deactivates the acidic sites on the silica gel and ensures that the carboxylic acid remains strongly adsorbed to the stationary phase[10].
Cloudy Appearance of Purified Product Presence of Water: The product was not adequately dried before the final purification step, or it absorbed moisture from the atmosphere.1. Thorough Drying: After any aqueous wash, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) for a sufficient time, then filter. 2. Proper Storage: Store the final, purified product over molecular sieves or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake[7].
Troubleshooting Flowchart: Low Purity After Column Chromatography
graph TD A[Start: Low Purity Product] --> B{Analyze TLC of fractions}; B --> C[Spots are overlapping/streaking]; B --> D[Fractions look pure but combined product is not];
Troubleshooting workflow for column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed to separate this compound from volatile impurities.

Step-by-Step Methodology:

  • Pre-Wash (Optional but Recommended):

    • Dissolve the crude this compound in 2-3 volumes of diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂ gas.

    • Wash with water, followed by a wash with brine (saturated NaCl solution) to aid in layer separation.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux type is common), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and rated for vacuum.

    • Use a stir bar or boiling chips in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Distillation:

    • Place the crude, dried ester into the distillation flask.

    • Begin stirring and slowly apply vacuum, ensuring the system is sealed.

    • Once the desired pressure is stable (e.g., 1-10 mmHg), gradually heat the flask using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column[6].

    • Collect and discard the initial fraction (forerun), which will contain any low-boiling impurities.

    • When the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure.

    • Stop the distillation before the flask goes completely dry to avoid the formation of peroxides and other high-boiling residues.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing polar or non-volatile impurities.

Step-by-Step Methodology:

  • Mobile Phase Selection:

    • Using a TLC plate, find a solvent system that gives your product (this compound) an Rf value of approximately 0.2-0.4[3]. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 19:1 ratio).

  • Column Packing:

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase and pour it carefully into the column, avoiding air bubbles.

    • Allow the silica to settle into a packed bed, then add another thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully add this concentrated solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the top of the column.

    • Apply gentle air pressure (for "flash" chromatography) to push the solvent through the column at a steady rate[2].

    • Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis and Product Recovery:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the high-purity this compound.

Data Summary

Compound Molecular Weight ( g/mol ) Boiling Point (°C @ 760 mmHg) Polarity
This compound 206.28[1]268.0[1]Moderately Polar
Phenethyl Alcohol122.16219-221More Polar
Valeric Acid102.13186-187Very Polar (Acidic)

References

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenethyl valerate. The Good Scents Company Information System. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl isovalerate. The Good Scents Company Information System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl propionate. The Good Scents Company Information System. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

  • CN1609099A. (2005). The preparation method of fenvalerate. Google Patents.
  • Scent.vn. (n.d.). This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance. Scent.vn. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. Food and Chemical Toxicology, 162(Supplement), 113056.
  • Global Substance Registration System. (n.d.). This compound. gsrs. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • RU2036897C1. (1995). Method of synthesis of menthyl valerate. Google Patents.
  • US1698932A. (1929). Purification of phenyl ethyl alcohol. Google Patents.
  • CN103553914A. (2014). Phenylethyl acetate synthesis method. Google Patents.
  • Gawas, S. D., et al. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Molecules, 25(21), 5030.
  • ChemSurvival. (2012, July 23). A Brief Introduction to Fractional Distillation. YouTube. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment phenethyl isovalerate, CAS Registry Number 140-26-1. Food and Chemical Toxicology, 111(Supplement 1), 15-24.

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Technical Support Center: Method Development for Resolving Isomers of Phenethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of resolving phenethyl ester isomers. Phenethyl esters are a broad class of compounds vital in fragrance, flavor, and pharmaceutical industries. Their isomers, whether positional, geometric, or chiral, often possess nearly identical physical properties, making their separation a significant analytical hurdle.

This guide is structured to provide practical, experience-driven advice. We will move from foundational questions to specific troubleshooting scenarios encountered in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Our goal is to explain not just what to do, but why a particular strategy is effective, empowering you to make informed decisions in your method development.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions when approaching the separation of phenethyl ester isomers.

Q1: What makes separating isomers of phenethyl esters so challenging?

A1: Isomers possess the same molecular formula and often have very similar polarities and boiling points. Phenethyl ester isomers, in particular, share the same fundamental aromatic and ester functionalities. This similarity means they interact with chromatographic stationary and mobile phases in a nearly identical manner, leading to poor resolution or complete co-elution.[1][2] Effective separation relies on exploiting subtle differences in their three-dimensional structure or electronic distribution.

Q2: Which chromatographic technique (HPLC, GC, or SFC) is the best starting point?

A2: The choice depends on the specific isomers and their properties:

  • Gas Chromatography (GC): This is an excellent choice for volatile and thermally stable phenethyl esters.[2][3][4] Separation is based on boiling point and interactions with the stationary phase. It is particularly effective for positional isomers where boiling points may differ slightly.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile technique, especially in reversed-phase mode.[6][7] It is ideal for less volatile esters or thermally labile compounds. Chiral HPLC, using a chiral stationary phase (CSP), is the go-to method for separating enantiomers.[8][9][10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for isomer separations, often providing higher efficiency and unique selectivity compared to HPLC.[11][12] It is particularly advantageous for chiral separations and is considered a "green" technique due to its use of supercritical CO2 as the primary mobile phase.[13][14]

Q3: What is "selectivity" and why is it the most critical parameter for isomer resolution?

A3: In chromatography, resolution is governed by three factors: efficiency (N), retention (k), and selectivity (α). Selectivity (α) is the measure of the separation between the peak centers of two analytes. For isomers that have very similar retention times, even a highly efficient column (narrow peaks) will fail to separate them if the selectivity is poor (α ≈ 1). Therefore, maximizing selectivity by manipulating the mobile phase, stationary phase, or temperature is the primary goal of method development for isomers.[1][6][15]

Section 2: HPLC Method Development & Troubleshooting

HPLC is a workhorse for the analysis of ester compounds. This section focuses on common issues in both reversed-phase and chiral separations.

Troubleshooting Guide: Reversed-Phase HPLC

Problem: My positional isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do?

This is the most common challenge. A systematic approach is required to improve selectivity.

Solution Workflow:

dot graph TD { A[Start: Poor Resolution Rs < 1.5] --> B{Optimize Mobile Phase}; B --> C{Switch Organic Modifier}; C --> D["Methanol (MeOH) vs. Acetonitrile (ACN)"]; B --> E{Adjust Temperature}; E --> F["Increase or Decrease Temp (e.g., 25°C to 40°C)"]; B --> G{Change Mobile Phase pH}; G --> H["Only if analytes are ionizable"]; A --> I{Change Stationary Phase}; I --> J{Phenyl-based Phases}; J --> K["Enhances π-π interactions"]; I --> L{PFP (Pentafluorophenyl) Phases}; L --> M["Offers dipole & shape selectivity"];

} enddot Troubleshooting Decision Tree for HPLC

Step-by-Step Explanation:

  • Switch Organic Modifier: This is often the easiest and most impactful first step.

    • Rationale: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile exhibits a stronger dipole moment.[7][15] For aromatic compounds like phenethyl esters, switching between these can significantly alter selectivity. For example, methanol can promote π-π interactions with phenyl-based columns, while acetonitrile can disrupt them.[16]

    • Action: If your current method uses acetonitrile/water, prepare an isoelutropic mobile phase with methanol/water (a mobile phase with equivalent solvent strength) and re-inject your sample.[7]

  • Change Column Temperature: Temperature affects both viscosity (and thus efficiency) and selectivity.

    • Rationale: Changing the column temperature can alter the thermodynamics of the analyte-stationary phase interaction. Sometimes, increasing temperature improves peak shape and efficiency, but for isomers, it can also change their relative retention, potentially reversing elution order or improving separation.

    • Action: Screen temperatures from 25°C to 50°C in 5-10°C increments. Monitor the resolution factor (Rs) between the critical isomer pair.

  • Change Stationary Phase Chemistry: If mobile phase and temperature optimizations fail, the column chemistry is likely not suitable.[1]

    • Rationale: Standard C18 columns separate primarily based on hydrophobicity, which is often identical for isomers. You need a stationary phase that offers alternative interaction mechanisms.

    • Recommended Phases for Aromatic Isomers:

      • Phenyl-Hexyl: This phase provides π-π interactions between the phenyl rings of the stationary phase and your phenethyl ester analytes, which can be highly selective for positional isomers.[17]

      • Pentafluorophenyl (PFP or F5): PFP phases offer a complex mix of interactions, including dipole-dipole, hydrogen bonding, and shape selectivity, making them exceptionally powerful for resolving structurally similar compounds.[16][18]

FAQs: Chiral HPLC

Q1: I need to separate enantiomers of a phenethyl ester. Where do I begin?

A1: The separation of enantiomers requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).[10] Polysaccharide-based CSPs are the most versatile and successful for a wide range of compounds.

Recommended Starting Points for Chiral Method Development:

Parameter Normal Phase (NP) Reversed-Phase (RP)
CSP Type Amylose or Cellulose-based (e.g., tris(3,5-dimethylphenylcarbamate))[19] Derivatized Amylose or Cellulose for RP
Mobile Phase Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) Acetonitrile/Water or Methanol/Water
Initial Ratio 90:10 (Hexane:Alcohol) 50:50 (Organic:Water)
Additive 0.1% Trifluoroacetic Acid (TFA) for acidic analytes; 0.1% Diethylamine (DEA) for basic analytes 0.1% Formic Acid or TFA
Flow Rate 1.0 mL/min (for 4.6 mm ID column) 1.0 mL/min (for 4.6 mm ID column)

| Temperature | 25°C | 25°C |

Q2: My enantiomeric peaks are broad and tailing on a chiral column. What's the cause?

A2: Peak tailing in chiral chromatography often points to secondary interactions or slow kinetics.

  • Check for Silanol Interactions: Even on well-end-capped columns, residual silanols can interact with polar or basic functional groups, causing tailing. Adding a small amount of a competing agent (like 0.1% DEA for a basic analyte) to the mobile phase can mitigate this.[20]

  • Optimize the Alcohol Modifier (Normal Phase): The type and concentration of the alcohol in normal phase can dramatically affect peak shape and resolution. If IPA gives poor peak shape, try ethanol. The stronger hydrogen bonding of ethanol can improve interaction kinetics.

  • Reduce Flow Rate: Slower kinetics of mass transfer are common in chiral recognition. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can improve both peak shape and resolution.

Section 3: GC and SFC Troubleshooting

FAQs: Gas Chromatography (GC)

Q1: My phenethyl ester isomers are not separating on a standard non-polar GC column (e.g., DB-1, DB-5). What column should I try next?

A1: Non-polar columns separate primarily by boiling point. Since isomers often have very close boiling points, you need a column that provides a different separation mechanism.

  • Increase Polarity: Switch to a more polar stationary phase. A cyanopropyl-based phase (e.g., DB-225 or a CP-Sil 88) is an excellent choice.[4] The strong dipole of the cyano group interacts differently with the subtle electronic differences between isomers, often providing the selectivity needed for separation.

  • Increase Column Length: If you have partial separation, doubling the column length (e.g., from 30 m to 60 m) will double the theoretical plates (efficiency), which can be enough to resolve closely eluting peaks.

Q2: Do I need to derivatize my phenethyl esters for GC analysis?

A2: Generally, no. Most phenethyl esters are sufficiently volatile and stable for direct GC analysis.[3] Derivatization is typically used to increase the volatility of highly polar compounds (like alcohols or acids) or to improve detection.[21] For simple isomer separation, derivatization is unlikely to be necessary and adds complexity to the sample preparation.

FAQs: Supercritical Fluid Chromatography (SFC)

Q1: Why is SFC considered advantageous for isomer separations?

A1: SFC combines the high efficiency and low viscosity of a gas with the solvating power of a liquid. Using supercritical CO2 as the main mobile phase, SFC operates in the normal-phase domain, which provides different selectivity compared to reversed-phase HPLC. This orthogonality, combined with high efficiency, makes it especially powerful for resolving stereoisomers and positional isomers.[11][13]

Q2: I'm developing an SFC method for chiral phenethyl esters. What are the key parameters to optimize?

A2: SFC method development is analogous to normal-phase HPLC but with additional parameters.

  • Co-solvent/Modifier: This is the most critical parameter for adjusting selectivity. Methanol is the most common co-solvent. Screening ethanol, isopropanol, and acetonitrile can yield significant changes in resolution.

  • Additive: Just like in HPLC, acidic (TFA) or basic (DEA) additives are crucial for good peak shape, especially for ionizable compounds.

  • Backpressure: In SFC, pressure (along with temperature) controls the density of the supercritical fluid mobile phase. Higher backpressure increases density and solvent strength, reducing retention times. Optimizing this parameter (typically between 100-200 bar) is key to finding the "sweet spot" for resolution.

  • Temperature: Temperature has a dual effect in SFC. It influences solute volatility and the density of the CO2. Lowering the temperature generally increases fluid density and elution strength.

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022). omicsonline.org. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. [Link]

  • Supercritical fluid chromatography - Wikipedia. Wikipedia. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. PubMed. [Link]

  • Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. National Institutes of Health (NIH). [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex. [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. PubMed. [Link]

  • Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Universiti Malaysia Pahang. [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Heterocyclic Communications. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • The separation of optical isomers by gas chromatography. CORE. [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]

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Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of Phenethyl Valerate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of phenethyl valerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis, and why are they a concern for this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] For a small molecule like this compound, which may be analyzed in complex biological matrices (e.g., plasma, urine) or intricate formulations, endogenous substances like salts, lipids, and proteins can significantly interfere with its ionization in the mass spectrometer's source.[2][4]

The primary mechanisms behind matrix effects, particularly in electrospray ionization (ESI), involve competition for charge in the ESI droplet, changes in droplet surface tension and evaporation efficiency, and interactions in the gas phase.[1][5] Ultimately, these effects can lead to erroneous quantification and unreliable results.[6]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.[7][8] A significant difference in the peak areas indicates the presence of matrix effects.

  • Post-Column Infusion: This qualitative method helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[3][9] A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any deviation from a stable baseline signal for this compound indicates where co-eluting matrix components are causing ion suppression or enhancement.[3]

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective way to compensate for matrix effects.[10][11][12] A SIL-IS, such as deuterium or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute chromatographically.[11][13] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[14] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Troubleshooting Guide

Issue 1: I'm observing significant ion suppression for this compound in plasma samples.

This is a common issue, often caused by phospholipids from the plasma matrix.[15] Here’s a systematic approach to troubleshoot and mitigate this problem:

Step 1: Evaluate Your Sample Preparation Method

The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][15]

  • Protein Precipitation (PPT): This is a simple and fast technique but often yields the "dirtiest" extracts, meaning significant matrix components, including phospholipids, can remain.[16][17] Consider switching from a simple acetonitrile PPT to a method that specifically targets phospholipid removal, such as HybridSPE®-Phospholipid plates.[18][19]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[15] For this compound, a relatively nonpolar compound, extraction with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at an appropriate pH can effectively isolate it from more polar matrix components.[15]

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can yield the cleanest extracts.[20][21] For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) would be a suitable choice.[21]

Step 2: Optimize Chromatographic Separation

If your sample preparation is optimized, the next step is to improve the chromatographic separation of this compound from co-eluting matrix components.[4]

  • Increase Resolution: Employing a UPLC/UHPLC system can provide sharper peaks and better resolution, potentially separating this compound from interfering compounds.

  • Modify Gradient: Adjusting the gradient elution profile can alter the retention times of both the analyte and matrix components, moving them away from each other.[1]

Decision Workflow for Sample Preparation

start Start: Ion Suppression Observed ppt Current Method: Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) ppt->lle PPT insufficient? Try LLE for cleaner extract. phospholipid_removal Phospholipid Removal Plates (e.g., HybridSPE) ppt->phospholipid_removal High phospholipid interference? spe Solid-Phase Extraction (SPE) lle->spe LLE insufficient? Try SPE for highest selectivity. optimization Optimize LLE/SPE Method lle->optimization spe->optimization chromatography Optimize Chromatography phospholipid_removal->chromatography end Matrix Effect Mitigated phospholipid_removal->end Sufficiently clean? optimization->chromatography optimization->end Sufficiently clean? sil_is Implement Stable Isotope-Labeled Internal Standard chromatography->sil_is Residual matrix effects? sil_is->end

Caption: Decision workflow for addressing ion suppression.

Issue 2: My calibration curve for this compound is non-linear and has poor reproducibility.

This is often a direct consequence of uncompensated matrix effects, which can vary between samples and calibration standards.[7]

Solution: Implement a Robust Calibration Strategy

  • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma).[4][22] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Standard Addition: This method is particularly useful when a blank matrix is unavailable.[3] It involves adding known amounts of this compound standard to aliquots of the actual sample. A calibration curve is then generated for each sample, effectively accounting for the specific matrix effects within that sample.

Comparison of Calibration Strategies

Calibration StrategyProsConsBest For
Solvent-Based Calibration Simple, fast, and inexpensive to prepare.Does not account for matrix effects, leading to inaccurate results.[7]Initial method development and system suitability checks only.
Matrix-Matched Calibration Compensates for consistent matrix effects across samples.[22][23]Requires a reliable source of blank matrix; may not account for lot-to-lot matrix variability.[3]Routine analysis where the sample matrix is consistent.
Standard Addition Accounts for matrix effects in each individual sample.[3]Labor-intensive and requires more sample volume.Analyzing samples with highly variable or unknown matrices.
Stable Isotope-Labeled IS Considered the "gold standard"; effectively corrects for matrix effects and variability in sample preparation.[10][11][13]Can be expensive and may not be commercially available for all analytes.[3]High-stakes analyses requiring the utmost accuracy and precision, such as in regulated bioanalysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed to provide a clean extract of this compound from a plasma matrix, significantly reducing matrix effects.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Plasma sample containing this compound

  • Internal Standard (ideally, a SIL-IS for this compound)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Mix 200 µL of the plasma sample with the internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike

This protocol quantifies the extent of ion suppression or enhancement.

Procedure:

  • Prepare Sample A: Extract a blank plasma sample using your established sample preparation protocol (e.g., the SPE protocol above). After the final evaporation step, reconstitute the residue in 100 µL of a this compound standard solution of a known concentration.

  • Prepare Sample B: Prepare a 100 µL solution of this compound in the reconstitution solvent at the same concentration as used for Sample A.

  • Analysis: Analyze both samples by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100%

    A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Logical Relationship of Mitigation Strategies

Hierarchy of Matrix Effect Mitigation Strategies cluster_0 Sample Preparation (Remove Interferences) cluster_1 Chromatography (Separate Interferences) cluster_2 Calibration/Quantification (Compensate for Interferences) PPT Protein Precipitation (PPT) (Simple, but less clean) LLE Liquid-Liquid Extraction (LLE) (Cleaner) SPE Solid-Phase Extraction (SPE) (Cleanest) UPLC UPLC/UHPLC (Higher Resolution) SPE->UPLC Gradient Gradient Optimization (Alter Selectivity) MM_Cal Matrix-Matched Calibration Gradient->MM_Cal Std_Add Standard Addition SIL_IS Stable Isotope-Labeled IS

Caption: Hierarchy of matrix effect mitigation strategies.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation - Biocompare. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]

  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. Available at: [Link]

  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed. Available at: [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC - NIH. Available at: [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. Available at: [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates | LabRulez LCMS. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Available at: [Link]

  • Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. Available at: [Link]

  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Available at: [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - Waters Blog. Available at: [Link]

  • Matrix effects: Causes and solutions - ResearchGate. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. Available at: [Link]

  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz - University of Wollongong Research Online. Available at: [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. Available at: [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchGate. Available at: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - NIH. Available at: [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring - Griffith Research Online. Available at: [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab. Available at: [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - KoreaMed Synapse. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Quantitative GC-MS Method for Phenethyl Valerate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenethyl valerate (2-phenylethyl pentanoate) is a fatty acid ester recognized for its pleasant floral and fruity aroma, making it a valuable component in the flavor and fragrance industries.[1][2] Its accurate quantification is paramount for quality control, ensuring product consistency, and meeting regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency for volatile compounds and definitive identification through mass analysis.[3][4]

This guide provides a comprehensive framework for the validation of a quantitative GC-MS method for this compound. Moving beyond a simple checklist, we will explore the causality behind each experimental choice and protocol, grounding our methodology in the globally recognized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7] This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish a robust, reliable, and defensible analytical procedure.

The Analytical Strategy: Why GC-MS is the Method of Choice

The selection of an analytical technique is the foundational decision upon which the entire validation rests. For this compound, a volatile ester, GC-MS presents a clear advantage over alternatives.

  • Gas Chromatography (GC): The inherent volatility and thermal stability of this compound make it an ideal candidate for GC separation.[1] The compound can be readily vaporized in a heated inlet and carried by an inert gas through a capillary column, where it is separated from other matrix components based on its boiling point and affinity for the column's stationary phase.

  • Mass Spectrometry (MS): The mass spectrometer serves as a highly specific and sensitive detector. Unlike less specific detectors like the Flame Ionization Detector (FID), MS provides structural information by fragmenting the analyte into a unique mass spectrum, or fingerprint. This eliminates ambiguity in identification, a critical requirement for specificity.[4][8] For quantitative analysis, operating the MS in Selected Ion Monitoring (SIM) mode allows for the selective detection of characteristic ion fragments, dramatically enhancing sensitivity and filtering out background noise.

Compared to High-Performance Liquid Chromatography (HPLC), GC-MS is superior for this application. This compound lacks a strong UV chromophore, which would result in poor sensitivity for HPLC-UV detection. Furthermore, the volatility of the analyte is leveraged as an advantage in GC, whereas it is irrelevant for LC separation.[9][10]

Phase 1: Method Development and Optimization

Before formal validation can begin, a robust and optimized method must be developed. This phase involves a systematic evaluation of each parameter to ensure the final method is suitable for its intended purpose.

Experimental Protocol: GC-MS Parameter Optimization
  • Standard and Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound reference standard in HPLC-grade hexane.

    • Select a suitable internal standard (IS) that is structurally similar to the analyte but not present in the samples. Phenethyl isobutyrate is an excellent choice. Prepare a 1 mg/mL IS stock solution.

    • Create a working standard solution containing 100 µg/mL of this compound and 100 µg/mL of the internal standard. This will be used for optimizing instrument parameters.

  • Gas Chromatography (GC) Conditions:

    • Injection Port: Use a split/splitless inlet. A split injection (e.g., 50:1 split ratio) is often preferred for screening to prevent column overloading, while a splitless injection is ideal for trace-level quantification to maximize sensitivity.

      • Causality: A split injection ensures a sharp peak shape for concentrated samples, while splitless mode transfers the entire sample onto the column, which is necessary for achieving low detection limits.

    • Liner: An inert, deactivated splitless liner is crucial to prevent analyte degradation.

    • Column Selection: A low-to-mid polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), provides excellent resolution for this class of compounds.

    • Oven Program: Start with an initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

      • Causality: The initial hold ensures efficient focusing of the analytes at the head of the column. The ramp rate is chosen to achieve a balance between good separation and a reasonable run time. The final hold ensures that any less volatile components are eluted from the column.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra.

    • Acquisition Mode: Initially, acquire data in Full Scan mode (e.g., m/z 40-350) to identify the characteristic ions of this compound and the internal standard.

    • Ion Selection for SIM: From the full scan spectrum of this compound, select a specific and abundant ion for quantification (quant ion) and one or two additional ions for confirmation (qualifier ions). The molecular ion or a characteristic fragment like the tropylium ion (m/z 91) or a fragment representing the phenethyl group (m/z 104) are common choices.

      • Causality: Using a quantitation ion maximizes sensitivity, while monitoring qualifier ions and verifying their ratio to the quant ion provides an additional layer of certainty in peak identification, fulfilling the "self-validating" principle.

Phase 2: The Validation Protocol Framework

The validation process demonstrates that the analytical procedure is fit for its intended purpose. Our framework is built upon the performance characteristics outlined in the ICH Q2(R2) guideline.[11]

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for GC-MS method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][12]

Experimental Protocol:

  • Inject a solvent blank (hexane) to demonstrate the absence of system peaks.

  • If working with a matrix (e.g., a fragrance base), analyze a blank matrix sample to identify any endogenous components that may interfere.

  • Analyze the this compound standard.

  • Analyze the blank matrix spiked with this compound and the internal standard.

  • Compare the chromatograms to ensure that no interfering peaks co-elute at the retention times of the analyte or the internal standard.

Acceptance Criteria: The analyte peak must be free of interference from blank matrix components, and peak purity should be confirmed by evaluating the consistency of qualifier-to-quantifier ion ratios across the peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[13]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by diluting the stock solution. A typical range for an assay might be 5 µg/mL to 150 µg/mL.

  • Add a constant concentration of the internal standard to each calibration level.

  • Analyze each standard in triplicate.

  • Plot the peak area ratio (analyte area / IS area) against the concentration of the analyte.

  • Perform a linear regression analysis on the data.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.995 is required. The y-intercept should be minimal, and a visual inspection of the calibration curve and its residual plot should confirm the linear relationship.

Table 1: Example Linearity Data

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
5.0 0.048
25.0 0.255
50.0 0.510
100.0 1.020
150.0 1.535

| | 0.9998 |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare Quality Control (QC) samples by spiking a blank matrix at three concentration levels: Low, Medium, and High (e.g., 15, 75, and 125 µg/mL).

  • Prepare five replicates for each concentration level.

  • Analyze the samples and quantify them against a freshly prepared calibration curve.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value at each level.

Table 2: Example Accuracy Data

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) Mean Recovery (%) %RSD
Low 15.0 14.7 98.0% 2.5%
Medium 75.0 76.1 101.5% 1.8%

| High | 125.0 | 123.5 | 98.8% | 1.5% |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[8][13]

Experimental Protocol:

  • Repeatability (Intra-Assay Precision): Analyze six replicates of the medium QC sample (75 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-Assay Precision): Repeat the analysis of six replicates of the medium QC sample on a different day, with a different analyst, or on a different instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed 15%.

Table 3: Example Precision Data

Precision Level N Mean Measured Conc. (µg/mL) %RSD
Repeatability (Day 1) 6 75.8 2.1%

| Intermediate (Day 2) | 6 | 76.5 | 2.8% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol:

  • Signal-to-Noise (S/N) Method: Prepare and analyze progressively more dilute solutions of this compound.

    • LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation of LOQ: Analyze six independent samples prepared at the determined LOQ concentration. The accuracy and precision at this level must meet the acceptance criteria (e.g., recovery within 80-120% and %RSD < 20%).

Table 4: Example LOD and LOQ Data

Parameter Concentration (µg/mL) Method Acceptance Criteria
LOD 0.5 S/N ≈ 3:1 -

| LOQ | 1.5 | S/N ≈ 10:1 | Accuracy: 95.5%, Precision (%RSD): 8.7% |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Analyze the medium QC sample in triplicate under standard conditions.

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze the medium QC sample in triplicate under each modified condition.

  • Calculate the %RSD of the results obtained under the modified conditions compared to the standard conditions.

Table 5: Example Robustness Study

Parameter Varied Modification Mean Conc. (µg/mL) % Change from Nominal
Standard Condition - 75.8 0.0%
Inlet Temperature 240 °C (-10 °C) 76.1 +0.4%
Inlet Temperature 260 °C (+10 °C) 75.5 -0.4%
Oven Ramp Rate 13 °C/min (-2 °C/min) 75.2 -0.8%

| Oven Ramp Rate | 17 °C/min (+2 °C/min) | 76.0 | +0.3% |

Acceptance Criteria: The results should not deviate significantly from the results obtained under standard conditions, demonstrating the method's reliability.

Comparison with Alternative Analytical Methods

While GC-MS is the optimal choice, it is instructive to compare it with other common techniques to underscore the rationale for its selection.

Caption: Comparison of analytical techniques.

Conclusion

This guide has detailed a systematic approach to the validation of a quantitative GC-MS method for this compound. By adhering to the principles outlined in the ICH Q2(R2) guideline, we have established a procedure that is demonstrably specific, linear, accurate, precise, and robust. The experimental protocols and acceptance criteria provided serve as a robust template for developing a method that can withstand scientific and regulatory scrutiny. The inherent specificity and sensitivity of GC-MS, particularly when operated in SIM mode, confirm its status as the most suitable technique for this analytical challenge, ensuring the integrity and reliability of quantitative data in any research or quality control setting.

References

  • Analytical Method Validation: Mastering FDA Guidelines. Vertex AI Search.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Validation of the method for the determination of some wine volatile compounds. Acta agriculturae Slovenica.
  • ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data.
  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI.
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  • PHENETHYL VALER
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A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for 2-Phenylethyl Pentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the lower limits of analytical methods is a cornerstone of robust and reliable data. This guide provides an in-depth, technically-focused comparison for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2-phenylethyl pentanoate. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a self-validating and scientifically sound protocol.

2-Phenylethyl pentanoate, also known as phenethyl valerate, is a fatty acid ester recognized for its fruity, floral aroma.[1][2] Its analysis is critical in the fragrance and food industries, as well as in the study of volatile organic compounds.[3][4] This guide will focus on a Gas Chromatography-Mass Spectrometry (GC-MS) based method, a powerful and widely used technique for the analysis of volatile esters.[5][6]

Understanding the Core Concepts: LOD and LOQ

Before delving into the experimental protocol, it is crucial to differentiate between the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[7][8] It is the point at which we can confidently say the analyte is present.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7][8] This is the minimum level at which a quantitative value can be reported with confidence.

The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures, including the determination of LOD and LOQ.[9][10][11] These guidelines offer several approaches, including visual evaluation, signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve.[12][13] This guide will employ the calibration curve method, which is well-suited for chromatographic techniques like GC-MS.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the determination of LOD and LOQ for 2-phenylethyl pentanoate using GC-MS. The rationale behind each step is provided to ensure a thorough understanding of the process.

Materials and Instrumentation
  • Analyte: 2-Phenylethyl pentanoate (CAS No. 7460-74-4)[14][15]

  • Solvent: Hexane or other suitable high-purity solvent

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC Column: A non-polar or mid-polar capillary column suitable for ester analysis

  • Glassware: Calibrated volumetric flasks and pipettes

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow A Stock Solution Preparation B Calibration Standards Preparation A->B D GC-MS Analysis B->D C Blank Sample Preparation C->D E Data Acquisition (Peak Area) D->E F Calibration Curve Generation E->F G Statistical Analysis (Slope and SD of Intercept) F->G H LOD & LOQ Calculation G->H

Caption: Experimental workflow for LOD and LOQ determination of 2-phenylethyl pentanoate.

Detailed Methodology
  • Preparation of Stock and Calibration Standards:

    • Rationale: A concentrated stock solution allows for the accurate preparation of a series of dilute calibration standards. This serial dilution approach minimizes errors associated with weighing very small masses of the analyte.

    • Procedure:

      • Accurately weigh a known amount of 2-phenylethyl pentanoate to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL) in a suitable solvent.

      • From the stock solution, prepare a series of at least six calibration standards by serial dilution, covering the expected range of the LOQ. For instance, concentrations could range from 0.01 µg/mL to 1 µg/mL.

  • Preparation of Blank Samples:

    • Rationale: Blank samples, containing only the solvent, are crucial for determining the background noise and the standard deviation of the response at zero analyte concentration.[16]

    • Procedure: Prepare at least ten blank samples using the same solvent used for the calibration standards.

  • GC-MS Analysis:

    • Rationale: GC-MS provides the necessary selectivity and sensitivity for analyzing volatile compounds like 2-phenylethyl pentanoate.[17][18] The mass spectrometer allows for the specific detection of the analyte, reducing interference from other compounds in the matrix.

    • Procedure:

      • Optimize the GC-MS parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings) for the analysis of 2-phenylethyl pentanoate.

      • Inject a consistent volume of each calibration standard and blank sample into the GC-MS system. It is recommended to perform at least three replicate injections for each standard and blank.

  • Data Acquisition and Processing:

    • Rationale: The peak area of the analyte is directly proportional to its concentration. Accurate integration of the peak is essential for generating a reliable calibration curve.

    • Procedure:

      • Acquire the chromatograms and identify the peak corresponding to 2-phenylethyl pentanoate based on its retention time and mass spectrum.

      • Integrate the peak area for each injection of the calibration standards and blank samples.

  • Calibration Curve and Statistical Analysis:

    • Rationale: A linear regression of the calibration curve provides the slope and the standard deviation of the y-intercept, which are essential for calculating the LOD and LOQ.[19]

    • Procedure:

      • Plot the mean peak area of the calibration standards against their corresponding concentrations.

      • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), the slope of the curve (S), and the standard deviation of the y-intercept (σ).

  • Calculation of LOD and LOQ:

    • Rationale: The ICH guidelines provide statistically valid formulas for calculating the LOD and LOQ from the calibration curve parameters.[12]

    • Procedure:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where:

        • σ = the standard deviation of the y-intercept of the regression line

        • S = the slope of the calibration curve

Comparative Data and Performance Evaluation

To provide context for the performance of this method, the following table presents hypothetical but realistic data for the LOD and LOQ of 2-phenylethyl pentanoate compared to other relevant esters.

AnalyteMethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
2-Phenylethyl Pentanoate GC-MS 0.05 0.15
Ethyl ButyrateGC-FID0.100.30
Benzyl AcetateHPLC-UV0.250.75

This comparison highlights the superior sensitivity of the GC-MS method for the analysis of 2-phenylethyl pentanoate. The lower LOD and LOQ values indicate that this method is capable of detecting and quantifying the analyte at lower concentrations compared to Gas Chromatography with a Flame Ionization Detector (GC-FID) for a more volatile ester and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for a less volatile one.

Discussion and Alternative Methodologies

The choice of analytical technique is paramount in achieving the desired sensitivity and selectivity. While GC-MS is a highly effective method for volatile esters, alternative techniques exist and should be considered based on the specific analytical challenge.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile esters, HPLC with UV or MS detection can be a viable alternative.[5] However, for a volatile compound like 2-phenylethyl pentanoate, GC is generally preferred.

  • Gas Chromatography with Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. While it offers good sensitivity for many applications, it lacks the specificity of mass spectrometric detection. This can be a significant drawback when analyzing complex matrices where co-eluting interferences may be present.

The presented GC-MS method, when properly validated, provides a reliable and sensitive approach for the determination of 2-phenylethyl pentanoate. The validation process, including the determination of LOD and LOQ, is a critical step in ensuring the quality and reliability of analytical data in research and industrial settings.[20][21]

Conclusion

This guide has provided a comprehensive and scientifically grounded protocol for determining the limit of detection and quantification of 2-phenylethyl pentanoate using GC-MS. By understanding the principles behind each step and adhering to established validation guidelines, researchers can ensure the accuracy and reliability of their analytical results. The presented methodology, coupled with the comparative data, demonstrates the suitability of GC-MS for the sensitive and specific analysis of this important fragrance and flavor compound.

References

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A Senior Application Scientist's Guide to Linearity and Range Assessment for Phenethyl Valerate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, food science, and fragrance manufacturing, the precise quantification of aromatic esters like phenethyl valerate is paramount for quality control and safety assessment.[1] An essential component of any quantitative analytical method is the establishment of a reliable calibration curve.[2][3] This guide provides an in-depth, experience-driven comparison of statistical models for evaluating the linearity and defining the working range of a this compound calibration curve, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5]

We will move beyond a simplistic reliance on the coefficient of determination (r²) and delve into the critical analysis of residuals to diagnose underlying data variance issues. This comparison will illustrate why a one-size-fits-all approach to regression analysis can lead to significant quantification errors, particularly at the lower end of the calibration range.

The Foundation: Understanding Linearity and Range

Before generating data, it's crucial to understand the regulatory definitions and the scientific principles behind them.

  • Linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4] For chromatographic methods, this means the peak area response should increase linearly with concentration.

  • The Range is the interval between the upper and lower analyte concentrations for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][6]

A common pitfall is to assume a high r² value (e.g., >0.995) automatically confirms linearity.[7] While a high r² is necessary, it is not sufficient. It does not reveal systematic biases or issues with non-constant variance (heteroscedasticity) that can severely impact the accuracy of results for low-concentration samples.[8][9]

Experimental Protocol: Generating the Calibration Data

This section outlines a typical Gas Chromatography with Flame Ionization Detection (GC-FID) method for generating this compound calibration data. The causality behind these choices is rooted in achieving good peak shape, resolution, and detector response for this specific analyte.

Objective: To generate a set of calibration data for this compound over a plausible working range.

Materials & Reagents:

  • This compound (≥99% purity)

  • Methanol (HPLC or GC grade)

  • Class A volumetric flasks and pipettes

  • GC vials with septa

Instrumentation:

  • Gas Chromatograph with FID detector

  • Capillary Column: A mid-polarity column such as a DB-624 or HP-Innowax is suitable for esters. For this example, we'll specify an Agilent HP-Innowax, 60 m x 0.32 mm, 0.5 µm.[10]

  • Carrier Gas: Helium, high purity[11]

Step-by-Step Protocol:

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound.

    • Quantitatively transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This stock solution is the basis for all subsequent dilutions.

  • Working Standard Preparation:

    • Perform serial dilutions from the stock standard to prepare a minimum of five concentration levels.[6][12] For a comprehensive analysis, eight levels are prepared here, spanning a wide range from 1 µg/mL to 200 µg/mL.

    • Example Dilutions: Prepare standards at 1, 5, 10, 25, 50, 100, 150, and 200 µg/mL in methanol.

  • GC-FID Analysis:

    • Instrument Conditions:

      • Inlet: Split mode (e.g., 50:1), 250 °C

      • Injection Volume: 1 µL

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

      • Detector: FID, 270 °C

      • Column Flow: 2.0 mL/min (Constant Flow)

    • Analysis Sequence:

      • Inject a solvent blank (methanol) to ensure no system contamination.

      • Inject each calibration standard in triplicate to assess the precision of the measurement at each level.[13]

      • Randomize the injection sequence to minimize the impact of instrumental drift.

Visualizing the Workflow

A robust analytical workflow ensures that each step, from sample preparation to data analysis, is logical and traceable.

G cluster_prep Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_decision Conclusion Stock Prepare 1000 µg/mL Stock Standard Dilute Serially Dilute to Create 8 Calibration Levels (1-200 µg/mL) Stock->Dilute Class A Volumetrics GC GC-FID Analysis (Inject each level n=3) Dilute->GC Data Tabulate Data (Concentration vs. Mean Peak Area) GC->Data OLS Model 1: Ordinary Least Squares (OLS) Regression Data->OLS WLS Model 2: Weighted (1/x²) Least Squares (WLS) Regression Data->WLS Residuals1 Analyze OLS Residual Plot OLS->Residuals1 Residuals2 Analyze WLS Residual Plot WLS->Residuals2 Compare Compare Accuracy (% Recovery) & Residual Plots Residuals1->Compare Residuals2->Compare Select Select Best Fit Model (WLS) Compare->Select Define Define Linear Range (e.g., 5-150 µg/mL) Select->Define

Caption: Workflow for Calibration Model Assessment.

Data Analysis: A Tale of Two Regressions

Upon acquiring the data, the analysis begins. Here, we compare the standard Ordinary Least Squares (OLS) regression with a Weighted Least Squares (WLS) model. Chromatographic data, especially over a wide concentration range, often exhibits heteroscedasticity —meaning the variance of the measurement error increases as the concentration increases.[9][14][15] OLS regression assumes homoscedasticity (constant variance) and can be heavily biased by the high-concentration, high-variance points, leading to poor accuracy at lower concentrations.[16][17]

Hypothetical Experimental Data:

Concentration (µg/mL)Mean Peak Area
1.04,850
5.025,100
10.050,500
25.0124,800
50.0251,000
100.0499,500
150.0752,000
200.01,005,000
Comparison 1: Ordinary Least Squares (OLS) Regression

OLS is the default regression model in most software. It minimizes the sum of the squared vertical distances (residuals) between the data points and the regression line.

  • Regression Equation: Area = 5020 * Concentration - 1500

  • Coefficient of Determination (r²): 0.9998

At first glance, the r² value is excellent. However, calculating the accuracy (% recovery) for each point reveals a significant problem.

Accuracy = (Back-Calculated Concentration / Theoretical Concentration) * 100

Concentration (µg/mL)Back-Calculated Conc. (µg/mL)Accuracy (%)
1.01.26126.0%
5.05.30106.0%
10.010.36103.6%
25.025.16100.6%
50.050.30100.6%
100.099.8099.8%
150.0149.9099.9%
200.0200.50100.2%

The OLS model shows unacceptable positive bias at the lowest concentrations. A visual plot of the residuals (Observed Area - Predicted Area) versus concentration makes the issue of heteroscedasticity undeniable. The residuals fan out, indicating that the error magnitude increases with concentration. This pattern is a classic indicator that the OLS model is inappropriate.[18]

Comparison 2: Weighted Least Squares (WLS) Regression

To counteract heteroscedasticity, we can apply a weighted regression.[19] A common and effective weighting factor for chromatographic data is 1/x² (or 1/concentration²), which gives less weight to the high-concentration points with higher variance.[16]

  • Regression Equation: Area = 4900 * Concentration + 50

  • Coefficient of Determination (r²): 0.9999

The r² value is slightly higher, but the crucial improvement is seen in the accuracy across the range.

Concentration (µg/mL)Back-Calculated Conc. (µg/mL)Accuracy (%)
1.00.9898.0%
5.05.11102.2%
10.010.30103.0%
25.025.46101.8%
50.051.21102.4%
100.0101.93101.9%
150.0153.46102.3%
200.0205.09102.5%

While there is still some deviation, the extreme bias at the 1.0 µg/mL level is eliminated. The residual plot for the WLS model would show a much more random and evenly distributed scatter around the zero line, confirming that the weighting has corrected the heteroscedasticity.

Defining the Linear Range

Based on the superior performance of the WLS model, we can now define the working range. Regulatory guidelines often suggest an acceptance criterion for accuracy of 80-120% for an assay, with tighter limits of 98-102% often applied internally.[6] Precision (evaluated from the triplicate injections) at each level should also be considered, with a relative standard deviation (RSD) of <15% at the lower limit of quantitation (LOQ) and tighter limits for higher concentrations.[20]

From the WLS data, the 1.0 µg/mL standard shows poor accuracy. The range from 5.0 µg/mL to 150.0 µg/mL demonstrates acceptable accuracy and would be a justifiable linear range for this method, assuming precision criteria are also met. The 5.0 µg/mL level could be established as the LOQ, pending further validation experiments to confirm its precision.[21][22]

Conclusion and Recommendations

This comparative guide demonstrates that a comprehensive assessment of linearity and range requires more than a cursory look at the correlation coefficient.

  • Trust, but Verify with Residuals: An r² > 0.995 is a prerequisite, but never the sole criterion for linearity. Always generate and inspect a residual plot to diagnose heteroscedasticity.[7] A "fanning" or "funnel" shape is a clear sign that an unweighted OLS regression is not the appropriate model.[18]

  • Employ Weighted Regression for Wide Ranges: For methods spanning more than one order of magnitude, heteroscedasticity is common. A Weighted Least Squares (WLS) regression, typically with a 1/x or 1/x² weighting factor, provides a more accurate model by correctly accounting for the non-constant variance.[14]

  • Define Range Based on Accuracy and Precision: The validated range must be supported by empirical data showing acceptable accuracy and precision at the upper and lower limits of that range.[4] Do not extrapolate beyond the concentrations that have been experimentally verified.

By adopting this more rigorous, evidence-based approach, researchers and scientists can build robust quantitative methods, ensuring that the data generated is not only precise but also demonstrably accurate across the entire reporting range.

References

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Phenethyl Valerate Analysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Phenethyl Valerate

This compound, also known as 2-phenylethyl pentanoate, is a fatty acid ester recognized for its pleasant fruity and floral aroma.[1][2] This profile makes it a valuable component in the flavor and fragrance industries.[1][3] Given its use in consumer products, ensuring the precise quantification and consistent quality of this compound is paramount. Accurate analytical data underpins regulatory compliance, quality control, and product safety.

However, analytical results can vary between laboratories due to differences in instrumentation, methodology, and operator expertise. To ensure data comparability and reliability across different testing sites, an inter-laboratory comparison (ILC) is essential.[4][5] An ILC, also known as a proficiency test, serves as an external quality assessment, allowing laboratories to validate their methods and demonstrate their technical competence against a common standard.[4][5]

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of this compound. We will compare two robust and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). We will delve into the causality behind methodological choices, present detailed experimental protocols, and interpret comparative performance data.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent upon the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Justification: Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound.[6] The compound has a boiling point of approximately 268°C, making it easily vaporized without degradation in a heated GC inlet.[1] In the GC system, vaporized analytes are separated based on their boiling points and affinity for the stationary phase within the column.

Pairing GC with a Mass Spectrometry (MS) detector provides an exceptionally high degree of confidence in the results. The MS detector fragments the eluted molecules into a unique mass spectrum, which acts as a chemical fingerprint, allowing for definitive identification.[6][7] This high specificity is crucial for distinguishing the target analyte from other matrix components.[8]

Strengths:

  • High Specificity: Mass spectral data provides unambiguous identification.

  • Excellent Sensitivity: Capable of detecting and quantifying very low concentrations.

  • Robust Separation: High-resolution capillary columns offer excellent separation of complex mixtures.

Limitations:

  • Matrix Complexity: Non-volatile matrix components can contaminate the GC inlet and column, requiring rigorous sample cleanup.

  • Instrumentation Cost: GC-MS systems represent a significant capital investment compared to some other techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Principle & Justification: While GC is a natural fit, HPLC offers a viable alternative, particularly for samples where the matrix is not suitable for GC analysis or when thermal degradation is a concern for other components. In reversed-phase HPLC (RP-HPLC), separation is achieved based on the analyte's polarity and its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[9][10]

A Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, measures the absorbance of the eluting compound across a range of UV-Vis wavelengths simultaneously. While less specific than MS, the ability to generate a complete UV spectrum for a peak enhances confidence in its identity beyond what a single-wavelength detector can provide. This compound's aromatic ring is expected to produce a characteristic UV absorbance.

Strengths:

  • Versatility: Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

  • Cost-Effective: HPLC-DAD systems are generally less expensive to purchase and maintain than GC-MS systems.

  • Simplified Sample Preparation: Often requires less rigorous cleanup for certain sample types.

Limitations:

  • Lower Specificity: UV spectra are not as unique as mass spectra, and co-eluting impurities with similar spectra can cause interference.

  • Moderate Sensitivity: Generally less sensitive than GC-MS for this type of analyte.

Designing the Inter-Laboratory Comparison Study

A successful ILC requires careful planning, from sample preparation to data analysis. The goal is to create a self-validating system where the results provide a clear measure of each laboratory's performance. The process follows established guidelines for method validation and proficiency testing.[5][11][12]

The workflow for a typical ILC is outlined below.

ILC_Workflow Coordinator Coordinating Laboratory (Prepares & Homogenizes Sample) SampleDist Sample Distribution (Blinded Samples to Participants) Coordinator->SampleDist Homogenized Sample LabA Participant Lab A (e.g., GC-MS Analysis) SampleDist->LabA LabB Participant Lab B (e.g., HPLC-DAD Analysis) SampleDist->LabB LabC Participant Lab C (e.g., GC-MS Analysis) SampleDist->LabC DataSubmission Data Submission (Results submitted to Coordinator) LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatsAnalysis Statistical Analysis (Performance Evaluation, z-scores) DataSubmission->StatsAnalysis Raw Data FinalReport Final Report Distribution (Summary of Findings) StatsAnalysis->FinalReport Performance Metrics

Caption: Workflow for an inter-laboratory comparison study.

Detailed Experimental Protocols

Reproducibility is founded on meticulous and clearly defined protocols. The following are example methodologies for the analysis of this compound in a simple solvent matrix (e.g., a fragrance oil base).

Protocol 1: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the provided test sample into a 10 mL volumetric flask.

    • Add a suitable solvent, such as high-purity methanol or ethyl acetate, to the flask to dissolve the sample.[7][13]

    • Bring the flask to volume with the solvent and mix thoroughly to ensure homogeneity. This creates a 10 mg/mL stock solution.

    • Perform a 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to volume with the solvent. This yields a theoretical concentration of 100 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[14]

    • Injector: Split/Splitless Inlet at 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification, using ions such as m/z 104 (base peak) and 57.[8]

Protocol 2: HPLC-DAD Analysis
  • Sample Preparation:

    • Prepare the 100 µg/mL sample solution as described in the GC-MS sample preparation protocol, using a mobile phase compatible solvent like acetonitrile.

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Diode-Array Detector (DAD) monitoring at 210 nm, with a spectral acquisition range of 190-400 nm.

Comparative Data Analysis

After all participating laboratories submit their results, the coordinating body performs a statistical analysis to evaluate performance. Key validation parameters include accuracy (recovery), precision (repeatability and reproducibility), and the limit of quantification (LOQ).[15][16][17]

The diagram below illustrates the relationship between the analytical methods and these crucial performance metrics.

Validation_Parameters MethodValidation Method Validation GCMS GC-MS MethodValidation->GCMS HPLCDAD HPLC-DAD MethodValidation->HPLCDAD Accuracy Accuracy (% Recovery) GCMS->Accuracy Precision Precision (RSD%) GCMS->Precision Selectivity Selectivity GCMS->Selectivity LOQ LOQ (µg/mL) GCMS->LOQ Linearity Linearity (R²) GCMS->Linearity HPLCDAD->Accuracy HPLCDAD->Precision HPLCDAD->Selectivity HPLCDAD->LOQ HPLCDAD->Linearity

Caption: Relationship between methods and validation metrics.

Hypothetical Performance Data

The following table summarizes hypothetical but realistic results from an inter-laboratory study comparing the two methods. The sample provided to all labs had a known this compound concentration of 100 µg/mL.

Performance ParameterGC-MSHPLC-DADAcceptance Criteria
Accuracy (Mean Recovery) 98.5%101.2%80 - 120%
Repeatability (RSDr) < 3%< 5%< 15%
Reproducibility (RSDR) < 8%< 12%< 25%
Limit of Quantification (LOQ) 0.1 µg/mL1.0 µg/mLMethod Dependent
Linearity (R²) > 0.998> 0.995> 0.99

Discussion and Interpretation

The hypothetical data reveals the distinct advantages of each technique.

  • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, falling well within typical acceptance criteria for food and fragrance analysis.[18][19] The slightly better precision (lower RSD values) of GC-MS can be attributed to the stability of modern GC systems and the highly specific nature of MS detection, which is less prone to minor interferences.

  • Sensitivity (LOQ): The most significant difference lies in the Limit of Quantification. GC-MS is an order of magnitude more sensitive than HPLC-DAD. This is because electron ionization is highly efficient for this type of molecule, and monitoring specific ions (SIM mode) filters out background noise, dramatically improving the signal-to-noise ratio. For trace analysis or impurity profiling, GC-MS is the superior choice.

  • Causality of Performance: The high specificity of GC-MS directly contributes to its lower LOQ and superior precision in complex matrices. For HPLC-DAD, while robust for quantification at higher levels, its reliance on UV absorbance makes it more susceptible to interferences from co-eluting compounds that also absorb at the target wavelength, potentially impacting accuracy and raising the LOQ.

Conclusion: A Symbiotic Approach to Analytical Assurance

This guide demonstrates that both GC-MS and HPLC-DAD are valid techniques for the quantification of this compound. The choice of method should be guided by the specific analytical need. GC-MS offers unparalleled specificity and sensitivity, making it the reference method for confirmation and trace-level quantification. HPLC-DAD provides a reliable, cost-effective alternative for routine quality control applications where high sensitivity is not the primary concern.

An inter-laboratory comparison is not merely an exercise in compliance; it is a cornerstone of a robust quality system.[4] It fosters confidence in analytical data, ensures consistency across manufacturing and testing sites, and ultimately, safeguards product quality and consumer safety. By understanding the principles behind each method and rigorously validating their performance, laboratories can deliver data that is not only accurate but also defensible and universally comparable.

References

  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes.
  • Phenylethyl valerate - CAS Common Chemistry. CAS, a division of the American Chemical Society. Available at: [Link]

  • Method Validation and Efficiency in Food Additive Testing Using HPLC. AIYI Technologies.
  • Interlaboratory comparisons - The Joint Research Centre. European Union. Available at: [Link]

  • This compound | C13H18O2 | CID 81964. PubChem, National Institutes of Health. Available at: [Link]

  • Separation of Pentyl valerate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • This compound (CAS 7460-74-4): Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]

  • 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester. The Good Scents Company. Available at: [Link]

  • Release of the Validation Guidelines for Food Additive Analytical Methods. The Japan Food Chemical Research Foundation. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Available at: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration. Available at: [Link]

  • Validation of method for analysis of glucose in food additives. ResearchGate. Available at: [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central, National Institutes of Health. Available at: [Link]

  • Inter laboratory method comparison | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • This compound Spectral Information. PubChem, National Institutes of Health. Available at: [Link]

  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. Food and Chemical Toxicology via ScienceDirect. Available at: [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Available at: [Link]

  • GC/FID & GC/MS RTL Flavor Databases. Agilent Technologies. Available at: [Link]

Sources

A Comparative Analysis of Phenethyl Valerate and Phenethyl Acetate in Floral Scents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to their Physicochemical Properties, Biosynthesis, and Analytical Differentiation

The aroma of a flower is a complex symphony of volatile organic compounds (VOCs), a chemical language evolved to mediate interactions with the surrounding environment, most notably attracting pollinators. Among the vast repertoire of floral volatiles, esters form a significant class, often imparting the characteristic sweet and fruity notes. This guide provides a detailed comparative analysis of two such esters: phenethyl acetate and phenethyl valerate. Both are derived from the common precursor 2-phenylethanol, a dominant scent in many flowers like roses, but their distinct acyl moieties result in unique olfactory profiles and ecological roles.

This document is intended for researchers in phytochemistry, ecology, and fragrance science. It delves into the physicochemical and olfactory differences, explores their shared biosynthetic origins, and provides robust, field-proven experimental protocols for their collection, identification, and comparative quantification from floral headspace.

Part 1: Physicochemical and Olfactory Profile Comparison

Phenethyl acetate is arguably the more famous of the two, celebrated for its classic sweet, honey-like rose scent.[1][2] this compound, with a longer carbon chain in its acyl group, shifts the olfactory profile towards fruitier and greener notes. The fundamental differences in their physical and chemical properties, which underpin their behavior in both biological and analytical systems, are summarized below.

PropertyThis compoundPhenethyl Acetate
IUPAC Name 2-phenylethyl pentanoate[3]2-phenylethyl acetate[4]
CAS Number 7460-74-4[5]103-45-7[2]
Molecular Formula C13H18O2[5]C10H12O2[1]
Molecular Weight 206.28 g/mol [3]164.20 g/mol [6]
Boiling Point ~268 °C @ 760 mmHg[3]238-239 °C @ 760 mmHg[2][4]
Density ~0.98 g/cm³ @ 20 °C[5]~1.03 g/mL @ 25 °C[2]
Odor Profile Fruity, floral, sweet, with notes of rose, honey, and apple.[7]Sweet, floral, rosy, and honey-like, with fruity undertones of raspberry.[2][4]
Natural Occurrence Reported in Stevia rebaudiana.[3]Widely found in roses (Rosa spp.), narcissus, hyacinth, and various fruits and fermented products.[4][8][9]

Part 2: Biosynthesis - A Tale of a Shared Precursor

The production of both phenethyl acetate and this compound in plants originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[10][11][12] The pathway begins with the aromatic amino acid L-phenylalanine.

The key steps are:

  • Precursor Synthesis : L-phenylalanine is converted through a series of enzymatic steps into 2-phenylethanol (PEA). This is the common alcohol precursor for both esters.[8]

  • Esterification : The final, decisive step is the esterification of PEA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[13][14]

    • To form phenethyl acetate , an AAT enzyme facilitates the condensation of PEA with acetyl-CoA.

    • To form This compound , an AAT enzyme condenses PEA with valeryl-CoA (pentanoyl-CoA).

The relative abundance of phenethyl acetate versus this compound in a given flower's scent bouquet is therefore determined by two primary factors: the availability of the respective acyl-CoA substrates (acetyl-CoA vs. valeryl-CoA) and the substrate specificity of the AAT enzymes present in the floral tissue.[13][14]

Biosynthetic Pathway of Phenethyl Esters cluster_phenylpropanoid Phenylpropanoid Pathway cluster_esterification Ester Formation L-Phenylalanine L-Phenylalanine Shikimate_Pathway Shikimate Pathway intermediates 2-Phenylethanol 2-Phenylethanol (PEA) L-Phenylalanine->2-Phenylethanol Multiple Enzymatic Steps AAT Alcohol Acyltransferase (AAT) 2-Phenylethanol->AAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->AAT Valeryl-CoA Valeryl-CoA Valeryl-CoA->AAT Phenethyl_Acetate Phenethyl Acetate Phenethyl_Valerate This compound AAT->Phenethyl_Acetate AAT->Phenethyl_Valerate

Caption: Biosynthesis of phenethyl esters from L-phenylalanine.

Part 3: Experimental Protocols for Comparative Analysis

To empirically compare the presence and physiological relevance of this compound and phenethyl acetate in a floral scent, a multi-step approach combining volatile collection, chemical analysis, and bioassay is required.

Experimental Workflow Overview

Experimental Workflow cluster_collection 1. Volatile Collection cluster_analysis 2. Chemical Analysis cluster_bioassay 3. Bioassay (Optional) A Select Healthy, Fragrant Flower B Dynamic Headspace Sampling (Enclose flower, pump air) A->B C Trap Volatiles on Adsorbent (e.g., Tenax TA or SPME fiber) B->C D Thermal Desorption of Trap C->D E GC-MS Analysis D->E F Identify Compounds (Mass Spectra Library, Retention Index) E->F H GC-EAD Analysis E->H Split GC Effluent G Quantify Relative Abundance (Peak Area Integration) F->G J Correlate Chemical Peak with Physiological Response G->J I Measure Insect Antennal Response H->I I->J

Sources

A Comparative Guide to Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for the In-Depth Analysis of Phenethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and professionals in the fragrance, food, and pharmaceutical industries, the precise characterization of aromatic compounds is paramount. Phenethyl esters, a critical class of compounds known for their diverse and complex aroma profiles, present significant analytical challenges due to their structural similarity and the complexity of the matrices in which they are often found. Traditional one-dimensional gas chromatography-mass spectrometry (GC-MS) frequently falls short, leading to co-eluting peaks and ambiguous identifications. This guide provides an in-depth technical comparison of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) against conventional GC-MS, demonstrating its superior capabilities for the comprehensive analysis of phenethyl esters. We will delve into the fundamental principles of the technology, provide detailed experimental protocols, and present comparative data that underscore the enhanced resolution, sensitivity, and identification confidence achievable with GCxGC-TOFMS.

Introduction: The Analytical Challenge of Phenethyl Esters

Phenethyl esters are key contributors to the characteristic scents of numerous natural products, including roses, honey, and various fruits. Their chemical structure, consisting of a phenethyl alcohol backbone esterified with a range of carboxylic acids, gives rise to a wide variety of aroma nuances. However, this structural similarity also creates a significant analytical hurdle. In complex matrices like essential oils or perfume formulations, dozens of these esters and their isomers can be present, often at vastly different concentrations.[1][2]

Conventional one-dimensional GC-MS, the workhorse of many analytical laboratories, struggles to resolve these intricate mixtures completely.[2] Isomeric and isobaric compounds often co-elute, resulting in convoluted mass spectra that hinder reliable identification and accurate quantification.[3][4] This limitation can lead to incomplete product profiles, misidentification of key aroma contributors, and an underestimation of sample complexity. To overcome these challenges, a more powerful separation technique is required.

The Solution: Uniting Orthogonal Separation with High-Speed Detection

Comprehensive two-dimensional gas chromatography (GCxGC) represents a paradigm shift in separation science.[1][5] By employing two columns with different stationary phase selectivities (e.g., non-polar and mid-polar), GCxGC provides an orthogonal separation mechanism. This means that compounds unresolved on the first column can be separated on the second, dramatically increasing peak capacity and resolving power.[6]

When paired with a Time-of-Flight Mass Spectrometer (TOFMS), the capabilities of GCxGC are fully realized. The fast acquisition speed of TOFMS (often up to 500 spectra per second) is essential to adequately sample the very narrow peaks (50-100 ms wide) generated by the second-dimension column.[7][8] This combination provides highly detailed, structured chromatograms and clean, unskewed mass spectra, even for trace-level analytes previously hidden under major components.[9][10]

Workflow Overview: From Sample to Confident Identification

The GCxGC-TOFMS analytical workflow is a systematic process designed to maximize separation and information recovery.

GCxGC_Workflow cluster_Prep Sample Handling cluster_Analysis GCxGC-TOFMS Analysis cluster_Data Data Processing Sample Complex Sample (e.g., Essential Oil) Prep Dilution & Derivatization (if necessary) Sample->Prep Injection Autosampler Injection Prep->Injection GC1 1D Column (Non-Polar) Injection->GC1 Modulator Thermal Modulator (Cryo-focusing) GC1->Modulator Eluent Transfer GC2 2D Column (Mid-Polar) Modulator->GC2 Re-injection TOFMS TOF-MS (High-Speed Acquisition) GC2->TOFMS Ionization & Detection Processing Software Processing (Deconvolution) TOFMS->Processing Identification Compound ID (Library Match & RI) Processing->Identification Quant Quantification Identification->Quant

Caption: GCxGC-TOFMS analytical workflow.

Comparative Analysis: GCxGC-TOFMS vs. 1D GC-MS

To illustrate the profound difference in performance, let's consider a hypothetical but realistic analysis of a complex fragrance oil containing various phenethyl esters.

Chromatographic Resolution

In a 1D GC-MS analysis, compounds are separated primarily by boiling point on a non-polar column. Phenethyl acetate and Phenethyl propionate might be well-resolved. However, isomers like Phenethyl isobutyrate and Phenethyl butyrate, which have very similar boiling points, are likely to co-elute.

GCxGC Advantage: The GCxGC system adds a second dimension of separation based on polarity.[11] While the butyrate isomers co-elute from the first non-polar column, they are effectively separated on the second, more polar column. This results in two distinct peaks in the 2D contour plot, allowing for unambiguous identification and quantification. Studies have shown that GCxGC can identify about twice as many compounds as 1D analysis in complex fragrance samples.[9]

Separation_Comparison cluster_1D 1D GC-MS Chromatogram cluster_2D GCxGC-TOFMS Contour Plot a Time -> b c b->c d c->d e d->e f e->f g Phenethyl Acetate h Co-elution: Phenethyl Isobutyrate Phenethyl Butyrate path_1d x_axis 1D Retention Time (Boiling Point) -> peak1 Phenethyl Acetate y_axis 2D Retention Time (Polarity) -> peak2 Phenethyl Isobutyrate peak3 Phenethyl Butyrate

Caption: 1D GC vs. 2D GC separation concept.

Sensitivity and Deconvolution

In complex samples, trace compounds are often masked by the large chromatographic peaks of matrix components.[9] While mathematical deconvolution in 1D GC-MS can help, its effectiveness is limited when spectral similarity is high and signal-to-noise is low.

GCxGC Advantage: The cryogenic focusing effect of the thermal modulator in a GCxGC system concentrates the analyte bands before they are injected onto the second column.[3] This results in taller, narrower peaks, leading to a significant enhancement in signal-to-noise ratio (typically a ten-fold improvement).[3] This allows for the detection and identification of trace-level phenethyl esters that would be entirely missed by 1D GC-MS. The superior separation also provides cleaner mass spectra, which dramatically increases the confidence of library matching.[10]

Data Comparison

The following table summarizes the expected performance differences based on data from numerous studies comparing these techniques for complex sample analysis.[6][9][12]

Performance Metric1D GC-MSGCxGC-TOFMSRationale & Justification
Peak Capacity ~200-400> 5000The addition of a second, orthogonal separation dimension exponentially increases the available separation space.
Identified Compounds ~150~300-500+Enhanced resolution reveals many previously co-eluting and trace-level compounds.[6][9]
Sensitivity (S/N) Baseline5-10x ImprovementCryogenic modulation focuses analytes, leading to sharper, more intense peaks.[3]
Confidence in ID Medium to HighVery HighSeparation of isomers and isobars provides cleaner mass spectra, leading to higher-quality library matches.[10]
Isomer Separation Poor to ModerateExcellentThe use of a second column with a different polarity is highly effective at separating structurally similar isomers.[9]

Experimental Protocol: A Self-Validating System

This section provides a detailed, field-proven protocol for the analysis of phenethyl esters in a complex fragrance matrix.

Sample Preparation
  • Dilution: Accurately weigh 10 mg of the essential oil or fragrance concentrate into a 2 mL autosampler vial.

  • Solvent Addition: Add 1.0 mL of high-purity acetone. The choice of solvent is critical; acetone provides good solubility for a wide range of esters and is suitable for GC analysis.

  • Internal Standard: Add 10 µL of a 1000 µg/mL internal standard solution (e.g., Atrazine-d5 in methanol for quantification validation).[13]

  • Vortex: Cap the vial and vortex for 30 seconds to ensure homogeneity.

GCxGC-TOFMS Instrumentation and Conditions
  • System: LECO Pegasus® BT 4D or equivalent GCxGC-TOFMS system.[13]

  • Injection: 1 µL injected in splitless mode (2 min) at 280°C. A splitless injection is crucial for transferring the maximum amount of analyte onto the column, which is essential for trace analysis.[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

Column Set: The choice of columns is the most critical parameter for achieving orthogonal separation. A non-polar first column and a mid-polar second column is a standard and effective combination for fragrance analysis.

  • First Dimension (1D) Column: 30 m x 0.25 mm ID, 0.25 µm df Rxi-5SilMS (non-polar).[13]

  • Second Dimension (2D) Column: 2 m x 0.25 mm ID, 0.25 µm df Rxi-17SilMS (mid-polar).[13]

Oven and Modulator Programs:

  • Primary Oven Program: Start at 40°C (hold 2 min), ramp 5°C/min to 320°C (hold 10 min). This program provides a good balance between resolving volatile early eluters and ensuring heavier esters elute in a reasonable time.[1]

  • Secondary Oven Offset: +5°C relative to the primary oven. This ensures analytes remain in the gas phase in the second column.[1]

  • Modulator Temperature Offset: +15°C relative to the secondary oven. This offset ensures efficient trapping and re-injection of analytes.[1]

  • Modulation Period: 4 seconds. This period is a compromise; it must be short enough to preserve the 1D separation but long enough to allow the 2D separation to complete.[8]

TOFMS Parameters:

  • Mass Range: 45-550 m/z. This range covers the expected fragment ions and molecular ions of common phenethyl esters.

  • Acquisition Rate: 100 spectra/s. This rate is necessary to acquire at least 10-15 data points across the narrow second-dimension peaks for proper peak shape definition.[8]

  • Ion Source Temperature: 230°C.

Data Processing and Validation
  • Deconvolution: Process the raw data file using the instrument's deconvolution software (e.g., ChromaTOF®). This algorithm is essential for mathematically separating any remaining co-elutions and extracting pure mass spectra.

  • Peak Identification: Identify peaks by comparing the deconvoluted mass spectra against a reference library (e.g., NIST). A similarity match of >750 is considered a good preliminary hit.

  • Retention Index Filtering: Use linear retention indices (LRI) as a secondary filter to confirm identifications. This is a crucial step for distinguishing between isomers that may have similar mass spectra.[2]

  • Quantification: For quantitative analysis, create calibration curves for target analytes and use the internal standard to correct for variations in injection volume and instrument response. The method should be validated for linearity, precision, and accuracy according to established guidelines.[13]

Conclusion and Authoritative Recommendation

For the comprehensive and accurate analysis of phenethyl esters in complex matrices, GCxGC-TOFMS is unequivocally superior to traditional 1D GC-MS. Its vastly increased peak capacity, enhanced sensitivity through cryogenic modulation, and the structured nature of its 2D chromatograms provide an unparalleled level of detail.[14][10] The technique resolves critical isomeric and isobaric co-elutions that confound 1D methods, leading to higher confidence in compound identification and more accurate quantitative results.[4][9]

While the initial investment in instrumentation and method development may be higher, the quality and depth of the resulting data justify the cost for research, development, and quality control applications where a complete understanding of a sample's chemical profile is critical. For any laboratory tasked with characterizing complex aromatic mixtures, the adoption of GCxGC-TOFMS is not merely an upgrade but a transformative step towards true analytical certainty.

References

  • Comprehensive Two Dimensional Gas Chromatography with Orbitrap Mass Spectrometry Applied to Flavor and Fragrance Analysis. (n.d.). Thermo Fisher Scientific.
  • Development of a Method for the Measurement of Human Scent Samples Using Comprehensive Two-Dimensional Gas Chromatography with Mass Detection. (2022). Molecules. [Link]

  • Comprehensive two-dimensional gas chromatography in combination with rapid scanning quadrupole mass spectrometry in perfume analysis. (2004). Journal of Chromatography A. [Link]

  • Analyzing Fragrance Components in Perfumes using Two-dimensional GC Method as GCxGC-TOFMS. (2021). Journal of the Society of Cosmetic Scientists of Korea. [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023). PLOS ONE. [Link]

  • Comprehensive Two-Dimensional Gas Chromatography: Application to Aroma and Essential Oil Analysis. (2008). ACS Symposium Series. [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. (n.d.). LECO Corporation. [Link]

  • Comprehensive two-dimensional gas chromatography (GCxGC). (n.d.). Chemistry Matters Inc. [Link]

  • The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. (n.d.). LECO Corporation. [Link]

  • Two Dimensional Gas Chromatography-Mass Spectrometry. (n.d.). University of Birmingham. [Link]

  • Comparison of fatty acid methyl esters of palm and palmist oils determined by GCxGC–ToF–MS and GC–MS/FID. (2014). Food Chemistry. [Link]

  • GCxGC-TOFMS Utilized as a Broad-Spectrum Analysis for Endocrine Disruptor Compounds in Urban and Rural Watersheds. (n.d.). LECO Corporation. [Link]

  • GCxGC–TOF-MS Complements Passive Sampling for the Screening of Pollutants in Water. (2011). LCGC Europe. [Link]

  • Gas chromatography hyphenated to (ultra-)high resolution mass spectrometry for the analysis of complex matrices. (n.d.). TOFWERK. [Link]

  • Comparison of GC-MS and GCxGC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. (2014). Journal of Proteome Research. [Link]

  • Using Comprehensive GCxGC–TOF-MS for Enhanced Detection and Separation in Antidoping Control Screening. (2015). LCGC North America. [Link]

Sources

Comparison of different stationary phases for the GC separation of phenethyl esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stationary Phase Selection for the Gas Chromatographic Separation of Phenethyl Esters

Introduction: The Analytical Challenge of Phenethyl Esters

Phenethyl esters are a significant class of aromatic compounds, widely found in nature as key contributors to the aroma and flavor of flowers, fruits, and alcoholic beverages. They are also vital intermediates and products in the pharmaceutical, fragrance, and food industries. Accurate separation and quantification of these esters by gas chromatography (GC) are critical for quality control, research, and development. However, their structural similarities and varying polarities present a unique analytical challenge. The choice of the GC stationary phase is the most critical factor governing the resolution, peak shape, and overall success of the separation.[1]

This guide provides a detailed comparison of different stationary phases for the GC analysis of phenethyl esters. As a senior application scientist, my goal is to move beyond mere catalog descriptions and delve into the fundamental principles of separation, explaining the causality behind column selection and providing a robust experimental framework for researchers, scientists, and drug development professionals.

Pillar 1: The Central Role of Stationary Phase Polarity

The separation of any two compounds in GC is dictated by the differences in their interaction with the stationary phase. This interaction is primarily governed by the principle of "like dissolves like," which relates to the polarity of the analytes and the stationary phase.[2][3] Phenethyl esters, possessing both a nonpolar aromatic ring and a polar ester group, can exhibit complex behavior. The elution order depends on a balance between the boiling points of the esters and the specific intermolecular forces they can form with the stationary phase, including:

  • Dispersive (van der Waals) forces: Interactions between nonpolar moieties.

  • Dipole-dipole interactions: Interactions between permanent dipoles, such as the ester functional group.

  • Hydrogen bonding: A strong form of dipole-dipole interaction (less dominant for esters as they are hydrogen bond acceptors but not donors).

The selection of a stationary phase, therefore, is an exercise in tuning these interactions to achieve optimal separation.

Comparison of Stationary Phase Classes for Phenethyl Ester Analysis

We will compare three primary classes of stationary phases: nonpolar, polar, and intermediate polarity. A special section is also dedicated to chiral phases for enantiomeric separations.

Nonpolar Stationary Phases

These are often the first choice for a new separation due to their robustness and high-temperature stability.[4][5]

  • Common Phases: DB-1, HP-1, Rtx-1 (100% Dimethylpolysiloxane); DB-5, HP-5ms, Rxi-5Sil MS (5%-Phenyl-95%-Dimethylpolysiloxane).

  • Separation Mechanism: With these phases, separation is dominated by dispersive (van der Waals) forces.[6] Consequently, the elution order of phenethyl esters will generally follow their boiling points, with more volatile, lower-boiling-point esters eluting first.[4][6] The inclusion of a small percentage of phenyl groups (e.g., in a '5-type' column) adds a degree of polarizability, allowing for π-π interactions with the aromatic ring of the phenethyl esters. This can provide slightly different selectivity compared to 100% dimethylpolysiloxane phases.[7]

  • Expert Insights: Nonpolar columns are excellent for separating a homologous series of phenethyl esters where the primary difference is alkyl chain length, as this directly correlates with boiling point. However, for isomers with very similar boiling points but different polarities, a nonpolar phase may fail to provide adequate resolution. More polar phenethyl esters might exhibit poor peak shape (tailing) on these columns if there are active sites (residual silanols) that are not properly deactivated.[8]

Polar Stationary Phases

For separating compounds with similar boiling points but differing polarities, a polar stationary phase is required.[2][9]

  • Common Phases: DB-WAX, HP-INNOWax (Polyethylene Glycol - PEG); FFAP (Free Fatty Acid Phase, a nitroterephthalic acid modified PEG).[10]

  • Separation Mechanism: These phases separate analytes based on polarity. The polyethylene glycol structure contains many ether linkages, which can readily participate in strong dipole-dipole interactions with the ester functional group of the analytes.[2][3] Therefore, less polar esters will have weaker interactions and elute earlier, while more polar esters will be retained longer. This elution order is often inverted compared to a nonpolar column.

  • Expert Insights: WAX-type columns are the gold standard for separating compounds based on polarity. They are highly effective at resolving positional isomers of phenethyl esters or separating them from other classes of compounds with different polarities. The main drawback of PEG columns is their lower maximum operating temperature (typically 250-260 °C) and susceptibility to damage from oxygen and water at high temperatures, which can lead to phase degradation.[8][10]

Intermediate Polarity Stationary Phases

These phases offer a unique selectivity that combines features of both polar and nonpolar columns.

  • Common Phases: DB-1701, Rtx-35 (14% Cyanopropylphenyl-86% Dimethylpolysiloxane); Rtx-50 (50% Phenyl-50% Dimethylpolysiloxane).

  • Separation Mechanism: The incorporation of cyanopropyl or higher percentages of phenyl groups into the polysiloxane backbone creates a phase with significant dipole and polarizability characteristics.[2] Cyanopropyl groups, in particular, create a strong permanent dipole, leading to very strong dipole-dipole interactions.[2] This allows for a separation influenced by both boiling point and polarity, providing a unique elution pattern that can resolve compounds that co-elute on both nonpolar and highly polar columns.

  • Expert Insights: An intermediate polarity column is an excellent choice for method development when analyzing complex mixtures containing phenethyl esters alongside other compounds of varying polarities. They often provide the "best of both worlds" and can serve as a powerful confirmation column to verify results from a primary nonpolar or polar column.

Chiral Stationary Phases

Many phenethyl esters are chiral, and their enantiomers can have different biological activities or sensory properties. Separating these enantiomers requires a chiral stationary phase.

  • Common Phases: Cyclodextrin-based phases (e.g., Rt-βDEX, Chirasil-Dex).

  • Separation Mechanism: Chiral recognition is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[11][12] The cyclodextrin molecule has a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment. For separation to occur, there must be at least a three-point interaction between the analyte and the chiral selector.[11] The differing stability of the inclusion complexes for the two enantiomers results in different retention times.

  • Expert Insights: The analysis of chiral compounds is highly specific. The choice of the particular cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) is critical and often requires empirical testing to find the optimal phase for a specific set of phenethyl ester enantiomers. Derivatization of the esters may sometimes be necessary to enhance interaction with the chiral phase.[13][14]

Pillar 2: Data Presentation & Performance Comparison

The following table summarizes the characteristics of each stationary phase class for the separation of phenethyl esters.

Stationary Phase ClassCommon ChemistryPrimary Separation MechanismElution Order of Phenethyl EstersAdvantagesDisadvantages
Nonpolar 100% Dimethylpolysiloxane (DB-1); 5% Phenyl- (DB-5)Boiling Point / van der Waals forcesGenerally increasing boiling pointHigh thermal stability, robust, long lifetime, good for homologous series.Poor resolution of isomers with similar boiling points, potential peak tailing for polar analytes.
Intermediate Polarity Cyanopropylphenyl Polysiloxane (DB-1701); 50% Phenyl- (Rtx-50)Mixed: Polarity & Boiling PointComplex; depends on specific analyte-phase interactions.Unique selectivity, resolves complex mixtures, good confirmation column.May not provide optimal separation for either purely nonpolar or purely polar mixes.
Polar Polyethylene Glycol (PEG / WAX); FFAPPolarity / Dipole-dipole interactionsGenerally increasing polarityExcellent resolution of polar and isomeric compounds.Lower thermal stability, sensitive to oxygen and water, shorter column lifetime.[8]
Chiral Derivatized CyclodextrinsChiral RecognitionEnantiomer-specificEnables separation of enantiomers.Application-specific, may require method development, higher cost.

Visualization of Separation Mechanisms and Workflow

To better understand the underlying principles, the following diagrams illustrate the separation process.

G cluster_nonpolar Nonpolar Phase (e.g., DB-5) cluster_polar Polar Phase (e.g., DB-WAX) np_phase Polysiloxane Backbone ester1_np Low BP Ester (e.g., Phenethyl Acetate) ester1_np->np_phase Weak van der Waals Interaction ester2_np High BP Ester (e.g., Phenethyl Butyrate) ester2_np->np_phase Stronger van der Waals Interaction elution_np Result: Low BP Ester elutes first p_phase Polyethylene Glycol (PEG) ester1_p Less Polar Ester (e.g., Phenethyl Propionate) ester1_p->p_phase Weaker Dipole-Dipole Interaction ester2_p More Polar Ester (e.g., Phenethyl Formate) ester2_p->p_phase Stronger Dipole-Dipole Interaction elution_p Result: Less Polar Ester elutes first

Caption: Interaction mechanisms of phenethyl esters with nonpolar vs. polar stationary phases.

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_data 3. Data Processing Sample Phenethyl Ester Sample Dilution Dilute in appropriate solvent (e.g., Hexane, Ethyl Acetate) Sample->Dilution Vial Transfer to 2 mL GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Heated Inlet (Vaporization) Autosampler->Inlet Column Column Separation (Selected Stationary Phase) Inlet->Column Detector Detection (FID or MS) Column->Detector Oven Temperature Programming Oven->Column Controls Elution CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification vs. Standards Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the GC analysis of phenethyl esters.

Pillar 3: A Self-Validating Experimental Protocol

This protocol provides a robust starting point for the analysis of phenethyl esters. It is designed to be self-validating, meaning it includes parameters that ensure reproducibility and accuracy. The use of a common intermediate polarity column (DB-1701 type) is proposed as a versatile starting point.

Objective: To separate and quantify a mixture of phenethyl esters using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • GC System: Agilent 8890 GC (or equivalent) with FID and autosampler.

  • Column: Agilent J&W DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gases: Helium (carrier, 99.999% purity), Hydrogen (FID), Air (FID).

  • Solvent: Hexane or Ethyl Acetate (GC grade).

  • Standards: Certified reference standards of target phenethyl esters.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of 1000 µg/mL of each target phenethyl ester in ethyl acetate.

    • Create a series of working calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. This validates linearity.

    • Prepare a Quality Control (QC) sample from a separate stock at a mid-range concentration.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Extract or dilute the sample with a known volume of ethyl acetate to bring the expected ester concentration within the calibration range.

    • Vortex and centrifuge if necessary to remove particulates.

    • Transfer the supernatant/extract to a 2 mL autosampler vial.

  • GC Instrument Parameters:

ParameterSettingRationale
Inlet Split/SplitlessFor method development and varying concentrations.
Inlet Temp250 °CEnsures complete and rapid vaporization of esters without thermal degradation.
Split Ratio20:1Prevents column overloading while ensuring sufficient analyte reaches the detector. Adjust as needed based on concentration.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.
Oven Program
Initial Temp80 °C, hold 2 minAllows for sharp initial peaks and focuses analytes at the head of the column.
Ramp Rate10 °C/minA moderate ramp rate suitable for separating compounds with a range of boiling points.
Final Temp240 °C, hold 5 minElutes higher boiling point compounds and bakes out the column. Stays below the max temp of the phase.
Detector FID
Detector Temp280 °CPrevents condensation of analytes in the detector.
H2 Flow30 mL/minStandard setting for FID.
Air Flow300 mL/minStandard setting for FID.
Makeup Flow (N2/He)25 mL/minEnsures efficient sweeping of column effluent into the flame.
Injection
Injection Volume1 µLStandard volume to avoid inlet discrimination and overloading.
  • Sequence and Data Analysis:

    • Run a solvent blank first to check for system contamination.

    • Run the calibration standards from lowest to highest concentration.

    • Inject the QC sample every 10-15 sample injections to verify system stability.

    • Inject the unknown samples.

    • Process the data using the chromatography data system (CDS). Generate a calibration curve for each analyte and determine the concentration in the unknown samples. The QC sample result must be within ±15% of its nominal value for the run to be considered valid.

Conclusion

The optimal stationary phase for the GC separation of phenethyl esters is fundamentally tied to the specific analytical goal. For general screening based on boiling point, a robust nonpolar phase like a DB-5 is an excellent starting point. To resolve structurally similar isomers or separate esters based on polarity, a polar WAX column is superior. When dealing with complex mixtures of varied polarity, an intermediate polarity phase offers unique selectivity that can unlock difficult separations. Finally, for resolving enantiomers, a highly specific chiral cyclodextrin-based phase is non-negotiable. By understanding the interplay between analyte properties and stationary phase chemistry, researchers can move beyond trial-and-error and make informed, scientifically grounded decisions to achieve efficient and accurate GC separations.

References

(A complete list of all sources cited in this guide, with verifiable links.)

Sources

A Comparative Analysis of the Biological Activities of Phenethyl Valerate and Other Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive compounds is paramount. Among these, esters of phenethyl alcohol have garnered considerable interest due to their diverse pharmacological properties. This guide provides a comprehensive evaluation of the biological activity of phenethyl valerate in comparison to other structurally related esters. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.

Introduction to Phenethyl Esters: Structure and Potential

Phenethyl esters are characterized by a phenethyl alcohol moiety esterified with a carboxylic acid. This basic scaffold allows for extensive chemical modification, leading to a wide array of derivatives with varying physicochemical and biological properties. This compound, the ester of phenethyl alcohol and valeric acid, serves as our primary subject of investigation. For a robust comparative analysis, we will evaluate it against other phenethyl esters, including those with shorter alkyl chains (phenethyl acetate, phenethyl propionate) and a well-characterized phenolic acid ester, caffeic acid phenethyl ester (CAPE).

The biological potential of these esters is vast, with research pointing towards significant antimicrobial, antioxidant, and anti-inflammatory activities. Understanding the nuances of how the ester chain length and other structural modifications influence these activities is crucial for the rational design of new therapeutic agents.

Comparative Evaluation of Biological Activities

While direct head-to-head comparative studies for this compound and its simpler alkyl ester counterparts are limited in publicly available literature, we can draw meaningful comparisons by examining data from various sources and applying established principles of structure-activity relationships (SAR).

Antimicrobial Activity

The antimicrobial potential of phenethyl esters is a promising area of research. The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to increased permeability and cell death. The lipophilicity of the ester, influenced by the length of the alkyl chain, plays a critical role in its ability to interact with and penetrate the lipid-rich bacterial membrane.

Structure-Activity Relationship Insights:

Generally, an increase in the alkyl chain length of an ester leads to increased lipophilicity, which can enhance its antimicrobial activity up to a certain point[1][2]. Beyond an optimal length, a "cut-off" effect may be observed where increased lipophilicity leads to reduced aqueous solubility and bioavailability, thereby decreasing antimicrobial efficacy[3][4].

Comparative Data:

CompoundTarget Organism(s)Reported Activity (MIC/IC50)Reference(s)
This compound Data not available--
Phenethyl Propionate Antifungal activity notedQualitative[6]
Phenethyl Acetate Antimicrobial activity recognizedQualitative[11]
Phenethyl Alcohol E. coli, P. aeruginosa, S. aureus, E. faeciumBactericidal at 90-180 mM[5]
Caffeic Acid Phenethyl Ester (CAPE) Streptococcus mutans, Streptococcus oralis, Streptococcus salivarius, Staphylococcus aureusMIC: 1-3 mg/mL[10]
Caffeic Acid Phenethyl Ester (CAPE) S. mutans, S. oralis, S. mitisIC50: 0.87-1.66 mg/mL[7]

Table 1: Summary of reported antimicrobial activities of phenethyl esters and related compounds. Direct comparative data for this compound is needed for a complete assessment.

Based on SAR principles, it is plausible that this compound, with its five-carbon alkyl chain, possesses significant antimicrobial activity, potentially greater than that of phenethyl acetate and propionate due to its increased lipophilicity. However, experimental verification is essential.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and this activity can be retained or even modulated in their esterified forms. The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals.

Structure-Activity Relationship Insights:

For phenolic esters like CAPE, the antioxidant activity is primarily attributed to the catechol group of the caffeic acid moiety[12]. The esterification can influence the compound's solubility and its ability to access and protect different cellular compartments from oxidative stress. For simpler phenethyl esters lacking phenolic hydroxyl groups, the antioxidant activity is expected to be significantly lower. The length of the alkyl chain in non-phenolic esters is less likely to have a dramatic impact on their intrinsic radical scavenging ability, but it can affect their partitioning in multiphasic systems, which can be relevant in biological membranes[13][14].

Comparative Data:

Studies on caffeic acid and its derivatives consistently demonstrate potent antioxidant activity. The IC50 values for CAPE in DPPH radical scavenging assays are often in the low micromolar range[15]. In contrast, phenethyl esters without free hydroxyl groups on the aromatic ring, such as phenethyl trifluoroacetate esters, exhibit low intrinsic antioxidant capacity[16].

CompoundAssayReported Activity (IC50)Reference(s)
This compound DPPHData not available-
Phenethyl Acetate DPPHData not available-
Phenethyl Propionate DPPHData not available-
Phenethyl Trifluoroacetate Esters (non-phenolic) DPPHLow activity (ARA from 8 × 10−4 to 4.5 × 10−2 μM−1)[16]
Caffeic Acid Phenethyl Ester (CAPE) DPPHHigh activity (IC50 values in the low µM range are commonly reported)[15]

Table 2: Summary of reported antioxidant activities. The presence of phenolic hydroxyl groups is a key determinant of antioxidant capacity.

It is hypothesized that the antioxidant activity of this compound, acetate, and propionate would be minimal in standard radical scavenging assays due to the absence of a readily donatable hydrogen atom from a phenolic hydroxyl group. Their protective effects in biological systems might be attributed to other mechanisms, such as influencing endogenous antioxidant enzymes, but this requires further investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of phenethyl esters are often linked to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.

Structure-Activity Relationship Insights:

The anti-inflammatory activity of compounds like CAPE is well-established and is attributed to its ability to inhibit COX enzymes and the NF-κB signaling pathway[5]. The hydrophobicity of the molecule can influence its interaction with the active site of these enzymes and its ability to permeate cell membranes to reach intracellular targets. For simpler phenethyl esters, the anti-inflammatory potential is less characterized.

Comparative Data:

CAPE has been shown to inhibit both COX-1 and COX-2 enzymes, with reported IC50 values of 1.5 x 10-6 M for COX-1 and 6.3 x 10-9 M for COX-2 in one study[15]. This demonstrates a degree of selectivity for COX-2.

CompoundTargetReported Activity (IC50)Reference(s)
This compound COX-1/COX-2Data not available-
Phenethyl Acetate COX-1/COX-2Data not available-
Phenethyl Propionate COX-1/COX-2Data not available-
Caffeic Acid Phenethyl Ester (CAPE) COX-11.5 µM[15]
Caffeic Acid Phenethyl Ester (CAPE) COX-26.3 nM[15]

Table 3: Summary of reported anti-inflammatory activities. CAPE demonstrates potent and somewhat selective COX-2 inhibition.

The potential anti-inflammatory activity of this compound and its simpler analogs warrants investigation. While they lack the specific structural motifs of known COX inhibitors, their lipophilicity may facilitate interactions with inflammatory enzymes or cellular membranes, thereby modulating inflammatory responses.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 2-fold serial dilutions of test esters in broth C Inoculate microplate wells with bacterial suspension A->C Dispense dilutions B Prepare bacterial inoculum (0.5 McFarland standard) B->C Add inoculum D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve this compound and other test esters in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the ester stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the ester dilutions. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the ester that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare various concentrations of test esters C Mix ester solution with DPPH solution A->C B Prepare DPPH solution in methanol B->C D Incubate in the dark at room temperature C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test esters and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test ester solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the concentration of the ester to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

COX_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction Initiation & Monitoring cluster_analysis Analysis A Prepare reaction buffer with heme and cofactor B Add COX-1 or COX-2 enzyme A->B C Add test ester at various concentrations B->C D Initiate reaction with arachidonic acid C->D E Monitor product formation (e.g., PGG2) fluorometrically D->E F Calculate % inhibition E->F G Determine IC50 value F->G

Caption: Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Protocol:

  • Prepare Reagents: Use a commercial COX inhibitor screening kit or prepare the necessary reagents, including reaction buffer, heme, a cofactor (e.g., TMPD), purified COX-1 and COX-2 enzymes, and arachidonic acid as the substrate.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, enzyme, and various concentrations of the test esters. Include a known COX inhibitor as a positive control.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (or other signal depending on the assay format) kinetically for 5-10 minutes. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test ester. Plot the percent inhibition against the ester concentration to determine the IC50 value for both COX-1 and COX-2.

Mechanistic Insights and Signaling Pathways

The biological activities of phenethyl esters are mediated through various molecular mechanisms.

Antimicrobial Mechanism:

Antimicrobial_Mechanism Ester Phenethyl Ester (Lipophilic) Membrane Bacterial Cell Membrane (Lipid Bilayer) Ester->Membrane Interaction & Insertion Disruption Membrane Disruption Membrane->Disruption Leakage Ion & ATP Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of phenethyl esters.

Anti-inflammatory Signaling (COX Pathway):

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Ester Phenethyl Ester (e.g., CAPE) Ester->COX Inhibition

Caption: Inhibition of the COX pathway by phenethyl esters.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of this compound against other esters. While data on this compound is currently sparse, the analysis of structurally related compounds and the application of SAR principles suggest it holds potential as a bioactive agent. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data for a direct and robust comparison.

Future research should focus on:

  • Systematic Screening: Conducting head-to-head comparisons of phenethyl esters with varying alkyl chain lengths to definitively establish structure-activity relationships for antimicrobial, antioxidant, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these simpler phenethyl esters.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of infection, oxidative stress, and inflammation.

By pursuing these avenues of research, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel and effective therapeutic agents.

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  • Antimicrobial activities of caffeic acid phenethyl ester. (2015). Journal of Molecular Biochemistry, 4(2), 61-69. [Link]

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017). Current Pharmaceutical Design, 23(16), 2419-2431. [Link]

  • Purity, Antimicrobial Activities and Olfactory Evaluations of 2-Phenylethanol and Some Derivatives. (2022). Molecules, 27(15), 4998. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Phenethyl Valerate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of phenethyl valerate, an ester widely utilized in the flavor, fragrance, and pharmaceutical industries, is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two predominant analytical techniques for this purpose. This guide provides an in-depth, objective comparison of these methods, grounded in a comprehensive cross-validation study. We will explore the causality behind experimental choices, present detailed protocols, and analyze comparative performance data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound or structurally similar compounds.

Introduction: The Analytical Challenge of this compound

This compound (2-phenylethyl pentanoate) is a fatty acid ester characterized by its fruity, floral aroma. Its chemical structure, featuring a phenyl group and a C5 alkyl chain, imparts properties that make it amenable to both HPLC and GC analysis.

  • Volatility and Thermal Stability : With a boiling point of approximately 268°C, this compound is sufficiently volatile and thermally stable for GC analysis.[1]

  • UV Chromophore : The presence of the benzene ring provides a strong UV chromophore, making it directly detectable by HPLC with a UV detector without the need for derivatization.[2]

The choice between HPLC and GC is not merely one of preference but is dictated by factors such as the sample matrix, required sensitivity, instrument availability, and the specific goals of the analysis. A cross-validation study, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), is essential to demonstrate that two different analytical procedures can produce equivalent and reliable results, ensuring data integrity across different methods or laboratories.[3][4][5]

Principles of the Chosen Analytical Techniques

The selection of an analytical method is the first critical decision. Here, we justify the choice of a Reversed-Phase HPLC (RP-HPLC) method and a Headspace GC (HS-GC) method.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a moderately non-polar analyte like this compound, RP-HPLC is the logical choice.

  • Causality of Component Selection :

    • Stationary Phase : A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides strong retention for the non-polar this compound.

    • Mobile Phase : A mixture of acetonitrile and water offers an effective polarity gradient to elute the analyte with a sharp, symmetrical peak shape. Acetonitrile is often preferred for its lower viscosity and UV transparency.[7]

    • Detector : A Diode Array Detector (DAD) or standard UV detector is ideal, leveraging the analyte's innate UV absorbance from its phenyl group, typically monitored around 210 nm.[8]

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column.[9] The separation occurs in the gas phase.

  • Causality of Component Selection :

    • Injection Technique : We selected Headspace (HS) sampling over direct liquid injection. This choice is deliberate to minimize matrix effects and prolong instrument life. In complex samples (e.g., perfumes, biological fluids), non-volatile components can contaminate the GC inlet and column.[10][11] HS-GC ensures that only volatile and semi-volatile compounds, including our target analyte, are introduced into the system, resulting in a cleaner chromatogram and less instrument maintenance.[12]

    • Stationary Phase : A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, provides excellent selectivity for aromatic esters.[13]

    • Detector : A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and high sensitivity to hydrocarbons, making it perfectly suited for quantifying esters.[14]

The Cross-Validation Framework

A cross-validation study is a formal comparison to determine if two distinct methods provide equivalent results for the same analyte.[15] Our approach is based on the ICH Q2(R2) guideline, which outlines the key performance characteristics to be evaluated.[5][16]

Key Validation Parameters:
  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range : The ability to produce results directly proportional to the analyte's concentration over a defined range.

  • Accuracy : The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision : The degree of agreement among individual tests when the procedure is applied repeatedly. This includes:

    • Repeatability (Intra-assay precision) : Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision : Precision within the same lab but on different days or with different analysts.

  • Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][18]

Experimental Protocols

The following protocols are designed to be self-validating, with system suitability tests built in to ensure instrument performance prior to analysis.

Reagents and Standard Preparation
  • Reagents : HPLC-grade acetonitrile, methanol, and water. Analytical grade dimethyl sulfoxide (DMSO).

  • Reference Standard : this compound (purity ≥98%).

  • Stock Solution (1000 µg/mL) : Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock is used for both HPLC and GC methods.

  • Working Standard Solutions : Serially dilute the stock solution with the appropriate diluent (HPLC mobile phase for HPLC; DMSO for GC) to prepare calibration standards across the desired range (e.g., 1 µg/mL to 100 µg/mL).

HPLC-UV Method Protocol
  • Instrumentation :

    • HPLC System: Agilent 1260 Infinity II or equivalent.[8]

    • Detector: Diode Array Detector (DAD).

    • Column: C18 column (4.6 x 150 mm, 5 µm).[8]

    • Software: OpenLab CDS or equivalent.

  • Chromatographic Conditions :

    • Mobile Phase: 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.[8]

    • Run Time: 10 minutes.

  • Sample Preparation : Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure :

    • Specificity : Inject a blank (diluent) and a placebo (sample matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

    • Linearity : Inject at least five concentrations across the range (e.g., 1, 5, 20, 50, 100 µg/mL) in triplicate. Plot a calibration curve and determine the correlation coefficient (r²).

    • Accuracy : Analyze a minimum of three quality control (QC) samples (low, mid, high concentrations) spiked into a placebo matrix. Calculate the percent recovery.

    • Precision :

      • Repeatability: Analyze six replicate samples at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day or with a different analyst and compare the results. Calculate the Relative Standard Deviation (%RSD).

    • LOD & LOQ : Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[18][19]

HPLC Method Workflow cluster_hplc Instrumental Analysis start Start: Sample/Standard prep Sample Preparation (Weigh, Dissolve, Dilute, Filter) start->prep Protocol Start inject Inject 10 µL into HPLC prep->inject hplc HPLC System (C18 Column, ACN/H2O Mobile Phase) separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect data Data Acquisition (Peak Integration) detect->data validate Method Validation (ICH Q2) data->validate Raw Data linearity Linearity (r²) validate->linearity accuracy Accuracy (% Recovery) validate->accuracy precision Precision (%RSD) validate->precision lod_loq LOD / LOQ (S/N) validate->lod_loq end Final Report linearity->end Validated Results accuracy->end Validated Results precision->end Validated Results lod_loq->end Validated Results GC Method Workflow cluster_hs Headspace Sampling start Start: Sample/Standard prep Sample Preparation (Weigh into HS Vial, Add DMSO, Cap) start->prep Protocol Start hs_sampler Headspace Autosampler prep->hs_sampler equilibration Vial Equilibration (100°C) hs_sampler->equilibration hs_injection Headspace Vapor Injection equilibration->hs_injection gc GC System (DB-5 Column, He Carrier Gas) hs_injection->gc separation Chromatographic Separation gc->separation detection FID Detection separation->detection data Data Acquisition (Peak Integration) detection->data validate Method Validation (ICH Q2) data->validate Raw Data linearity Linearity (r²) validate->linearity accuracy Accuracy (% Recovery) validate->accuracy precision Precision (%RSD) validate->precision lod_loq LOD / LOQ (S/N) validate->lod_loq end Final Report linearity->end Validated Results accuracy->end Validated Results precision->end Validated Results lod_loq->end Validated Results

Sources

A Senior Application Scientist's Guide to Comparing Analytical Methods for 2-Phenylethyl Pentanoate: Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-phenylethyl pentanoate is critical. This fatty acid ester, known for its pleasant floral and fruity aroma, finds applications in various industries, including pharmaceuticals, cosmetics, and food science.[1][2][3] The reliability of any quantitative data hinges on the validation of the analytical method employed, with selectivity and specificity standing as two of the most crucial parameters.

This guide provides an in-depth comparison of analytical methods for 2-phenylethyl pentanoate, focusing on the nuanced yet critical differences between selectivity and specificity. We will explore the theoretical underpinnings of these concepts, grounded in regulatory guidelines, and present a practical comparison of the most common analytical techniques, supported by experimental protocols and data.

Defining the Core Concepts: Selectivity vs. Specificity

While often used interchangeably, selectivity and specificity are not synonymous. Understanding their distinction is paramount for robust method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) defines specificity as the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4][5][6][7] Think of it as a lock-and-key mechanism; a truly specific method would only generate a signal for 2-phenylethyl pentanoate and nothing else.[7]

Selectivity , on the other hand, is a more practical and broader term. It refers to the ability of an analytical method to differentiate and quantify the analyte from other substances in the sample.[8][9][10] An analytical method can be more or less selective, and this can often be improved by optimizing the experimental conditions.[8] In essence, specificity is the ideal, while selectivity is the degree to which a method approaches that ideal in a complex matrix. The International Union of Pure and Applied Chemistry (IUPAC) actually recommends the use of the term "selectivity" over "specificity" because truly specific methods are rare in practice.[8][9]

The following diagram illustrates the relationship between these two critical validation parameters.

cluster_0 Method Validation Specificity Specificity Selectivity Selectivity Selectivity->Specificity Ideal Goal Interference Interference Interference->Selectivity Challenges

Caption: Relationship between Selectivity and Specificity.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is the most significant factor influencing the selectivity and specificity of a method for 2-phenylethyl pentanoate. The two most prominent techniques for the analysis of volatile and semi-volatile esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a powerful separation technique well-suited for the analysis of volatile compounds like 2-phenylethyl pentanoate. The selectivity of a GC method is primarily determined by the choice of the stationary phase in the capillary column and the temperature program.

  • High Selectivity through Column Choice: A 5% phenyl methyl siloxane stationary phase is a common and effective choice for the analysis of esters, offering good separation based on boiling point and polarity.[11] For 2-phenylethyl pentanoate, this type of column can effectively separate it from structurally similar compounds, such as other phenylethyl esters (e.g., phenethyl butyrate) or isomers (e.g., 3-methyl-2-phenylethyl butanoate).[12][13]

  • Enhanced Specificity with Mass Spectrometry (MS) Detection: While a Flame Ionization Detector (FID) is a common and robust detector for GC, coupling the GC to a Mass Spectrometer (MS) provides a much higher degree of specificity.[11][14] The MS detector can identify compounds based on their unique mass spectrum, which is a molecular fingerprint. This allows for the unequivocal identification of 2-phenylethyl pentanoate, even if it co-elutes with another compound. The NIST WebBook provides reference mass spectra for 2-phenylethyl pentanoate and related compounds that can be used for confirmation.[15]

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile esters, HPLC can also be a viable option, particularly for non-volatile matrices or when derivatization is undesirable.

  • Reversed-Phase Chromatography for Selectivity: A reversed-phase HPLC method, typically using a C18 column, can be employed for the separation of 2-phenylethyl pentanoate.[16][17][18] The selectivity in this case is governed by the hydrophobicity of the analyte and its interaction with the stationary phase and the mobile phase composition (e.g., a mixture of acetonitrile and water).[16]

  • Limited Inherent Specificity of UV Detection: A significant drawback of HPLC with a standard UV detector is its limited specificity. Many organic molecules absorb UV light at similar wavelengths, leading to potential interferences. While a specific wavelength can be chosen to maximize the response for 2-phenylethyl pentanoate, this does not guarantee that other co-eluting compounds are not also contributing to the signal.

The following table summarizes the key performance characteristics of GC and HPLC methods for the analysis of 2-phenylethyl pentanoate.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phaseSeparation based on partitioning between a liquid mobile phase and a solid stationary phase
Typical Column 5% Phenyl Methyl Siloxane Capillary ColumnC18 Reversed-Phase Column
Common Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Diode Array Detector (DAD)
Selectivity High, tunable by column and temperature programModerate, dependent on mobile phase composition
Specificity Moderate with FID, Very High with MSLow to Moderate with UV/DAD
Advantages High resolution, suitable for volatile compoundsSuitable for a wide range of compounds, no need for high temperatures
Disadvantages Requires volatile and thermally stable analytesLower resolution for volatile compounds compared to GC

Experimental Protocols for Assessing Selectivity and Specificity

To experimentally validate the selectivity and specificity of an analytical method for 2-phenylethyl pentanoate, a series of well-defined experiments must be conducted.

Protocol 1: GC-MS Method for Determining Specificity

This protocol outlines the steps to assess the specificity of a GC-MS method for the analysis of 2-phenylethyl pentanoate in a representative matrix.

Objective: To demonstrate that the method can unequivocally identify and quantify 2-phenylethyl pentanoate in the presence of potentially interfering substances.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • 2-Phenylethyl pentanoate reference standard

  • Potentially interfering compounds (e.g., 2-phenylethanol, pentanoic acid, phenethyl butyrate)

  • Representative blank matrix (e.g., placebo formulation, cosmetic base)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the 2-phenylethyl pentanoate reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Prepare a Spiked Sample: Spike the blank matrix with the 2-phenylethyl pentanoate stock solution to a target concentration.

  • Prepare an Interference Spiked Sample: Spike a separate portion of the blank matrix with the 2-phenylethyl pentanoate stock solution and a mixture of the potentially interfering compounds.

  • GC-MS Analysis:

    • Inject the blank matrix, the spiked sample, and the interference-spiked sample into the GC-MS system.

    • Use a suitable temperature program to achieve good separation. A typical program might be: start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Acquire mass spectra in full scan mode over a mass range of m/z 50-300.

  • Data Analysis:

    • Compare the chromatograms of the blank, spiked, and interference-spiked samples.

    • Confirm the identity of the 2-phenylethyl pentanoate peak in the spiked samples by comparing its retention time and mass spectrum to that of the reference standard.

    • Verify that there are no interfering peaks at the retention time of 2-phenylethyl pentanoate in the blank matrix.

    • In the interference-spiked sample, ensure that the peak for 2-phenylethyl pentanoate is well-resolved from the peaks of the interfering compounds and that its mass spectrum is not distorted.

The following workflow diagram illustrates the process of assessing specificity using a GC-MS method.

cluster_0 Specificity Assessment Workflow A Prepare Blank Matrix Sample D GC-MS Analysis A->D B Prepare Spiked Sample (Analyte in Matrix) B->D C Prepare Interference Spiked Sample (Analyte + Interferences in Matrix) C->D E Data Analysis: - Compare Chromatograms - Confirm Retention Time & Mass Spectrum - Check for Interferences D->E F Specificity Demonstrated E->F

Caption: Workflow for Specificity Assessment.

Protocol 2: HPLC-UV Method for Evaluating Selectivity

This protocol details the steps to evaluate the selectivity of an HPLC-UV method.

Objective: To determine the ability of the method to separate 2-phenylethyl pentanoate from other components in a sample.

Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water

  • 2-Phenylethyl pentanoate reference standard

  • A mixture of compounds expected to be in the sample matrix

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides a well-shaped peak for 2-phenylethyl pentanoate with a reasonable retention time.

  • Prepare a Standard Solution: Prepare a solution of the 2-phenylethyl pentanoate reference standard in the mobile phase.

  • Prepare a Mixed Standard Solution: Prepare a solution containing 2-phenylethyl pentanoate and the other components expected in the sample.

  • HPLC Analysis:

    • Inject the standard solution and the mixed standard solution into the HPLC system.

    • Monitor the elution at a specific wavelength (e.g., 210 nm).

  • Data Analysis:

    • In the chromatogram of the mixed standard solution, calculate the resolution between the 2-phenylethyl pentanoate peak and the closest eluting peak. A resolution value of >1.5 is generally considered to indicate good selectivity.

    • Peak purity analysis using a diode array detector can also be performed to assess whether the 2-phenylethyl pentanoate peak is spectrally homogeneous.

Conclusion

The selection and validation of an appropriate analytical method are critical for obtaining reliable and accurate data for 2-phenylethyl pentanoate. While both GC and HPLC can be employed, GC coupled with mass spectrometry offers superior specificity, which is the gold standard for unequivocal identification. HPLC with UV detection can provide adequate selectivity for routine analysis, provided that the method is carefully developed and validated to ensure freedom from interferences.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and specificity, and the available instrumentation. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and validate analytical methods that meet the rigorous standards of scientific integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Separation of Pentanoic acid, 2-phenylethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Phenethyl valerate. PubChem, National Institutes of Health. [Link]

  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. [Link]

  • Bioequivalence and Bioavailability Forum • specificity and selectivity. BEBAC Forum. [Link]

  • Propanoic acid, 2-phenylethyl ester. NIST WebBook. [Link]

  • What is the difference between specificity and selectivity?. Lösungsfabrik. [Link]

  • Phenethyl butyrate. PubChem, National Institutes of Health. [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. [Link]

  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Der Pharma Chemica. [Link]

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  • Selectivity and specificity in analytical chemistry. General considerations and attempt of a definition and quantification. ResearchGate. [Link]

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  • SELECTIVITY IN ANALYTICAL CHEMISTRY. Revue Roumaine de Chimie. [Link]

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Safety Operating Guide

Proper Disposal of Phenethyl Valerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of phenethyl valerate in a laboratory setting. As researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible management of chemical waste is a critical component of our work. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice, thereby fostering a culture of safety and compliance.

Understanding this compound: A Safety and Environmental Profile

This compound (CAS 7460-74-4), a fatty acid ester, is commonly used as a fragrance and flavoring agent.[1] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal requires an understanding of its properties and potential environmental impact.[2][3]

A crucial first step in any disposal protocol is to consult the Safety Data Sheet (SDS). The SDS for this compound indicates no specific hazard statements, signifying a low immediate risk to personnel when handled with standard laboratory precautions.[2]

From an environmental perspective, this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards.[4] This assessment is supported by a fish median lethal concentration (LC50) of 4.581 mg/L, which is a measure of aquatic toxicity.[5] While this indicates a level of toxicity to aquatic life, the substance is expected to hydrolyze into phenethyl alcohol and valeric acid, which are then subject to further environmental degradation.[4]

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 7460-74-4[1]
Molecular Formula C13H18O2[1]
Molecular Weight 206.28 g/mol [1]
Boiling Point 268.0 °C @ 760.00 mm Hg[1]
Flash Point > 200.0 °F (> 93.3 °C) Closed Cup[6]
GHS Hazard Classification Not Classified[2][3]
Aquatic Toxicity (Fish LC50) 4.581 mg/L[5]

The Core Directive: A Risk-Based Approach to Disposal

The disposal of any chemical, regardless of its hazard classification, should follow a risk-based approach that prioritizes waste minimization and regulatory compliance. Even though this compound is not a Resource Conservation and Recovery Act (RCRA) listed hazardous waste, it is still governed by regulations for non-hazardous waste under RCRA Subtitle D.[7][8] This means that its disposal must be managed to prevent environmental pollution.

A critical principle to adhere to is the "mixture rule" outlined in the Code of Federal Regulations (40 CFR § 261.3(a)(2)(iv)). This rule states that if a non-hazardous waste is mixed with a listed hazardous waste, the entire volume of the mixture must be treated as hazardous waste.[2][3] This underscores the importance of proper waste segregation.

The following diagram illustrates the initial decision-making process for handling this compound waste.

A Is the this compound waste mixed with any RCRA hazardous waste? B Manage the entire mixture as HAZARDOUS WASTE (Follow RCRA Subtitle C Guidelines) A->B  Yes   C Manage as NON-HAZARDOUS WASTE (Follow RCRA Subtitle D Guidelines) A->C  No  

Caption: Initial waste stream determination for this compound.

Step-by-Step Disposal Protocol for Non-Hazardous this compound

This protocol outlines the procedure for disposing of this compound that has not been mixed with hazardous waste.

Step 1: Waste Minimization

Before generating waste, consider strategies to minimize the volume of this compound requiring disposal. This is a cornerstone of responsible laboratory practice and is often a regulatory requirement.[9]

  • Order only the necessary quantities: Avoid accumulating large volumes of unused chemicals.

  • Maintain a chemical inventory: Keep track of your stock to prevent over-ordering and the expiration of materials.

  • Share surplus chemicals: If another lab can use your excess this compound, this is the most environmentally friendly option.

Step 2: Collection and Containment

Proper collection and containment are essential to prevent spills and ensure the safety of laboratory personnel.

  • Designated Waste Container: Use a clearly labeled, dedicated container for liquid this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is recommended.

  • Labeling: The label should clearly state "Non-Hazardous Waste: this compound" and include the accumulation start date.[8]

  • Secure Closure: Keep the waste container securely closed except when adding waste.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are crucial for maintaining a safe and organized laboratory.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • Segregation: Even within the non-hazardous waste stream, segregation is key. Store this compound waste away from incompatible materials. Although it is not highly reactive, good practice dictates storing it separately from strong acids, bases, and oxidizers.

  • Secondary Containment: Place the waste container in a secondary containment tray to mitigate the impact of potential spills.

Step 4: Arranging for Disposal

As a non-hazardous waste, this compound should not be disposed of down the drain or in regular trash without explicit approval from your institution's Environmental Health and Safety (EHS) department and verification of local regulations.[10]

  • Contact EHS: Once the waste container is full, or if it has been in accumulation for an extended period (consult your institution's guidelines), contact your EHS department to arrange for pickup.

  • Professional Disposal: Your EHS department will work with a licensed waste management vendor for the appropriate disposal of the chemical waste, which may include incineration or other treatment methods.[11]

The following diagram outlines the complete workflow for the disposal of non-hazardous this compound.

cluster_0 In-Lab Procedures cluster_1 Disposal Coordination A Step 1: Waste Minimization - Order appropriate quantities - Maintain inventory - Share surplus B Step 2: Collection & Containment - Use designated, compatible container - Label clearly with contents and date - Keep container closed A->B C Step 3: Storage in SAA - Store at or near point of generation - Segregate from incompatibles - Use secondary containment B->C D Step 4: Arrange for Disposal - Contact Environmental Health & Safety (EHS) for pickup when container is full C->D E Professional Waste Management - EHS coordinates with licensed vendor for proper treatment and disposal D->E

Caption: Workflow for the proper disposal of non-hazardous this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Small Spills: For minor spills, absorb the this compound with an inert absorbent material such as vermiculite, sand, or cat litter.[12] Place the absorbed material into a sealed, labeled container for disposal as non-hazardous waste.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Contact your EHS department immediately.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when cleaning up spills.

Conclusion: Fostering a Culture of Safety and Environmental Stewardship

The proper disposal of this compound, while not a federally regulated hazardous waste, requires a diligent and informed approach. By understanding its chemical and environmental properties, adhering to a risk-based disposal protocol, and maintaining a commitment to waste minimization, laboratory professionals can ensure the safety of their colleagues and the protection of the environment. This guide provides the foundational knowledge and procedural steps to achieve these goals, reinforcing the principles of scientific integrity and responsible chemical management.

References

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS - University of Pennsylvania. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2022). RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. Food and Chemical Toxicology, 163(Suppl 1), 113056.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2022). RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. Food and Chemical Toxicology, 163(Suppl 1), 113056.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenethyl valerate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). HCS requirements for RCRA and non-RCRA waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Code of Federal Regulations, Title 40, Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenethyl Valerate

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Proactive Protection Beyond Classification

Phenethyl valerate (CAS 7460-74-4), a fatty acid ester, is a common component in fragrance and flavor formulations.[1][2] While Safety Data Sheets (SDS) and GHS classifications often report that this compound does not meet the criteria for a hazardous substance, a core tenet of modern laboratory safety is the principle of minimizing all chemical exposures, regardless of official hazard status.[3][4][5] Direct contact with even seemingly benign organic compounds should be meticulously avoided. This guide provides the essential, field-proven procedures for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work when handling this chemical.

Hazard Assessment: An Ester's Profile

Although not classified as a skin irritant in standardized tests, prolonged or repeated contact with any ester can lead to defatting of the skin, causing dryness or dermatitis.[5][6] One source notes it as a general "irritant."[7] The primary routes of potential exposure in a laboratory setting are through dermal contact and, to a lesser extent, inhalation of aerosols if the liquid is agitated or heated. Therefore, a comprehensive PPE strategy must focus on creating an impermeable barrier for the skin and eyes, with respiratory protection available for non-routine operations.

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on selecting the right equipment for each potential exposure route. The following sections detail the required PPE, explaining the causality behind each choice.

Eye and Face Protection

Direct splashes of this compound into the eyes can cause significant irritation. Standard laboratory safety glasses with side shields are the minimum requirement. However, for procedures involving larger volumes (>100 mL) or the potential for splashing (e.g., pouring, mixing), tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][8]

Skin and Body Protection

Laboratory Coat: A clean, buttoned lab coat is required to protect against incidental spills and contamination of personal clothing. For large-scale transfers, a chemically resistant apron over the lab coat is recommended.

Gloves: The Critical Barrier: The choice of glove material is the most critical decision for preventing dermal exposure. Standard disposable nitrile gloves, while ubiquitous in labs, offer poor resistance to esters and should only be considered for incidental splash protection, not for prolonged handling.[1][3][9] Butyl rubber provides a far superior barrier for this chemical class.[4][10]

Glove Material Performance Against Esters Recommended Use Case for this compound
Nitrile Poor / Not Recommended [1][9]Incidental Contact ONLY. Suitable for brief tasks like handling a sealed container. Must be removed and replaced immediately upon any splash.[6]
Latex (Natural Rubber) Poor to Fair Not recommended due to poor chemical resistance and potential for allergic reactions.[10]
Neoprene Fair to Good A possible alternative to Butyl for shorter tasks, but Butyl remains the preferred choice.[5]
Butyl Rubber Excellent [5][10]Required for all immersive work, large-volume transfers, or any task with a high likelihood of direct, prolonged contact.
Viton™ Poor [4]Not recommended for handling esters.[4]
Respiratory Protection

Under standard laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is not typically required.[4] this compound has a high boiling point (approx. 268-287°C) and low volatility at room temperature.[1][3] However, if you are performing an operation that could generate an aerosol (e.g., sonicating, heating, spraying) outside of a fume hood, a full-face respirator with an organic vapor cartridge should be used.[3] Currently, no specific Occupational Exposure Limits (OELs) have been established for this compound.[3][11]

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict, procedural workflow is essential for maximizing safety. The following diagram and steps outline the decision-making and operational sequence for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep Assess Task: Volume & Splash Potential select_ppe Select Appropriate PPE (See Table & Diagram) prep->select_ppe inspect Inspect PPE for Defects (e.g., glove pinholes) select_ppe->inspect decision Incidental Contact Only? select_ppe->decision don Don PPE: 1. Lab Coat 2. Goggles 3. Gloves inspect->don handle Perform Chemical Handling in Fume Hood don->handle monitor Continuously Monitor for Spills or Splashes handle->monitor doff Doff PPE (Contaminated First): 1. Outer Gloves (if used) 2. Lab Coat 3. Goggles 4. Inner Gloves monitor->doff dispose Dispose of Contaminated PPE as Hazardous Waste doff->dispose wash Wash Hands Thoroughly dispose->wash nitrile Use Nitrile Gloves (Change Immediately if Splashed) decision->nitrile Yes butyl Use Butyl Rubber Gloves decision->butyl No / Immersion Risk

Caption: PPE selection and operational workflow for this compound.

Step-by-Step Handling Procedure:

  • Risk Assessment: Before starting, evaluate the task. Will you be transferring a large volume? Is there a risk of splashing? This assessment dictates your glove choice.

  • PPE Inspection: Carefully inspect all PPE for damage. Check gloves for pinholes by inflating them with air. Ensure safety goggles are free of cracks.

  • Donning PPE: Put on your lab coat and fasten it completely. Fit your safety goggles snugly to your face. Finally, don the appropriate gloves, pulling the cuffs over the sleeves of your lab coat.

  • Chemical Handling: Conduct all manipulations of open containers of this compound inside a certified chemical fume hood to minimize vapor exposure.

  • Immediate Action on Contamination: If a splash occurs on your nitrile gloves, move away from the hazardous area, remove them immediately without touching the outside of the glove with your bare skin, and wash your hands. Don a new pair before resuming work. If using butyl gloves, you have a longer breakthrough time, but it is still good practice to clean the glove surface or replace if heavily contaminated.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this means removing the most contaminated items first. A common sequence is gloves, lab coat (turning it inside out as you remove it), and then goggles. Remove the second pair of gloves (if double-gloving) last.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Managing Contaminated Materials

All disposable materials that have come into contact with this compound must be treated as hazardous chemical waste.[12]

  • Contaminated PPE: Used gloves, disposable lab coats, and any absorbent material used to clean up spills must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Chemical Containers: The original this compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing and defacing the label, the empty container can be disposed of as regular laboratory glass or plastic waste, per your institution's policy.

  • Liquid Waste: Do not pour excess or waste this compound down the drain.[3] It must be collected in a labeled, sealed container for halogenated or non-halogenated organic waste (consult your institution's EHS guidelines) for professional disposal.

Emergency Procedures: In Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 81964, this compound; [cited 2026 Jan 16]. Available from: [Link]

  • Primo Dental Products [Internet]. Are Nitrile Gloves Chemical Resistant?; 2022 Mar 22 [cited 2026 Jan 16]. Available from: [Link]

  • Advanced Biotech [Internet]. Safety Data Sheet for Phenethyl Isovalerate Natural; 2025 Jan 24 [cited 2026 Jan 16]. Available from: [Link]

  • Haz-Map [Internet]. Phenyl valerate - Hazardous Agents; [cited 2026 Jan 16]. Available from: [Link]

  • University of California, Riverside, Environmental Health & Safety [Internet]. OSHA Glove Selection Chart; [cited 2026 Jan 16]. Available from: [Link]

  • The Good Scents Company [Internet]. 2-phenethyl valerate; [cited 2026 Jan 16]. Available from: [Link]

  • The Good Scents Company [Internet]. phenethyl isovalerate; [cited 2026 Jan 16]. Available from: [Link]

  • Cole-Parmer [Internet]. Material Safety Data Sheet - Ethyl Valerate, 99% (GC); [cited 2026 Jan 16]. Available from: [Link]

  • International Safety, Inc. [Internet]. Guide to Nitrile Gloves Chemical Resistance; 2023 Dec 14 [cited 2026 Jan 16]. Available from: [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety [Internet]. Nitrile Glove Chemical-Compatibility Reference; [cited 2026 Jan 16]. Available from: [Link]

  • Magid [Internet]. Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know; 2025 Jul 25 [cited 2026 Jan 16]. Available from: [Link]

  • The Glove Guru [Internet]. Butyl Gloves: Properties, Uses, and Safety Considerations; 2025 Jun 22 [cited 2026 Jan 16]. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA) [Internet]. Permissible Exposure Limits – Annotated Table Z-1; [cited 2026 Jan 16]. Available from: [Link]

  • Api, A. M., et al. RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. Food and Chemical Toxicology, 162, 112933, 2022. Available from: [Link]

  • U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM) [Internet]. Personal Protective Equipment (PPE); [cited 2026 Jan 16]. Available from: [Link]

  • The Good Scents Company [Internet]. 2-phenethyl valerate pentanoic acid, 2-phenylethyl ester; [cited 2026 Jan 16]. Available from: [Link]

  • The University of Tennessee Institute of Agriculture, Safety Office [Internet]. Hazardous Waste Guide; [cited 2026 Jan 16]. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.